molecular formula C17H24F3NO5S B1673319 HMR 1556 CAS No. 223749-46-0

HMR 1556

Número de catálogo: B1673319
Número CAS: 223749-46-0
Peso molecular: 411.4 g/mol
Clave InChI: SRZRLJWUQFIZRH-LSDHHAIUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

an I(Ks) channel blocker;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[(3R,4S)-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-3,4-dihydrochromen-4-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3NO5S/c1-16(2)15(22)14(21(3)27(4,23)24)12-10-11(6-7-13(12)26-16)25-9-5-8-17(18,19)20/h6-7,10,14-15,22H,5,8-9H2,1-4H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZRLJWUQFIZRH-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801105017
Record name N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801105017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223749-46-0
Record name N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223749-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HMR 1556
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223749460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801105017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HMR-1556
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IF4R31066
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

HMR 1556: An In-depth Technical Guide on the Mechanism of Action of a Selective IKs Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMR 1556 is a chromanol derivative recognized for its potent and highly selective blockade of the slow component of the delayed rectifier potassium current (IKs). This current, integral to the repolarization phase of the cardiac action potential, is generated by the interaction of the pore-forming α-subunit KCNQ1 and the auxiliary β-subunit KCNE1. The precise and selective nature of this compound has established it as an invaluable pharmacological tool for dissecting the physiological and pathophysiological significance of the IKs channel. This technical guide provides a comprehensive examination of this compound, detailing its mechanism of action, quantitative data on its activity, explicit experimental protocols for its characterization, and visual representations of associated pathways and workflows.

Core Mechanism of Action

This compound, with the chemical name (3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl]-N-methylmethanesulfonamide, exerts its inhibitory effect by directly binding to the KCNQ1/KCNE1 channel complex. This binding event obstructs the channel's pore, thereby preventing the outward flow of potassium ions during the plateau phase of the cardiac action potential. The reduction in the repolarizing IKs current leads to a prolongation of the action potential duration (APD). This modulation of cardiac repolarization is a hallmark of Class III antiarrhythmic agents and underscores the therapeutic potential and experimental utility of this compound. The effect of this compound on APD can be particularly pronounced under conditions of β-adrenergic stimulation, which is known to enhance the IKs current.

Quantitative Data

The potency and selectivity of this compound have been rigorously characterized across various preclinical models. The following tables provide a consolidated summary of the key quantitative data, facilitating comparative analysis.

Table 1: Inhibitory Potency (IC50) of this compound on Cardiac Ion Currents

Ion CurrentSpecies/Cell TypeIC50 (nM)Reference(s)
IKs Canine Ventricular Myocytes10.5[1][2]
Guinea Pig Ventricular Myocytes34[1][2][3]
IKr Canine Ventricular Myocytes12,600[4]
Ito Canine Ventricular Myocytes33,900
ICa,L Canine Ventricular Myocytes27,500[4]
IK1 Canine Ventricular Myocytes>50,000

Table 2: Electrophysiological Effects of this compound

ParameterExperimental ModelConcentrationEffectReference(s)
Action Potential Duration (APD90)Guinea Pig Ventricular Myocytes1 µM19-27% prolongation[5]
APD90 with IsoproterenolGuinea Pig Ventricular Myocytes1 µM35-47% prolongation[5]
Monophasic APD (MAPD90)Langendorff-perfused Guinea Pig Hearts0.1-1 µM3-10% prolongation[5]
QTc IntervalConscious Dogs (Oral Admin.)3-30 mg/kgDose-dependent prolongation
Ventricular Effective Refractory PeriodIn vivo Dog Model-Increased by 27 ± 6%

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilized in the characterization of this compound.

Whole-Cell Patch-Clamp Electrophysiology for IKs Measurement

This protocol outlines the procedure for recording IKs from isolated ventricular myocytes and assessing the inhibitory effect of this compound.

1. Cell Isolation:

  • Single ventricular myocytes are enzymatically isolated from the heart of the chosen species (e.g., guinea pig, canine).
  • The heart is cannulated and retrogradely perfused with a collagenase-containing solution to digest the extracellular matrix.
  • Myocytes are then mechanically dispersed and stored in a high-potassium solution.

2. Solutions:

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.
  • External (Bath) Solution (Tyrode's Solution, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate IKs, other currents can be blocked using specific inhibitors (e.g., nifedipine for ICa,L).

3. Electrophysiological Recording:

  • Myocytes are placed in a recording chamber on an inverted microscope stage and superfused with the external solution at 36-37°C.
  • Patch pipettes (2-4 MΩ resistance) are filled with the internal solution.
  • A gigaohm seal is formed between the pipette tip and the cell membrane, and the whole-cell configuration is established.

4. Voltage-Clamp Protocol:

  • The cell membrane potential is held at -80 mV.
  • To elicit IKs, a long depolarizing pulse (e.g., to +30 mV for 2-5 seconds) is applied to activate the channels.
  • This is followed by a repolarizing step (e.g., to 0 mV) to measure the characteristic IKs tail current.

5. Drug Application and Data Analysis:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to the final desired concentrations in the external solution.
  • A baseline IKs recording is obtained.
  • The cell is then perfused with increasing concentrations of this compound, and the IKs is recorded at each concentration.
  • The percentage of current inhibition is calculated relative to the baseline.
  • A concentration-response curve is generated, and the IC50 value is determined by fitting the data to a Hill equation.

Langendorff-Perfused Heart Model for Action Potential Duration Measurement

This ex vivo protocol is used to evaluate the effects of this compound on the electrophysiology of the whole heart.

1. Heart Preparation:

  • The heart is rapidly excised from an anesthetized and heparinized animal (e.g., rabbit, guinea pig) and placed in ice-cold cardioplegic solution.
  • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.

2. Perfusion:

  • The heart is perfused with a warmed (37°C) and oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution at a constant pressure or flow rate.

3. Electrophysiological Measurements:

  • Monophasic action potential (MAP) recording catheters are placed on the ventricular epicardium to record action potentials.
  • The heart can be paced at various cycle lengths using stimulating electrodes.

4. Experimental Procedure:

  • A stabilization period is allowed after mounting the heart.
  • Baseline MAPs are recorded at different pacing cycle lengths.
  • This compound is infused into the perfusate at the desired concentrations.
  • MAPs are recorded again to determine the effect of this compound on APD (typically measured at 90% repolarization, APD90).

5. Data Analysis:

  • The change in APD90 from baseline is calculated for each concentration of this compound and at each pacing cycle length.
  • This allows for the assessment of the drug's effect on ventricular repolarization.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflows used for its characterization.

HMR1556_Mechanism_of_Action cluster_cell Cardiac Myocyte KCNQ1 KCNQ1 (α-subunit) Forms Pore IKs_Current IKs Current (K+ Efflux) KCNE1 KCNE1 (β-subunit) Modulates Gating Repolarization Repolarization IKs_Current->Repolarization Contributes to APD Action Potential Duration (APD) Repolarization->APD Determines HMR1556 This compound HMR1556->KCNQ1 Blocks

Caption: this compound signaling pathway.

Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_drug Drug Application & Analysis Cell_Isolation 1. Isolate Ventricular Myocytes Solutions 2. Prepare Internal & External Solutions Cell_Isolation->Solutions Whole_Cell 3. Establish Whole-Cell Configuration Solutions->Whole_Cell Voltage_Protocol 4. Apply Voltage-Clamp Protocol to Elicit IKs Whole_Cell->Voltage_Protocol Record_Baseline 5. Record Baseline IKs Current Voltage_Protocol->Record_Baseline Perfuse_HMR1556 6. Perfuse with This compound Record_Baseline->Perfuse_HMR1556 Record_Drug 7. Record IKs in Presence of this compound Perfuse_HMR1556->Record_Drug Data_Analysis 8. Data Analysis (% Inhibition, IC50) Record_Drug->Data_Analysis

Caption: Patch-clamp experimental workflow.

Logical_Relationship HMR1556 This compound IKs_Block IKs Channel Blockade HMR1556->IKs_Block Leads to K_Efflux_Decrease Decreased K+ Efflux during Repolarization IKs_Block->K_Efflux_Decrease Results in APD_Prolongation Action Potential Duration Prolongation K_Efflux_Decrease->APD_Prolongation Causes Antiarrhythmic_Effect Potential Class III Antiarrhythmic Effect APD_Prolongation->Antiarrhythmic_Effect Underlies

Caption: Logical flow of this compound's action.

References

The Role of IKs Channels in Cardiac Repolarization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The slow delayed rectifier potassium current (IKs) is a critical component of cardiac repolarization, the process by which cardiomyocytes return to their resting state after excitation.[1] This current, mediated by the IKs channel, plays a pivotal role in shaping the cardiac action potential (AP), particularly during periods of increased heart rate, and its dysfunction is implicated in serious cardiac arrhythmias.[2][3] This technical guide provides an in-depth overview of the IKs channel, its molecular composition, physiological function, regulation, and the experimental methodologies used to study it.

Molecular Architecture and Function of the IKs Channel

The IKs channel is a heteromultimeric protein complex formed by the co-assembly of two main subunits:

  • KCNQ1 (or Kv7.1): This is the pore-forming α-subunit, a member of the voltage-gated potassium channel family.[4][5] KCNQ1 subunits assemble as tetramers to form the central ion conduction pathway.[4] Each subunit consists of six transmembrane segments (S1-S6), with the S1-S4 segments forming the voltage-sensing domain (VSD) and the S5-S6 segments forming the pore domain.[5]

  • KCNE1 (or minK): This is a smaller, single-transmembrane domain β-subunit that modulates the function of the KCNQ1 channel.[4][5] The stoichiometry of KCNQ1 to KCNE1 subunits in the native IKs channel complex has been a subject of debate, with evidence suggesting a flexible stoichiometry ranging from 4:1 to 4:4 (KCNQ1:KCNE1).[4][6][7]

The association with KCNE1 profoundly alters the biophysical properties of the KCNQ1 channel, transforming it into the slow-activating IKs current observed in cardiomyocytes.[4][8] Co-assembly with KCNE1 slows the activation and deactivation kinetics of the channel, shifts the voltage dependence of activation to more depolarized potentials, and increases the single-channel conductance.[4][8]

The primary role of the IKs channel is to contribute to phase 3 of the cardiac action potential, the repolarization phase.[1][9] During the plateau phase (phase 2) of the AP, the influx of Ca2+ ions is balanced by the efflux of K+ ions. As the AP progresses, the activation of delayed rectifier potassium channels, including IKs and the rapid delayed rectifier IKr, leads to a net outward current that repolarizes the membrane potential, terminating the action potential.[1]

A key feature of IKs is its role as a "repolarization reserve".[10][11] At baseline heart rates, its contribution to repolarization is modest. However, during sympathetic stimulation (e.g., exercise or stress), the IKs current is significantly enhanced, which helps to shorten the action potential duration and prevent excessive prolongation at high heart rates.[2][12] This adaptation is crucial for maintaining a stable heart rhythm.

Quantitative Data on IKs Channel Properties

The following tables summarize key quantitative data regarding the biophysical properties of the IKs channel, comparing the KCNQ1 channel alone to the IKs channel (KCNQ1/KCNE1 complex) and the effects of regulatory modulation.

ParameterKCNQ1 aloneKCNQ1 + KCNE1 (IKs)Reference(s)
Activation Kinetics
Time to Peak (at +60 mV)~100 ms~2-4 s[4],[8]
Deactivation Kinetics
Deactivation Time Constant (at -40 mV)~50 ms~1-2 s[4],[8]
Voltage-Dependence of Activation (V1/2) ~ -40 mV to -20 mV~ +20 mV to +40 mV[4],[8]
Single-Channel Conductance ~1-2 pS~4-6 pS[4]

Table 1: Biophysical Properties of KCNQ1 and IKs Channels. This table highlights the significant modulatory effect of the KCNE1 subunit on the gating kinetics and conductance of the KCNQ1 channel.

ConditionV1/2 of Activation (mV)Fold Increase in CurrentReference(s)
Baseline~ +30 mV1[2],[13]
+ 8-CPT-cAMP (PKA activation)~ +15 mV2-4[2],[13]

Table 2: Effect of PKA-Mediated Phosphorylation on IKs Channel Properties. This table illustrates the enhancement of IKs channel activity following sympathetic stimulation, as mimicked by the application of a cAMP analog.

Regulation of IKs Channels by Signaling Pathways

The primary regulatory mechanism of the IKs channel is through the β-adrenergic signaling pathway, which is activated by catecholamines like adrenaline and noradrenaline during sympathetic stimulation.

G Catecholamines Catecholamines beta_AR beta_AR Catecholamines->beta_AR Binds Gs Gs beta_AR->Gs Activates AC AC Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates IKs IKs PKA->IKs Phosphorylates Phospho_IKs Phospho_IKs Increased_IKs Increased_IKs Phospho_IKs->Increased_IKs Leads to

This pathway involves the following steps:

  • Binding of catecholamines to β-adrenergic receptors on the cardiomyocyte surface.

  • Activation of a stimulatory G-protein (Gs).

  • Activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[14]

  • cAMP activates Protein Kinase A (PKA).[2]

  • PKA then directly phosphorylates the KCNQ1 subunit of the IKs channel.[2]

This phosphorylation event leads to a hyperpolarizing shift in the voltage-dependence of activation and an increase in the maximal IKs current, thereby enhancing the channel's contribution to repolarization.[2]

Experimental Protocols for Studying IKs Channels

The primary technique for studying the electrophysiological properties of IKs channels is the patch-clamp technique . This method allows for the measurement of ionic currents flowing through individual channels or across the entire cell membrane.

G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Isolation Isolate Cardiomyocytes or Use Expression System (e.g., Xenopus oocytes) Seal Form a High-Resistance 'Gigaohm' Seal Cell_Isolation->Seal Pipette_Prep Fabricate and Fire-polish Glass Micropipette Pipette_Prep->Seal Solution_Prep Prepare Extracellular and Intracellular Solutions Solution_Prep->Seal Configuration Establish Whole-Cell or Excised-Patch Configuration Seal->Configuration Voltage_Protocol Apply Voltage-Clamp Protocols Configuration->Voltage_Protocol Current_Recording Record IKs Currents Voltage_Protocol->Current_Recording IV_Curve Construct Current-Voltage (I-V) Relationship Current_Recording->IV_Curve Kinetics Analyze Activation and Deactivation Kinetics Current_Recording->Kinetics GV_Curve Determine Conductance-Voltage (G-V) Relationship and V1/2 IV_Curve->GV_Curve

Whole-Cell Patch-Clamp Protocol to Record IKs Currents

This protocol is used to measure the total IKs current from a single cardiomyocyte or a cell expressing IKs channels.

  • Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue, or a heterologous expression system (e.g., Xenopus oocytes or mammalian cell lines like HEK293 or CHO cells) is transfected with plasmids encoding KCNQ1 and KCNE1.[15][16]

  • Solutions:

    • External (Bath) Solution (in mM): 135 NaCl, 5 KCl, 1 MgCl2, 2.8 NaAcetate, 10 HEPES; pH adjusted to 7.4 with NaOH. To isolate IKs, other potassium currents can be blocked pharmacologically (e.g., using E-4031 to block IKr).

    • Internal (Pipette) Solution (in mM): 130 KCl, 5 EGTA, 1 MgCl2, 4 Na2-ATP, 0.1 GTP, 10 HEPES; pH adjusted to 7.2 with KOH.[13]

  • Recording:

    • A glass micropipette with a resistance of 1-3 MΩ is brought into contact with the cell membrane.

    • Gentle suction is applied to form a high-resistance seal (gigaseal).

    • The membrane patch is then ruptured to gain electrical access to the cell interior (whole-cell configuration).[17][18]

    • The cell is held at a holding potential of -80 mV.

    • To elicit IKs currents, depolarizing voltage steps are applied, for example, from -80 mV to +60 mV in 10 mV increments for 2-5 seconds.

    • Repolarizing steps to a potential such as -40 mV are used to record tail currents, which are then used to determine the voltage-dependence of channel activation.[13]

  • Data Analysis:

    • The peak current at each voltage step is plotted against the voltage to generate a current-voltage (I-V) relationship.

    • The magnitude of the tail currents is plotted against the preceding test potential to generate a conductance-voltage (G-V) relationship, which is then fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2).[12][13]

    • The time course of current activation and deactivation is fitted with exponential functions to determine the respective time constants.

Role in Cardiac Arrhythmias and as a Therapeutic Target

Given its crucial role in cardiac repolarization, dysfunction of the IKs channel can lead to life-threatening arrhythmias.

  • Long QT Syndrome (LQTS): Loss-of-function mutations in the genes encoding KCNQ1 (LQT1) and KCNE1 (LQT5) are common causes of congenital LQTS.[1][19] These mutations result in a reduced IKs current, which prolongs the action potential duration and the QT interval on an electrocardiogram, increasing the risk of torsades de pointes and sudden cardiac death.[1][3]

  • Atrial Fibrillation (AF): Gain-of-function mutations in KCNQ1 have been linked to familial atrial fibrillation.[4] These mutations increase the IKs current, leading to a shortening of the atrial action potential, which can promote the re-entrant circuits that sustain AF.

The IKs channel is a significant target for the development of antiarrhythmic drugs.[20] Blockers of the IKs channel can prolong the action potential duration and are being investigated for the treatment of arrhythmias associated with a shortened APD.[20][21] Conversely, activators of the IKs channel could potentially be used to treat LQTS. However, the development of drugs targeting IKs is challenging due to the potential for proarrhythmic side effects.[20] A thorough understanding of the channel's physiology and pharmacology is therefore essential for the safe and effective development of new cardiac therapies.

References

HMR 1556: A Technical Guide to a Potent and Selective IKs Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMR 1556, with the chemical name (3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl]-N-methylmethanesulfonamide, is a chromanol derivative that has been identified as a highly potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2] The IKs current is a critical component in the repolarization phase of the cardiac action potential and is generated by the co-assembly of the pore-forming α-subunit KCNQ1 and the auxiliary β-subunit KCNE1.[1][3] The high selectivity of this compound for the IKs channel over other cardiac ion channels makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of IKs and a potential candidate for the development of antiarrhythmic drugs.[4][5]

Mechanism of Action

This compound exerts its inhibitory effect through direct interaction with the KCNQ1/KCNE1 channel complex.[1] This binding event obstructs the flow of potassium ions through the channel pore, leading to a reduction in the IKs current.[1] The consequence of IKs blockade is a prolongation of the cardiac action potential duration (APD), a primary mechanism of Class III antiarrhythmic agents.[4][6] The impact of this compound on APD can be particularly pronounced under conditions of β-adrenergic stimulation, which is known to enhance the IKs current.[1][5] The specific stereochemistry of the this compound molecule is crucial for its high-affinity binding to the IKs channel.[4]

Quantitative Data

The potency and selectivity of this compound have been extensively documented across a variety of species and experimental models. The following tables provide a summary of the key quantitative data.

Table 1: Inhibitory Potency (IC50) of this compound on IKs
Species/SystemIC50 (nM)Reference
Canine Ventricular Myocytes10.5[2][4]
Guinea Pig Ventricular Myocytes34[4][7]
Human Atrial Myocytes6.8[1]
Xenopus Oocytes (expressing human minK)120[4][7]
Table 2: Selectivity of this compound Against Other Cardiac Ion Channels
Ion Channel/CurrentSpecies/Cell TypeIC50 (µM)Reference
IKr (hERG)Canine Ventricular Myocytes12.6[2][4]
ItoCanine Ventricular Myocytes33.9[2]
ICa,LCanine Ventricular Myocytes27.5[2]
IK1Canine Ventricular MyocytesUnaffected[2]

At a concentration of 10 µM, this compound showed slight blockage of IKr and IK1 in guinea pig ventricular myocytes. It also inhibited the transient outward current (Ito) by 25% and the L-type Ca2+ channel by 31% in rat and guinea pig cardiomyocytes, respectively.[7]

Table 3: Effects of this compound on Action Potential Duration (APD)
PreparationThis compound ConcentrationPacing Rate/ConditionsEffect on APD90Reference
Guinea Pig Right Papillary Muscles1 µM0.5-7 Hz19%-27% prolongation[7]
Guinea Pig Right Papillary Muscles1 µMIn the presence of isoproterenol (10 µM)47% prolongation at 0.5 Hz, 35% at 1 Hz[7]
Langendorff-perfused Guinea Pig Hearts0.1 µMSpontaneously beating3% prolongation[7]
Langendorff-perfused Guinea Pig Hearts1 µMSpontaneously beating10% prolongation[7]
Human Ventricular Muscle1 µMIn the presence of dofetilide and adrenaline14.7% prolongation[8]
Langendorff-perfused Rabbit Hearts10-240 nMAloneNo prolongation[9]
Langendorff-perfused Rabbit Hearts100 nMIn the presence of dofetilide (7.5 nM)Further prolongation, especially at longer cycle lengths[9]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp for IKs Measurement and IC50 Determination

This protocol outlines the methodology for measuring IKs current and determining the IC50 value of this compound in isolated cardiomyocytes.[3][10]

  • Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., canine or guinea pig ventricles).

  • Cell Plating: A suspension of the isolated myocytes is placed in a recording chamber on the stage of an inverted microscope, allowing the cells to adhere.

  • Superfusion: The chamber is continuously perfused with an external solution. To isolate IKs, other currents like IKr and ICa,L may be blocked using specific inhibitors.

  • Pipette Solution: A standard internal (pipette) solution with potassium as the primary charge carrier is used. An example composition (in mM) is: 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP, adjusted to the appropriate pH.[10]

  • Seal Formation and Whole-Cell Configuration: A high-resistance (GΩ) seal is formed between a fire-polished glass micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol: A specific voltage-clamp protocol is applied to elicit the IKs current. A common method involves a depolarizing pulse to activate the channel, followed by a repolarizing step to measure the tail current, which is characteristic of IKs.

  • Data Acquisition (Baseline): The total outward current is recorded under baseline conditions.

  • Application of this compound: The external solution containing various concentrations of this compound is perfused into the chamber. Sufficient time is allowed for the drug to equilibrate and exert its blocking effect.

  • Data Acquisition (this compound): The remaining outward current is recorded at each concentration of this compound.

  • IKs Current Isolation: The this compound-sensitive current, representing the IKs current, is obtained by digitally subtracting the current recorded in the presence of this compound from the baseline current.[3]

  • IC50 Determination: The percentage of current inhibition is calculated for each concentration relative to the control. A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration, and the IC50 value is determined from this curve.[10]

Protocol 2: Monophasic Action Potential (MAP) Recording in Langendorff-Perfused Hearts

This ex vivo protocol is used to assess the effects of this compound on the action potential duration in an intact heart preparation.[6][9]

  • Heart Isolation and Perfusion: The heart (e.g., from a rabbit or guinea pig) is rapidly excised and mounted on a Langendorff apparatus. Retrograde perfusion is initiated with a Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.[6]

  • MAP Catheter Placement: A monophasic action potential (MAP) catheter is positioned on the ventricular epicardial surface to record local action potentials.

  • Pacing: The heart is paced at various cycle lengths using a programmable stimulator.

  • Baseline Recording: Baseline MAP recordings are obtained at different pacing cycle lengths. The MAP duration at 90% repolarization (MAPD90) is measured.

  • Drug Perfusion: this compound is added to the perfusate at desired concentrations.

  • Post-Drug Recording: After a period of equilibration with the drug, MAP recordings are repeated at the same pacing cycle lengths.

  • Data Analysis: The change in MAPD90 from baseline is calculated to determine the effect of this compound on action potential duration. Concentration-response and rate-dependence analyses can be performed.[6]

Visualizations

Signaling Pathway of this compound Action

HMR1556_Action cluster_membrane Cell Membrane KCNQ1_KCNE1 KCNQ1/KCNE1 Channel Complex (IKs) Repolarization Cardiac Repolarization KCNQ1_KCNE1->Repolarization Contributes to APD Action Potential Duration (APD) KCNQ1_KCNE1->APD Prolongs APD upon blockade HMR1556 This compound HMR1556->KCNQ1_KCNE1 Binds and Blocks K_ion K+ Ions K_ion->KCNQ1_KCNE1 Flow Repolarization->APD Shortens

Caption: Mechanism of IKs current blockade by this compound.

Experimental Workflow for Isolating IKs Current

IKs_Isolation_Workflow start Isolated Cardiomyocyte patch_clamp Whole-Cell Patch-Clamp start->patch_clamp baseline_rec Record Baseline Outward Current patch_clamp->baseline_rec add_hmr Apply this compound baseline_rec->add_hmr subtraction Digital Subtraction baseline_rec->subtraction Baseline hmr_rec Record Remaining Outward Current add_hmr->hmr_rec hmr_rec->subtraction This compound iks_current Isolated IKs Current subtraction->iks_current

Caption: Workflow for isolating IKs current using this compound.

Logical Relationship of this compound's Effects

HMR1556_Effects_Logic HMR1556 This compound Administration IKs_Block Selective IKs Blockade HMR1556->IKs_Block Repol_Current_Reduced Reduced Repolarizing K+ Current IKs_Block->Repol_Current_Reduced Pronounced_Effect More Pronounced APD Prolongation IKs_Block->Pronounced_Effect APD_Prolong Action Potential Duration Prolongation Repol_Current_Reduced->APD_Prolong ERP_Increase Increased Effective Refractory Period APD_Prolong->ERP_Increase Proarrhythmic_Risk Potential Proarrhythmic Risk (e.g., TdP) APD_Prolong->Proarrhythmic_Risk Antiarrhythmic_Effect Potential Antiarrhythmic Effect ERP_Increase->Antiarrhythmic_Effect Beta_Stim β-Adrenergic Stimulation IKs_Enhanced Enhanced IKs Current Beta_Stim->IKs_Enhanced IKs_Enhanced->Pronounced_Effect

Caption: Logical relationship of this compound's electrophysiological effects.

References

HMR 1556: A Technical Guide for the Study of Long QT Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of HMR 1556, a potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs). Given its specificity, this compound serves as an invaluable tool for investigating the pathophysiology of Long QT Syndrome (LQTS), particularly in preclinical settings. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant pathways and workflows.

Introduction to this compound

This compound, a chromanol derivative, is a highly selective antagonist of the IKs current, which is crucial for the repolarization phase of the cardiac action potential.[1][2] This current is generated by the KCNQ1/KCNE1 channel complex.[3] By specifically blocking this channel, this compound prolongs the action potential duration (APD), a characteristic feature of LQTS.[1] Its high potency and selectivity make it a superior research tool compared to other IKs blockers like chromanol 293B.[2]

Mechanism of Action

This compound directly binds to the KCNQ1/KCNE1 channel complex, physically obstructing the flow of potassium ions during the repolarization phase of the cardiac action potential.[3] This inhibition of the outward potassium current leads to a delay in repolarization, thereby prolonging the APD. This effect is particularly pronounced under conditions of β-adrenergic stimulation, where IKs activity is enhanced.[3]

Below is a diagram illustrating the signaling pathway of this compound's action on the IKs channel.

cluster_membrane Cell Membrane KCNQ1_KCNE1 KCNQ1/KCNE1 (IKs) Channel K_ions_out K+ Ions (Outward Flow) KCNQ1_KCNE1->K_ions_out Allows HMR1556 This compound HMR1556->KCNQ1_KCNE1 Blocks HMR1556->K_ions_out Inhibits Repolarization Repolarization K_ions_out->Repolarization Drives APD_Prolongation Action Potential Duration Prolongation Repolarization->APD_Prolongation Prevents Excessive LQTS_Phenotype Long QT Syndrome Phenotype APD_Prolongation->LQTS_Phenotype Mimics

Caption: Signaling pathway of this compound action on the IKs channel.

Quantitative Data

The following tables summarize the inhibitory potency and electrophysiological effects of this compound from various preclinical studies.

Table 1: Inhibitory Potency (IC50) of this compound on IKs and Other Cardiac Ion Channels

Ion Channel/CurrentSpecies/Cell TypeIC50Reference
IKsCanine Ventricular Myocytes10.5 nM[1][2]
IKsGuinea Pig Ventricular Myocytes34 nM[1][4]
IKsHuman Atrial Myocytes6.8 nM[3]
IKs (KCNQ1 only)Zebrafish (in CHO cells)0.1 µM[5]
IKs (KCNQ1+KCNE1)Zebrafish (in CHO cells)1.5 µM[5]
IKrCanine Ventricular Myocytes12.6 µM[1][2]
ItoCanine Ventricular Myocytes33.9 µM[2]
ICa,LCanine Ventricular Myocytes27.5 µM[2]
IK1Canine Ventricular MyocytesUnaffected[2]

Table 2: Effects of this compound on Action Potential Duration (APD) and QT Interval

ParameterSpecies/ModelThis compound ConcentrationPacing Cycle Length (ms)Other ConditionsEffectReference
APDHuman Ventricular Muscle100 nM and 1 µM300-5000None<12 ms change[6]
APDHuman Ventricular Muscle1 µMNot specified1 µM adrenaline + 50 nM dofetilide14.7 ± 3.2% increase[6]
MAPD90Rabbit Perfused Ventricles100 nM500NoneNo significant prolongation[7]
MAPD90Rabbit Perfused Ventricles100 nM500125 nM veratridine + 7.5 nM dofetilideNo significant additional prolongation[7]
QT IntervalRabbit Perfused Ventricles100 nM500125 nM veratridine + 7.5 nM dofetilideNo significant additional prolongation[7]

Table 3: Pro-arrhythmic Effects of this compound in a Rabbit Model of Torsades de Pointes (TdP)

Treatment GroupIncidence of TdP (per heart)Change in Tpeak-end (ms)Reference
Veratridine (125 nM) + Dofetilide (7.5 nM)4 ± 612 ± 10[8]
Veratridine (125 nM) + Dofetilide (7.5 nM) + this compound (100 nM)22 ± 1839 ± 21[7]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology for IKs Recording

This protocol allows for the precise measurement of IKs currents from isolated cardiac myocytes.

Materials:

  • Isolated ventricular myocytes

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes (2-4 MΩ resistance)

  • Micromanipulator

  • External Solution (Tyrode's solution in mM): NaCl 135, KCl 5.4, MgCl2 1.0, CaCl2 1.8, NaH2PO4 0.33, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.[1]

  • Internal (Pipette) Solution (in mM): High concentration of potassium and a potassium-chelating agent.

  • This compound stock solution (dissolved in DMSO).[3][9]

  • Blockers for other channels (e.g., nifedipine for ICa,L, E-4031 for IKr).[1]

Procedure:

  • Prepare isolated ventricular myocytes using standard enzymatic digestion protocols.

  • Prepare external and internal solutions as described above.

  • Pull patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 2-4 MΩ.[3]

  • Fill the patch pipette with the internal solution.

  • Establish a gigaohm seal between the pipette tip and the membrane of a single myocyte.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Allow the cell to equilibrate with the pipette solution for 5-10 minutes.

  • To isolate IKs, add blockers for other interfering currents (e.g., nifedipine, E-4031) to the external solution.[1]

  • Apply a voltage-clamp protocol. A typical protocol involves holding the membrane potential at -40 mV, followed by depolarizing pulses to various test potentials (e.g., +50 mV for 2 seconds) to activate IKs.[1]

  • Record the tail current upon repolarization to -40 mV.[1]

  • Apply increasing concentrations of this compound to the external solution to generate a concentration-response curve.

  • Calculate the IC50 value by fitting the data to a Hill equation.[3]

start Start: Isolated Myocytes prep_solutions Prepare External & Internal Solutions start->prep_solutions pull_pipette Pull & Fill Patch Pipette prep_solutions->pull_pipette giga_seal Establish Gigaohm Seal pull_pipette->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell equilibrate Equilibrate Cell (5-10 min) whole_cell->equilibrate isolate_iks Isolate IKs with Channel Blockers equilibrate->isolate_iks voltage_clamp Apply Voltage-Clamp Protocol isolate_iks->voltage_clamp record_baseline Record Baseline IKs Tail Current voltage_clamp->record_baseline apply_hmr Apply Increasing [this compound] record_baseline->apply_hmr record_response Record IKs Inhibition apply_hmr->record_response For each concentration analyze Generate Concentration- Response Curve & Calculate IC50 apply_hmr->analyze All concentrations tested record_response->apply_hmr end End analyze->end

Caption: Experimental workflow for whole-cell patch-clamp.
Monophasic Action Potential (MAP) Recording in Isolated Hearts

This ex vivo protocol assesses the effects of this compound on cardiac repolarization in an intact heart preparation.[10]

Materials:

  • Isolated heart (e.g., rabbit, guinea pig)

  • Langendorff perfusion system

  • Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2, maintained at 37°C)

  • MAP catheter

  • Pacing electrodes and stimulator

  • Data acquisition system

  • This compound stock solution

Procedure:

  • Excise the heart from an anesthetized animal and immediately place it in ice-cold cardioplegic solution.

  • Mount the aorta on the Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit solution.

  • Position the MAP catheter on the ventricular epicardial surface to record stable MAP signals.

  • Place pacing electrodes on the ventricle.

  • Allow the heart to stabilize for a baseline recording period.

  • Record baseline MAPs at various pacing cycle lengths.

  • Introduce this compound into the perfusate at the desired concentrations.

  • After an equilibration period for each concentration, record MAPs again at the same pacing cycle lengths.

  • Measure the MAP duration at 90% repolarization (MAPD90) from the recordings.

  • Analyze the change in MAPD90 from baseline to determine the effect of this compound.

start Start: Isolated Heart langendorff Mount on Langendorff & Perfuse start->langendorff place_catheters Position MAP Catheter & Pacing Electrodes langendorff->place_catheters stabilize Stabilize Heart place_catheters->stabilize record_baseline Record Baseline MAPs (Various Pacing Rates) stabilize->record_baseline add_hmr Introduce this compound into Perfusate record_baseline->add_hmr equilibrate Equilibrate add_hmr->equilibrate record_drug_effect Record MAPs with this compound (Various Pacing Rates) equilibrate->record_drug_effect analyze Measure MAPD90 & Analyze Change from Baseline record_drug_effect->analyze end End analyze->end

Caption: Experimental workflow for MAP recording with this compound.

Logical Relationships of this compound's Effects

The pro-arrhythmic potential of this compound is best understood as a function of the underlying "repolarization reserve." In a healthy myocardium with normal repolarization capacity, the effect of IKs block is minimal. However, when the repolarization reserve is compromised (e.g., by other drugs that block IKr or by genetic mutations), the role of IKs becomes critical, and its blockade by this compound can lead to significant APD prolongation and increased risk of arrhythmias.[8][11]

cluster_conditions Myocardial State cluster_outcomes Electrophysiological Outcome healthy Healthy Myocardium (High Repolarization Reserve) minor_effect Minimal APD Prolongation Low Pro-arrhythmic Risk healthy->minor_effect Leads to compromised Compromised Myocardium (Low Repolarization Reserve) e.g., IKr block, genetic defects major_effect Significant APD Prolongation Increased TdP Risk compromised->major_effect Leads to hmr This compound (IKs Block)

Caption: Logical relationship of this compound's effects.

Conclusion

This compound is a powerful pharmacological tool for dissecting the role of the IKs current in cardiac electrophysiology and the pathophysiology of Long QT Syndrome. Its high potency and selectivity allow for targeted investigations that can elucidate the mechanisms of arrhythmogenesis and aid in the development of novel antiarrhythmic therapies. The experimental protocols and data presented in this guide offer a robust framework for researchers utilizing this compound in their studies of cardiac function and disease.

References

HMR 1556: A Technical Guide to its Applications in Basic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of HMR 1556 in basic scientific research. This compound, a chromanol derivative, is a potent and highly selective blocker of the slowly activating delayed rectifier potassium current (IKs).[1][2][3] Its specificity makes it an invaluable pharmacological tool for dissecting the physiological and pathophysiological roles of the IKs channel in cardiac electrophysiology and beyond.[3][4]

Core Mechanism of Action

This compound exerts its effects by directly binding to and inhibiting the KCNQ1/KCNE1 channel complex, which is responsible for generating the IKs current.[1][3] This channel plays a critical role in the repolarization phase of the cardiac action potential.[2][5] By blocking the outward flow of potassium ions, this compound prolongs the action potential duration (APD).[2][3] This targeted action allows researchers to isolate and study the specific contributions of the IKs current to cellular excitability.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound from various experimental models.

Table 1: Inhibitory Potency (IC50) of this compound on IKs Current

Species/Cell TypeIC50 (nM)Reference(s)
Canine Ventricular Myocytes10.5[2][6]
Guinea Pig Ventricular Myocytes34[2][7]
Human Atrial Myocytes6.8[3][8]
Xenopus Oocytes (expressing human minK)120[2][7]

Table 2: Selectivity of this compound - IC50 Values for Other Ion Channels

Ion Channel/CurrentSpecies/Cell TypeIC50 (µM)Reference(s)
IKrCanine Ventricular Myocytes12.6[2][9][10]
ItoCanine Ventricular Myocytes33.9[6][9][10]
ICa,LCanine Ventricular Myocytes27.5[6][9][10]
IK1Canine Ventricular MyocytesUnaffected at high concentrations[9][10]

Signaling Pathway of this compound Action

The diagram below illustrates the signaling pathway of this compound, from its interaction with the IKs channel to its ultimate effect on the cardiac action potential.

HMR1556_Signaling_Pathway IKs_channel IKs Channel (KCNQ1/KCNE1) K_efflux K+ Efflux IKs_channel->K_efflux Mediates Repolarization Repolarization HMR1556 This compound HMR1556->IKs_channel APD Action Potential Duration (APD) HMR1556->APD Prolongs K_efflux->Repolarization Drives Repolarization->APD Shortens

Mechanism of IKs channel blockade by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide overviews of key experimental protocols utilizing this compound.

Isolation of Ventricular Myocytes

This protocol is a prerequisite for in-vitro electrophysiological studies on individual heart cells.

  • Heart Excision: Anesthetize the animal (e.g., canine, guinea pig, rabbit) and rapidly excise the heart, placing it in an ice-cold, oxygenated Tyrode's solution.[1][9]

  • Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus.[3][9] Initiate retrograde perfusion with a calcium-free Tyrode's solution to stop contractions.

  • Enzymatic Digestion: Perfuse the heart with a solution containing collagenase and protease to break down the extracellular matrix.[1][3]

  • Cell Dissociation: Mince the ventricular tissue and gently triturate to release individual myocytes.[1]

  • Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to prevent calcium paradox.

  • Storage: Store the isolated myocytes in a potassium-based solution at low temperatures until use.[2]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ion currents from a single myocyte.

  • Cell Plating: Plate a drop of the myocyte suspension in a recording chamber on an inverted microscope.[1]

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-4 MΩ and fill them with an internal solution containing potassium as the primary charge carrier.[3]

  • Seal Formation: Approach a myocyte with the micropipette and form a high-resistance (GΩ) seal with the cell membrane.[1]

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.[1]

  • Data Acquisition: Apply a voltage-clamp protocol to elicit the IKs current and record the baseline activity.

  • This compound Application: Perfuse the chamber with an external solution containing the desired concentration of this compound.[1]

  • IKs Isolation: The this compound-sensitive current, representing the IKs current, is obtained by digitally subtracting the current recorded in the presence of this compound from the baseline current.[1]

Patch_Clamp_Workflow Start Start Isolate Isolate Ventricular Myocytes Start->Isolate Patch Achieve Whole-Cell Patch-Clamp Isolate->Patch Record_Control Record Control IKs Current Patch->Record_Control Apply_HMR Apply this compound Record_Control->Apply_HMR Record_HMR Record IKs Current with this compound Apply_HMR->Record_HMR Analyze Data Analysis (IC50 Calculation) Record_HMR->Analyze End End Analyze->End

Typical experimental workflow for this compound evaluation.
Monophasic Action Potential (MAP) Recording

MAP recording is used to assess the electrophysiological effects of this compound on the whole heart.[5][9]

  • Heart Preparation: Prepare an isolated heart and mount it on a Langendorff apparatus as described previously.[3][9]

  • Electrode Placement: Place MAP and ECG electrodes on the epicardial surface of the atria and ventricles.[5] Pacing electrodes are also positioned to control the heart rate.[3][5]

  • Baseline Recording: Record baseline MAP and ECG data at various pacing cycle lengths.

  • Drug Perfusion: Infuse this compound into the perfusate at desired concentrations.[3]

  • Data Analysis: Continuously record MAP duration at 90% repolarization (MAPD90) and compare the measurements before and after drug application to quantify the effects of this compound.[3][9]

Logical Flow of this compound's Electrophysiological Effect

The following diagram illustrates the logical sequence of events following the application of this compound, leading to a prolonged action potential duration.

Logical flow of this compound's effect on APD.

References

HMR 1556: An In-Depth Technical Guide to a Potent and Selective IKs Channel Blocker for Cardiac Action Potential Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMR 1556 is a chromanol derivative recognized for its high potency and selectivity as a blocker of the slow component of the delayed rectifier potassium current (IKs). This current, mediated by the KCNQ1/KCNE1 channel complex, is a critical determinant of cardiac action potential repolarization. The specificity of this compound for the IKs channel over other cardiac ion channels renders it an invaluable pharmacological tool for investigating cardiac electrophysiology and a potential candidate for the development of novel antiarrhythmic therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for its characterization in various preclinical models.

Introduction

The cardiac action potential is a complex interplay of ion currents that governs the heart's rhythm and contractility. The repolarization phase, crucial for restoring the resting membrane potential, is primarily driven by the outward movement of potassium ions through various channels. The delayed rectifier potassium current (IK) is a major contributor to this process and is composed of two main components: a rapid component (IKr) and a slow component (IKs). While IKr is essential for repolarization at normal heart rates, IKs plays a significant role in shortening the action potential duration (APD) at faster heart rates and under sympathetic stimulation.

Dysfunction of the IKs channel is implicated in several cardiac arrhythmias, including Long QT syndrome. Therefore, selective modulators of IKs are of great interest for both basic research and clinical applications. This compound has emerged as a superior tool for these purposes due to its high affinity and selectivity for the KCNQ1/KCNE1 channel complex that generates the IKs current.

Mechanism of Action

This compound exerts its effect by directly blocking the pore of the KCNQ1/KCNE1 channel. This blockade inhibits the efflux of potassium ions during the plateau phase (Phase 3) of the cardiac action potential. The reduction in the repolarizing IKs current leads to a prolongation of the action potential duration (APD). This effect is characteristic of Class III antiarrhythmic agents. The chemical structure of this compound is (3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl]-N-methylmethanesulfonamide.

Mechanism of this compound Action cluster_effect Electrophysiological Effect IKs_channel IKs Channel (KCNQ1/KCNE1) K_efflux K+ Efflux IKs_channel->K_efflux Mediates HMR1556 This compound HMR1556->IKs_channel Reduced_K_efflux Reduced K+ Efflux HMR1556->Reduced_K_efflux Leads to Repolarization Repolarization K_efflux->Repolarization Contributes to APD Action Potential Duration (APD) Repolarization->APD Shortens Prolonged_APD Prolonged APD Reduced_K_efflux->Prolonged_APD Results in

Mechanism of this compound Action on Cardiac Repolarization

Quantitative Data

The potency and selectivity of this compound have been extensively characterized in various in-vitro models. The following tables summarize the key quantitative data regarding its inhibitory activity and effects on cardiac action potential duration.

Table 1: Inhibitory Potency (IC50) of this compound
Ion Channel/CurrentSpecies/Cell TypeIC50Reference(s)
IKsCanine Ventricular Myocytes10.5 nM[1][2][3]
IKsGuinea Pig Ventricular Myocytes34 nM[4]
IKsXenopus Oocytes (expressing human minK)120 nM[4]
IKr (hERG)Canine Ventricular Myocytes12.6 µM[1]
ItoCanine Ventricular Myocytes33.9 µM[1]
ICa,LCanine Ventricular Myocytes27.5 µM[1]
IK1Canine Ventricular MyocytesUnaffected at high concentrations[1]
Ito and IsusRat Ventricular Myocytes25% and 36% inhibition at 10 µM, respectively[4]
L-type Ca2+ channelGuinea Pig Cardiomyocytes31% inhibition at 10 µM[4]
Table 2: Effects of this compound on Action Potential Duration at 90% Repolarization (APD90)
PreparationSpeciesThis compound ConcentrationPacing Rate / ConditionsEffect on APD90Reference(s)
Right Papillary MusclesGuinea Pig1 µM0.5 - 7 Hz19% - 27% prolongation[4]
Right Papillary MusclesGuinea Pig1 µM0.5 Hz (in presence of isoproterenol)47% prolongation[4]
Right Papillary MusclesGuinea Pig1 µM1 Hz (in presence of isoproterenol)35% prolongation[4]
Langendorff-perfused HeartGuinea Pig0.1 µMSpontaneously beating3% prolongation[4]
Langendorff-perfused HeartGuinea Pig1 µMSpontaneously beating10% prolongation[4]
Langendorff-perfused HeartGuinea Pig1 µM100 bpm25% prolongation[4]
Langendorff-perfused HeartGuinea Pig1 µM350 bpm9% prolongation[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following sections provide protocols for key experiments.

Whole-Cell Patch-Clamp Electrophysiology for IKs Measurement

This protocol is designed to isolate and record the IKs current from single ventricular myocytes.

4.1.1. Cell Isolation

  • Anesthetize the animal (e.g., guinea pig or dog) and excise the heart.

  • Mount the heart on a Langendorff apparatus and perfuse with a Ca2+-free Tyrode's solution to wash out the blood.

  • Switch to a perfusion solution containing collagenase and protease to digest the extracellular matrix.

  • Mechanically dissociate the ventricular tissue to release individual myocytes.

  • Store the isolated myocytes in a high-potassium storage solution at 4°C.

4.1.2. Solutions

  • External (Tyrode's) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate IKs, add blockers for other currents, such as nifedipine (1-2 µM) to block ICa,L and a specific IKr blocker like E-4031 (1-5 µM).

  • Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.

4.1.3. Recording Procedure

  • Place isolated myocytes in a recording chamber on an inverted microscope and perfuse with the external solution at 35-37°C.

  • Fabricate glass micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol to elicit the IKs current. A typical protocol involves holding the membrane potential at -40 mV, followed by depolarizing steps to various potentials (e.g., +20 to +60 mV) for several seconds to activate IKs, and then repolarizing to a potential such as -30 mV to record the characteristic slowly deactivating tail current.

  • To construct a concentration-response curve, apply increasing concentrations of this compound to the external solution and measure the percentage of inhibition of the IKs tail current.

Whole-Cell Patch-Clamp Workflow for this compound start Start isolate_cells Isolate Ventricular Myocytes start->isolate_cells prepare_solutions Prepare External and Internal Solutions start->prepare_solutions pull_pipette Pull and Fire-Polish Micropipette start->pull_pipette establish_seal Establish Gigaohm Seal isolate_cells->establish_seal prepare_solutions->establish_seal pull_pipette->establish_seal whole_cell Achieve Whole-Cell Configuration establish_seal->whole_cell voltage_clamp Apply Voltage-Clamp Protocol whole_cell->voltage_clamp record_baseline Record Baseline IKs Current voltage_clamp->record_baseline apply_hmr Apply this compound (Cumulative Concentrations) record_baseline->apply_hmr record_drug_effect Record IKs in Presence of this compound apply_hmr->record_drug_effect analyze Analyze Data (Concentration-Response) record_drug_effect->analyze end End analyze->end

Workflow for this compound Evaluation using Patch-Clamp
Langendorff-Perfused Heart for Monophasic Action Potential Recording

This ex vivo model allows for the assessment of this compound's effects on the action potential of the whole heart.

4.2.1. Heart Preparation

  • Anesthetize a guinea pig or rabbit and administer heparin.

  • Rapidly excise the heart and place it in ice-cold cardioplegic solution. A typical cardioplegic solution contains (in mM): 110 NaCl, 16 KCl, 16 MgCl2, 1.2 CaCl2, and 10 NaHCO3.

  • Cannulate the aorta and mount the heart on a Langendorff apparatus.

4.2.2. Perfusion and Recording

  • Initiate retrograde perfusion with warmed (37°C) and oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution.

  • Place a monophasic action potential (MAP) catheter on the epicardial or endocardial surface of the left ventricle.

  • Use pacing electrodes to control the heart rate at various cycle lengths.

  • Allow the preparation to stabilize and record baseline MAPs at different pacing frequencies.

  • Introduce this compound into the perfusate at a range of concentrations.

  • Record the MAPs at each concentration and pacing frequency to determine the effect on APD90.

Isolated Papillary Muscle for Action Potential Recording

This preparation is useful for studying the direct effects of this compound on myocardial tissue.

4.3.1. Preparation

  • Excise the heart from a euthanized animal (e.g., guinea pig).

  • Dissect a papillary muscle from the right ventricle in a bath of oxygenated Tyrode's solution.

  • Mount the muscle in an organ bath with one end attached to a force transducer and the other to a fixed point.

4.3.2. Recording

  • Superfuse the muscle with warmed and oxygenated Tyrode's solution.

  • Electrically stimulate the muscle at various frequencies.

  • Impale a cell with a glass microelectrode filled with 3 M KCl to record the transmembrane action potential.

  • After recording baseline action potentials, add this compound to the superfusate and record the changes in APD.

Logical Relationship of this compound Effects HMR1556 This compound IKs_Block IKs Channel Blockade HMR1556->IKs_Block Reduced_Repolarization Reduced Repolarizing Current IKs_Block->Reduced_Repolarization leads to APD_Prolongation Action Potential Duration Prolongation Reduced_Repolarization->APD_Prolongation causes Refractory_Period Increased Effective Refractory Period APD_Prolongation->Refractory_Period results in Antiarrhythmic_Effect Potential Antiarrhythmic Effect (Class III) Refractory_Period->Antiarrhythmic_Effect may lead to

Logical Flow of this compound's Electrophysiological Consequences

Conclusion

This compound is a highly potent and selective blocker of the IKs potassium channel. Its specificity makes it an exceptional tool for dissecting the role of IKs in cardiac repolarization and for investigating the pathophysiology of arrhythmias. The detailed methodologies provided in this guide offer a robust framework for researchers and drug development professionals to utilize this compound in their studies. Further research with this compound will undoubtedly continue to advance our understanding of cardiac electrophysiology and may pave the way for new therapeutic strategies for cardiac rhythm disorders.

References

An In-depth Technical Guide to the Pharmacology of HMR 1556

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of HMR 1556, a potent and highly selective blocker of the slowly activating delayed rectifier potassium current (IKs). This compound, a chromanol derivative, has become an invaluable tool in cardiovascular research due to its specificity for the IKs channel, which is crucial for the repolarization of the cardiac action potential.[1][2] This document details the mechanism of action, quantitative pharmacological data, and key experimental methodologies related to this compound.

Core Mechanism of Action

This compound exerts its pharmacological effect by directly binding to and blocking the KCNQ1/KCNE1 channel complex, which is responsible for the IKs current in the heart.[3][4] This channel plays a critical role in the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting the outward flow of potassium ions through this channel, this compound prolongs the action potential duration (APD).[1][3] This effect is particularly significant in the context of certain cardiac arrhythmias where a shortened APD can contribute to the formation of reentry circuits.[1] The chiral nature of the this compound molecule is crucial for its high-affinity binding to the IKs channel.[1]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized across various preclinical models. The following tables summarize the key quantitative data on its inhibitory activity.

Table 1: Inhibitory Potency (IC50) of this compound on IKs Current

Species/Cell TypeIC50 (nM)Reference
Canine Ventricular Myocytes10.5[1][2][5]
Guinea Pig Ventricular Myocytes34[1][6]
Human Atrial Myocytes6.8[3][7]
Xenopus Oocytes (expressing human minK)120[1][6][8]

Table 2: Selectivity Profile of this compound Against Other Cardiac Ion Channels

Ion Channel/CurrentSpecies/Cell TypeIC50 (µM)Reference
IKrCanine Ventricular Myocytes12.6[1][2][5]
ItoCanine Ventricular Myocytes33.9[2][5]
ICa,LCanine Ventricular Myocytes27.5[2][5]
IK1Canine Ventricular MyocytesUnaffected[2][5]
Herg, Kv1.5, Kv1.3, Kir2.1, HCN2Xenopus OocytesLittle to no block at 10 µM[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound's pharmacological profile. Below are outlines of key experimental protocols.

Whole-Cell Patch-Clamp Electrophysiology in Isolated Cardiomyocytes

This protocol is fundamental for measuring the effect of this compound on specific ion currents.

a. Myocyte Isolation:

  • Hearts are excised from anesthetized animals (e.g., dogs, guinea pigs).[1]

  • The heart is mounted on a Langendorff apparatus for retrograde perfusion with a calcium-free Tyrode's solution.[1]

  • The coronary arteries are then perfused with an enzyme solution (e.g., collagenase) to digest the extracellular matrix and isolate individual myocytes.[1][3]

  • Cells are washed and stored in a potassium-based solution until use.[1]

b. Electrophysiological Recording:

  • Isolated myocytes are placed in a recording chamber on an inverted microscope and perfused with an external solution.[1]

  • Whole-cell patch-clamp configuration is established using borosilicate glass pipettes with a resistance of 2-4 MΩ.[3] The pipette solution contains a high concentration of potassium.[3]

  • A specific voltage-clamp protocol is applied to isolate the IKs current. This typically involves a holding potential of around -40 mV, followed by depolarizing pulses to potentials such as +50 mV for several seconds to activate IKs. The tail current is then recorded upon repolarization.[1]

  • To ensure the specific measurement of IKs, other ion channels are often blocked using specific inhibitors (e.g., nifedipine for ICa,L and dofetilide or E-4031 for IKr).[1]

c. Data Analysis:

  • This compound is applied at various concentrations to the external solution to generate a concentration-response curve.[1]

  • The IC50 value is calculated by fitting the concentration-response data to the Hill equation.[3]

Monophasic Action Potential (MAP) Recording in Isolated Hearts

This ex vivo technique assesses the effect of this compound on the overall cardiac action potential.

a. Heart Preparation:

  • The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion with a warmed and oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[3][4]

b. MAP Recording:

  • A MAP catheter is placed on the epicardial or endocardial surface of the ventricle to record the monophasic action potential.[6]

  • The heart can be paced at various cycle lengths using stimulating electrodes.[3]

c. Drug Application and Analysis:

  • A baseline recording is established before the infusion of this compound into the perfusate.[3][4]

  • The effects of different concentrations of this compound on the action potential duration at 90% repolarization (APD90) are measured and compared to the baseline.[3][6]

Visualizations

Signaling Pathway of this compound

HMR1556_Mechanism cluster_membrane Cell Membrane KCNQ1_KCNE1 IKs Channel (KCNQ1/KCNE1) K_out K+ Efflux KCNQ1_KCNE1->K_out Mediates APD Action Potential Duration (APD) KCNQ1_KCNE1->APD Prolongs K_out->APD Shortens HMR1556 This compound HMR1556->KCNQ1_KCNE1 Blocks

Caption: Mechanism of this compound action on the IKs channel and its effect on cardiac action potential duration.

Experimental Workflow for Electrophysiological Characterization

Experimental_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Myocyte_Isolation Myocyte Isolation Patch_Clamp Whole-Cell Patch-Clamp Myocyte_Isolation->Patch_Clamp Langendorff_Perfusion Langendorff Heart Perfusion MAP_Recording MAP Recording Langendorff_Perfusion->MAP_Recording Data_Acquisition Data Acquisition Patch_Clamp->Data_Acquisition MAP_Recording->Data_Acquisition HMR1556_Application This compound Application Data_Acquisition->HMR1556_Application IC50_APD_Analysis IC50 / APD Analysis HMR1556_Application->IC50_APD_Analysis

Caption: General experimental workflow for the electrophysiological characterization of this compound.

Logical Flow of this compound's Effect on APD

Logical_Flow Start Cardiac Action Potential IKs_Activation IKs Channel Activation during Repolarization Start->IKs_Activation K_Efflux K+ Efflux IKs_Activation->K_Efflux HMR1556_Block This compound Blocks IKs IKs_Activation->HMR1556_Block Repolarization Repolarization K_Efflux->Repolarization Repolarization->Start Cycle Repeats Reduced_Efflux Reduced K+ Efflux HMR1556_Block->Reduced_Efflux Prolonged_APD Prolonged APD Reduced_Efflux->Prolonged_APD

Caption: Logical flow of this compound's effect on prolonging the action potential duration.

References

HMR 1556: A Technical Guide for Atrial Fibrillation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HMR 1556, a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), for the investigation of atrial fibrillation (AF). This document outlines the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and details relevant experimental protocols.

Core Mechanism of Action

This compound is a chromanol derivative that selectively inhibits the IKs potassium channel, which is crucial for cardiac repolarization.[1] The IKs channel is formed by the association of the pore-forming α-subunit KvLQT1 and the ancillary β-subunit minK. By blocking this channel, this compound prolongs the action potential duration (APD), a key mechanism for the termination of re-entrant arrhythmias like atrial fibrillation.[2][3] Experimental studies have highlighted that IKs blockers like this compound can prolong repolarization more significantly at faster heart rates and during β-adrenergic stimulation, which are conditions often associated with AF.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies investigating the effects of this compound.

Table 1: Inhibitory Potency of this compound
Species/Cell TypeTarget CurrentIC50Reference
Guinea Pig Atrial MyocytesIKs6.8 nM[3]
Canine Ventricular MyocytesIKs10.5 nM[1][4]
Guinea Pig Ventricular MyocytesIKs34 nM[4][5]
Xenopus Oocytes (expressing human minK)IKs120 nM[5]
Canine Ventricular MyocytesIKr12.6 µM[1]
Canine Ventricular MyocytesIto33.9 µM[1]
Canine Ventricular MyocytesICa,L27.5 µM[1]
Table 2: Electrophysiological Effects of this compound in Animal Models
Animal ModelExperimental ConditionThis compound Dose/ConcentrationKey FindingReference
Pigs with Persistent AFIn vivo30 mg/kg, p.o. for 10 daysRestored sinus rhythm in all treated animals (average 5.2 ± 1.9 days).[2]
Pigs with Persistent AFIn vivo30 mg/kg, p.o. for 10 daysSignificantly prolonged right atrial monophasic action potentials (230 ± 7 ms vs. 174 ± 13 ms in placebo).[2]
RabbitIn vivo1 mg/kg + 1 mg/kg/hr i.v.Prolonged monophasic action potential duration at 90% repolarization (MAPD90) by 6 ± 1 ms at a cycle length of 200 ms.[6]
Langendorff-perfused Rabbit HeartsIn vitro10 and 100 nMReversed the isoproterenol-induced shortening of MAPD90.[6]
Langendorff-perfused Rabbit HeartsIn vitro (in the presence of dofetilide 7.5 nM)100 nMFurther prolonged MAPD90, particularly at longer cycle lengths.[7][8]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

cluster_membrane Cardiomyocyte Membrane HMR1556 This compound IKs IKs Channel (KvLQT1/minK) HMR1556->IKs Inhibition K_ion K+ Ions IKs->K_ion Efflux Repolarization Repolarization K_ion->Repolarization Drives APD Action Potential Duration (APD) Repolarization->APD Shortens AF Atrial Fibrillation APD->AF Prolongation Terminates

Caption: Mechanism of this compound in prolonging atrial action potential duration.

General Experimental Workflow for In Vivo AF Model

start Pacemaker Implantation in Swine induce_af Induce Persistent AF (Atrial Burst Pacing) start->induce_af randomize Randomization induce_af->randomize treatment This compound Treatment (e.g., 30 mg/kg, p.o.) randomize->treatment placebo Placebo Control randomize->placebo monitor Hemodynamic and ECG Monitoring treatment->monitor placebo->monitor euthanize Euthanasia monitor->euthanize analyze Electrophysiological Analysis (Monophasic Action Potentials) euthanize->analyze end Data Interpretation analyze->end

Caption: Workflow for a swine model of persistent atrial fibrillation.

Experimental Protocols

In Vivo Swine Model of Persistent Atrial Fibrillation

This protocol is based on the methodology described in studies investigating the efficacy of this compound in a large animal model.[2]

  • Animal Model: Domestic swine are utilized for this model.

  • Pacemaker Implantation: A pacemaker is surgically implanted in each animal.

  • Induction of Atrial Fibrillation: Persistent AF is induced through atrial burst pacing.

  • Randomization: Following the onset of persistent AF (e.g., after 4 days), the animals are randomized into two groups: a treatment group receiving this compound and a placebo control group.

  • Drug Administration: this compound is administered orally at a dose of 30 mg/kg for a specified duration (e.g., 10 days). The control group receives a placebo.

  • Monitoring: Hemodynamic parameters and electrocardiograms (ECG) are continuously monitored throughout the study period.

  • Electrophysiological Studies: At the end of the study, terminal electrophysiological studies are performed, including the recording of right atrial monophasic action potentials.

  • Data Analysis: Key parameters for comparison between the groups include the time to conversion to sinus rhythm, ventricular rate, left ventricular ejection fraction, epinephrine levels, and the duration of atrial monophasic action potentials.

Patch-Clamp Electrophysiology in Isolated Atrial Myocytes

This protocol is a standard method for assessing the direct effects of this compound on atrial ion channels.[3]

  • Cell Isolation: Single atrial myocytes are isolated from either human atrial appendages or animal models (e.g., guinea pig) using enzymatic dissociation.

  • Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record ionic currents at a physiological temperature (36°C).

  • Current Measurement: Specific voltage-clamp protocols are used to isolate and measure different potassium currents, including IKs, IKr, the transient outward current (Ito), the ultrarapid delayed rectifier current (IKur), and the inward rectifier current (IK1).

  • Drug Application: this compound is applied at various concentrations to determine a concentration-response relationship and calculate the half-maximal inhibitory concentration (IC50).

  • Data Analysis: The effects of this compound on the amplitude and kinetics of the different potassium currents are analyzed to assess its potency and selectivity.

Langendorff-Perfused Rabbit Heart Model

This ex vivo model is useful for studying the effects of this compound on the integrated electrophysiology of the heart.[7][8]

  • Heart Preparation: Rabbit hearts are excised and retrogradely perfused via the aorta on a Langendorff apparatus with a physiological salt solution.

  • Electrophysiological Recordings: Monophasic action potentials are recorded from the ventricular epicardium to measure the monophasic action potential duration at 90% repolarization (MAPD90) and the ventricular effective refractory period (VERP).

  • Pacing Protocol: The hearts are paced at various cycle lengths (e.g., 200-500 ms) to assess the rate-dependence of drug effects.

  • Drug Perfusion: this compound is perfused through the coronary circulation at different concentrations, either alone or in combination with other antiarrhythmic agents like dofetilide.

  • Data Analysis: The effects of this compound on MAPD90 and VERP at different pacing cycle lengths are analyzed to determine its impact on ventricular repolarization and refractoriness.

References

The Significance of Selective IKs Inhibition with HMR 1556: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of HMR 1556, a potent and highly selective blocker of the slow component of the delayed rectifier potassium current (IKs). The IKs current, mediated by the KCNQ1/KCNE1 channel complex, is a critical component in the repolarization of the cardiac action potential.[1] The specificity of this compound for the IKs channel makes it an invaluable tool for cardiovascular research and a potential candidate for antiarrhythmic drug development.[1] This document details the mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Role of IKs in Cardiac Electrophysiology

The cardiac action potential is a complex interplay of ion currents that governs the heart's rhythm and contractility. The repolarization phase, which restores the cardiomyocyte to its resting state, is largely driven by the outward flow of potassium ions through various channels. The delayed rectifier potassium current (IK) is a major contributor to this process and is composed of two main components: a rapid component (IKr) and a slow component (IKs).

The IKs current, generated by the co-assembly of the pore-forming α-subunit KCNQ1 and the auxiliary β-subunit KCNE1, plays a crucial role in shaping the action potential, particularly in response to adrenergic stimulation.[2] Dysregulation of IKs has been implicated in several cardiac arrhythmias, making it a key target for therapeutic intervention.

This compound, a chromanol derivative, has emerged as a superior pharmacological tool for studying IKs due to its high potency and selectivity compared to older blockers like chromanol 293B.[3][4][5] Its ability to specifically inhibit IKs allows for the precise elucidation of this current's physiological and pathophysiological roles.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the potent and selective blockade of the IKs potassium channel.[1][3] By binding to the KCNQ1/KCNE1 channel complex, this compound physically obstructs the flow of potassium ions out of the cardiomyocyte during the plateau phase of the action potential.[2] This inhibition of the outward potassium current leads to a prolongation of the action potential duration (APD), a hallmark of Class III antiarrhythmic agents.[1][2][3] The effect of this compound on APD is often more pronounced under conditions of β-adrenergic stimulation, which normally enhances the IKs current.[2]

cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space cluster_extracellular Extracellular Space iks_channel IKs Channel (KCNQ1/KCNE1) apd Action Potential Duration (APD) iks_channel->apd Modulates Repolarization k_out K+ Efflux iks_channel->k_out k_ion K+ Ions k_ion->iks_channel Normal Flow hmr1556 This compound hmr1556->iks_channel Blocks

Mechanism of this compound Action.

Quantitative Data: Potency and Selectivity

The efficacy and utility of a pharmacological tool are defined by its potency and selectivity. This compound exhibits nanomolar potency for the IKs channel while displaying significantly lower affinity for other cardiac ion channels.

Table 1: Inhibitory Potency (IC50) of this compound on IKs
Species/SystemIC50 (nM)Reference(s)
Canine Ventricular Myocytes10.5[4][5][6]
Guinea Pig Ventricular Myocytes34[6][7][8]
Human Atrial Myocytes6.8[9]
Xenopus Oocytes (expressing human minK)120[7][8]
Table 2: Selectivity Profile of this compound (Inhibitory Concentrations in Canine Ventricular Myocytes)
Ion Channel/CurrentIC50 (µM)Reference(s)
IKr (rapid delayed rectifier K+ current)12.6[4][5]
Ito (transient outward K+ current)33.9[4][5]
ICa,L (L-type Ca2+ current)27.5[4][5]
IK1 (inward rectifier K+ current)Unaffected[4][5]

Effects on Action Potential Duration (APD)

The primary electrophysiological consequence of IKs inhibition by this compound is the prolongation of the action potential duration. However, the extent of this effect can vary depending on the experimental conditions and the underlying physiological state.

  • In isolated guinea pig papillary muscles, 1 µM this compound prolonged the APD at 90% repolarization (APD90) by 19-27% over a range of pacing frequencies.[7]

  • This prolongation was more pronounced at lower pacing rates in the presence of isoproterenol (a β-adrenergic agonist), with a 47% increase at 0.5 Hz.[7][10]

  • In Langendorff-perfused guinea pig hearts, this compound prolonged the monophasic action potential duration (MAPD90) by 3% at 0.1 µM and 10% at 1 µM.[7][10]

  • Interestingly, in normal human ventricular muscle, this compound alone has a negligible effect on APD.[11] However, when the repolarization reserve is reduced (e.g., by co-application of an IKr blocker like dofetilide) and under sympathetic activation, this compound significantly lengthens the APD.[11] For instance, in the presence of dofetilide and adrenaline, 1 µmol/L HMR-1556 significantly increased APD by 14.7±3.2%.[11]

  • Similarly, in Langendorff-perfused rabbit hearts, this compound alone did not prolong MAPD90, but in the presence of dofetilide, it further prolonged the MAPD90, particularly at longer cycle lengths.[12][13]

start Cardiac Action Potential iks_block This compound Blocks IKs start->iks_block k_efflux Reduced K+ Efflux iks_block->k_efflux repolarization Delayed Repolarization k_efflux->repolarization apd_prolong Prolonged APD repolarization->apd_prolong

Logical Flow of this compound's Effect on APD.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IKs Measurement

This protocol is designed to measure the effect of this compound on IKs in isolated ventricular myocytes.[2][3]

1. Cell Isolation:

  • Ventricular myocytes are enzymatically isolated from the desired species (e.g., guinea pig, canine).[2]

  • The heart is typically cannulated and perfused with a collagenase-containing solution to digest the extracellular matrix.[2]

  • Myocytes are then mechanically dispersed and stored in a high-K+ solution.[2]

2. Electrophysiological Recording:

  • Myocytes are transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution (e.g., Tyrode's solution) at 36°C.[9]

  • The external solution should contain agents to block other interfering ionic currents, such as nifedipine to block ICa,L and E-4031 for IKr.[1]

  • Patch pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing a high concentration of potassium.[2]

  • The whole-cell configuration of the patch-clamp technique is established.[2]

  • A specific voltage-clamp protocol is applied to elicit and measure the IKs current. A typical protocol involves holding the membrane potential at -40 mV and applying depolarizing pulses to a test potential (e.g., +50 mV for 2 seconds) to activate the channels, followed by a repolarizing step to -40 mV to measure the tail current, which is characteristic of IKs.[1]

3. Data Acquisition and Analysis:

  • Currents are recorded using an amplifier, filtered, and digitized for computer analysis.[2]

  • This compound is dissolved in a solvent like DMSO and then diluted to the final concentration in the external solution.[2]

  • Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the resulting inhibition of the IKs tail current. The IC50 is then calculated by fitting the data to a Hill equation.[2]

Langendorff-Perfused Heart Model for APD Measurement

This protocol describes the use of an isolated heart preparation to assess the effects of this compound on cardiac electrophysiology at the organ level.[2][3]

1. Heart Preparation:

  • The heart is rapidly excised from a heparinized and anesthetized animal (e.g., rabbit, guinea pig) and immediately placed in ice-cold cardioplegic solution.[2]

  • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[2]

2. Electrophysiological Recording:

  • Monophasic action potential (MAP) or ventricular effective refractory period (VERP) can be measured using appropriate electrodes placed on the ventricular epicardium.[12][13]

  • The heart can be paced at different cycle lengths using stimulating electrodes.[2]

3. Drug Application and Data Analysis:

  • After recording baseline parameters, this compound is infused into the perfusate at desired concentrations.

  • Electrophysiological parameters are recorded in the presence of the drug.

  • The change in MAPD90 or VERP is analyzed to determine the effect of this compound.

cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis myocyte_isolation Myocyte Isolation patch_clamp Whole-Cell Patch-Clamp myocyte_isolation->patch_clamp langendorff Langendorff Heart Perfusion map_rec MAP Recording langendorff->map_rec data_acq Data Acquisition patch_clamp->data_acq map_rec->data_acq hmr_app This compound Application data_acq->hmr_app analysis IC50 / APD Analysis hmr_app->analysis

General Experimental Workflow.

Significance and Conclusion

This compound represents a significant advancement in the pharmacological toolkit for cardiovascular research. Its high potency and selectivity for the IKs channel allow for a more precise investigation of the role of this current in both normal cardiac function and in arrhythmogenic conditions.

The key significances of selective IKs inhibition with this compound are:

  • Elucidation of IKs Function: this compound enables the specific dissection of the contribution of IKs to cardiac repolarization, providing a clearer understanding of its role in rate adaptation and response to sympathetic stimulation.

  • Understanding Arrhythmia Mechanisms: By selectively blocking IKs, researchers can investigate its involvement in the genesis and maintenance of various cardiac arrhythmias, including those associated with long QT syndrome.

  • Therapeutic Potential: As a highly selective IKs blocker, this compound serves as a lead compound and a valuable tool in the development of novel Class III antiarrhythmic drugs with potentially fewer off-target effects.

  • Safety Pharmacology: The use of this compound in preclinical studies helps in assessing the proarrhythmic risk of new chemical entities that may have off-target effects on the IKs channel.

References

Methodological & Application

Application Notes and Protocols for HMR 1556 in Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMR 1556, chemically known as (3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl]-N-methylmethanesulfonamide, is a potent and highly selective blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2][3] This current, which is crucial for the repolarization phase of the cardiac action potential, is generated by the KCNQ1/KCNE1 channel complex.[1][4] Due to its high specificity for the IKs channel over other cardiac ion channels, this compound serves as an invaluable pharmacological tool for investigating cardiac electrophysiology, ventricular repolarization, and for the development of potential antiarrhythmic drugs.[2][3][4] Its selectivity makes it superior to other blockers like chromanol 293B, which can also affect the transient outward current (Ito).[2][3]

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the KCNQ1/KCNE1 channel complex.[1][5] This action blocks the outward flow of potassium ions (K+) during the plateau phase of the action potential.[2] By inhibiting the IKs current, this compound prolongs the action potential duration (APD), a characteristic mechanism of Class III antiarrhythmic agents.[2][4] This prolongation of the refractory period is a key factor in its potential to manage certain cardiac arrhythmias.[1][5] The effect of this compound can be more pronounced under β-adrenergic stimulation, which enhances the IKs current.[1]

cluster_0 KCNQ1 KCNQ1 (α-subunit) IKs_Channel IKs Channel Complex KCNE1 KCNE1 (β-subunit) IKs_Current IKs Current (K+ Efflux) IKs_Channel->IKs_Current HMR1556 This compound Block Blockade HMR1556->Block Block->IKs_Channel Inhibits APD Action Potential Duration Prolongation Block->APD Prevents Shortening IKs_Current->APD Repolarizes (Shortens APD)

Caption: Mechanism of IKs channel blockade by this compound.

Data Presentation: Potency and Selectivity of this compound

The following tables summarize the inhibitory potency (IC50) of this compound on the IKs current and its selectivity against other cardiac ion channels.

Table 1: Inhibitory Potency (IC50) of this compound on IKs

Species/System IC50 (nM) Reference
Canine Ventricular Myocytes 10.5 [3]
Guinea Pig Ventricular Myocytes 34 [6]
Human Atrial Myocytes 6.8 [7]

| Xenopus Oocytes (expressing human minK) | 120 |[4][6][8] |

Table 2: Selectivity Profile of this compound (IC50 in Canine Ventricular Myocytes)

Ion Channel/Current IC50 Reference
IKs (Slow Delayed Rectifier K+) 10.5 nM [3]
IKr (Rapid Delayed Rectifier K+) 12.6 µM [3][4]
Ito (Transient Outward K+) 33.9 µM [3]
ICa,L (L-type Ca2+) 27.5 µM [3]

| IK1 (Inward Rectifier K+) | Unaffected |[3] |

Experimental Protocol: Whole-Cell Patch-Clamp Study

This protocol provides a detailed methodology for measuring IKs currents in isolated ventricular myocytes and evaluating the inhibitory effects of this compound using the whole-cell patch-clamp technique.

Materials and Solutions
  • This compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).[1] Store at room temperature or as specified by the manufacturer.

  • External (Superfusion) Solution (e.g., Tyrode's Solution):

    • Composition (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 Glucose.[9]

    • Preparation: Bubble with 95% O2 / 5% CO2 (carbogen). Adjust pH and osmolarity as needed (e.g., ~290 mOsm).[9]

    • Add other channel blockers as required to isolate IKs (e.g., nifedipine to block ICa,L).[1]

  • Internal (Pipette) Solution:

    • Composition: High potassium concentration (e.g., K+-gluconate or KCl based) with a potassium-chelating agent.[1]

    • Example: (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 Mg-ATP, 10 EGTA. Adjust pH to 7.2 with KOH.

  • Enzymatic Digestion Solution: Ca2+-free Tyrode's solution containing enzymes such as collagenase and protease.[5]

Cell Preparation: Isolation of Ventricular Myocytes
  • Heart Excision: Rapidly excise the heart from an anesthetized animal (e.g., guinea pig, canine) and place it in an ice-cold, oxygenated cardioplegic solution.[1][5]

  • Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion.[1][5]

  • Digestion: Perfuse the heart with a Ca2+-free solution to wash out blood, followed by perfusion with the enzyme-containing solution for 20-30 minutes to digest the extracellular matrix.[4][5]

  • Dispersion: Mince the ventricular tissue in a Ca2+-free solution and gently agitate to disperse individual myocytes.[4]

  • Filtration and Storage: Filter the cell suspension to remove undigested tissue. Gradually reintroduce Ca2+ and store the isolated myocytes in a high-potassium solution at 4°C or room temperature for use within a few hours.[4][5]

Electrophysiological Recording
  • Cell Plating: Transfer the myocyte suspension to a recording chamber on the stage of an inverted microscope. Allow cells to adhere to the bottom.[5][10]

  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries. Fire-polish the tips to a resistance of 2-4 MΩ when filled with the internal solution.[1][5]

  • Seal Formation: Approach a healthy myocyte with the micropipette while applying light positive pressure.[9] Upon contact, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaohm" seal.[5]

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.[5] This allows electrical and molecular access to the cell's interior.

  • Equilibration: Allow the cell to equilibrate with the internal pipette solution for 5-10 minutes before recording.[4]

Voltage-Clamp Protocol and Data Acquisition
  • Baseline Recording:

    • Hold the membrane potential at -40 mV to inactivate sodium channels.[4]

    • Apply a series of depolarizing voltage steps (e.g., to +50 mV for 2 seconds) to activate the IKs current.[4]

    • Follow with a repolarizing step (e.g., back to -40 mV) to measure the characteristic IKs tail current.[1]

    • Record the baseline total outward current.

  • Drug Application:

    • Dilute the this compound stock solution to the desired final concentration in the external solution.[1]

    • Perfuse the recording chamber with the this compound-containing solution until a steady-state block is achieved.

  • Post-Drug Recording:

    • Apply the identical voltage-clamp protocol and record the remaining current in the presence of this compound.[10]

  • Concentration-Response: To determine the IC50, generate a concentration-response curve by applying increasing concentrations of this compound and measuring the resulting inhibition of the IKs tail current.[1]

Data Analysis
  • Current Isolation: The specific IKs current is isolated by digital subtraction. Subtract the current recorded in the presence of a saturating concentration of this compound from the baseline current recorded before drug application.[10]

  • IC50 Calculation: Fit the concentration-response data to a Hill equation to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the IKs current.[1]

G prep Cell Preparation (Enzymatic Isolation of Myocytes) setup Patch-Clamp Setup (Pipette Filling, Chamber Mounting) prep->setup seal Giga-seal Formation & Whole-Cell Configuration setup->seal equil Cell Equilibration (5-10 min) seal->equil baseline Baseline IKs Recording (Voltage-Clamp Protocol) equil->baseline drug Apply this compound (Superfusion) baseline->drug post_drug Record Remaining Current (Same Voltage Protocol) drug->post_drug washout Washout (Optional) post_drug->washout analysis Data Analysis (Digital Subtraction, IC50 Fit) post_drug->analysis washout->analysis

Caption: Experimental workflow for a patch-clamp study using this compound.

References

Application Notes and Protocols for HMR 1556 in Isolated Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMR 1556 is a potent and highly selective chromanol-based blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2][3] This current, pivotal for the repolarization phase of the cardiac action potential, is generated by the KCNQ1/KCNE1 channel complex.[2][3] Due to its high specificity, this compound serves as an invaluable pharmacological tool for dissecting the electrophysiological role of IKs in both physiological and pathophysiological contexts, distinguishing it from less selective blockers like chromanol 293B.[1][4] These notes provide comprehensive data and detailed protocols for the effective use of this compound in isolated cardiomyocyte preparations.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the KCNQ1/KCNE1 channel complex, physically occluding the potassium ion flow and thereby reducing the IKs current.[2] This action prolongs the cardiac action potential duration (APD), an effect that is particularly pronounced during β-adrenergic stimulation when the IKs current is enhanced.[2][5] The β-adrenergic signaling cascade, a key regulator of cardiac function, significantly modulates IKs activity. Activation of β-adrenergic receptors by agonists like isoproterenol leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[4][6] PKA then phosphorylates the KCNQ1 subunit, enhancing the IKs current.[4][7] this compound allows researchers to probe the contribution of this specific current to cardiac electrophysiology, even under conditions of sympathetic stimulation.

IKs_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol BAR β-Adrenergic Receptor G_Protein Gs Protein BAR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to IKs IKs Channel (KCNQ1/KCNE1) K_ion_out K+ Efflux (Repolarization) IKs->K_ion_out Mediates HMR1556 This compound HMR1556->IKs Blocks Isoproterenol Isoproterenol Isoproterenol->BAR Activates G_Protein->AC Activates ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates PKA->IKs Phosphorylates (Enhances Current)

Caption: β-Adrenergic modulation of the IKs channel and inhibition by this compound.

Data Presentation: Quantitative Analysis

This compound demonstrates high potency for IKs with IC50 values in the nanomolar range, and significantly lower affinity for other cardiac ion channels, confirming its selectivity.

Parameter Species / Cell Type Value (IC50) Other Ion Channels Blocked (IC50) Reference(s)
IKs Canine Ventricular Myocytes10.5 nMIKr (12.6 µM), ICa,L (27.5 µM), Ito (33.9 µM), IK1 (unaffected)[1][4][8]
IKs Guinea Pig Ventricular Myocytes34 nMIKr, IK1 (Slight block at 10 µM), Ito (25% block at 10 µM)[9][10][11][12]
IKs Human Atrial Myocytes6.8 nMNot specified[2]
IKs Xenopus Oocytes (hminK)120 nMHerg, Kv1.5, Kv1.3, Kir2.1 (Little to no block at 10 µM)[11][12]

Detailed Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes (Rat/Mouse)

This protocol describes a standard Langendorff perfusion method for isolating high-quality, calcium-tolerant ventricular myocytes.

Materials:

  • Perfusion Buffer (Ca²⁺-free): Tyrode's solution containing (in mM): 130 NaCl, 5.4 KCl, 1.2 MgCl₂, 0.33 NaH₂PO₄, 22 glucose, and 25 HEPES; pH adjusted to 7.4 with NaOH.

  • Enzyme Solution: Perfusion buffer containing Collagenase Type II (e.g., Worthington, ~1 mg/mL or ~200 U/mL) and Protease Type XIV (optional, ~0.05 mg/mL).

  • Stopping Buffer: Perfusion buffer containing 10% Fetal Bovine Serum (FBS) or 1 mM CaCl₂.

  • Surgical Equipment: Scissors, forceps, rib retractors, cannulation apparatus (Langendorff).

  • Animal: Adult rat or mouse, anesthetized according to approved institutional protocols.

Procedure:

  • Heart Excision: Anesthetize the animal and administer heparin (200 units for a rat).[13] Rapidly perform a thoracotomy, excise the heart, and immediately place it in ice-cold Perfusion Buffer to arrest contraction.[9][13]

  • Cannulation: Trim excess tissue and cannulate the aorta onto a Langendorff apparatus. Secure the aorta with a suture.[9]

  • Initial Perfusion: Begin retrograde perfusion with warm (37°C), oxygenated (95% O₂/5% CO₂) Ca²⁺-free Perfusion Buffer for 4-5 minutes to wash out remaining blood.[9][13]

  • Enzymatic Digestion: Switch the perfusion to the Enzyme Solution. Continue to perfuse for 10-20 minutes. The heart will become pale and flaccid. Digestion is complete when the heart tissue is very soft to the touch.[8][9]

  • Cell Dissociation: Remove the heart from the cannula. Remove the atria and mince the ventricular tissue in a dish containing a small amount of the Enzyme Solution.[9]

  • Trituration: Gently dissociate the cells by pipetting the minced tissue up and down with a wide-bore pipette.[8][9]

  • Stopping Digestion: Transfer the cell suspension to a tube containing cold Stopping Buffer to inactivate the enzymes.

  • Calcium Reintroduction: Pellet the cells by gentle centrifugation (e.g., 500 rpm for 3 minutes) or gravity sedimentation.[11] Resuspend the pellet in Perfusion Buffer and gradually reintroduce calcium by incremental addition of a CaCl₂ stock solution to a final concentration of 1.0-1.8 mM.

  • Storage: Store the isolated, rod-shaped myocytes in a suitable storage solution (e.g., M199 medium) at room temperature and use within 8-12 hours for experiments.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for IKs Measurement

This protocol outlines the measurement of IKs currents using this compound for pharmacological isolation.

Materials:

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH. To block other currents, add nifedipine (10 µM for ICa,L) and E-4031 (1-2 µM for IKr).

  • Internal (Pipette) Solution: (in mM) 120 K-Aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA, 0.1 GTP; pH 7.2 with KOH.[3]

  • This compound Stock Solution: 10 mM in DMSO.[3][10] Store in aliquots at -20°C.

  • Patch-Clamp Setup: Inverted microscope, amplifier, digitizer, micromanipulator, and recording chamber.

Procedure:

  • Cell Plating: Plate a small volume of the isolated cardiomyocyte suspension into the recording chamber and allow cells to adhere for 5-10 minutes.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.[3]

  • Seal Formation: Approach a healthy, rod-shaped myocyte and form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration. Allow the cell to dialyze with the pipette solution for 5-10 minutes.

  • Baseline IKs Recording:

    • Set the holding potential to -80 mV, with a brief prepulse to -40 mV to inactivate sodium channels.[13]

    • To elicit IKs, apply depolarizing voltage steps (e.g., 2-5 seconds in duration) to potentials ranging from -20 mV to +60 mV.[14]

    • Record the tail current upon repolarization to a potential such as -40 mV. The amplitude of this tail current is proportional to the number of IKs channels that opened during the depolarizing step.[14]

  • Application of this compound: Perfuse the chamber with the external solution containing the desired final concentration of this compound (e.g., 100-300 nM for near-complete block). Allow 3-5 minutes for the drug to equilibrate.

  • Post-Drug Recording: Repeat the voltage-clamp protocol from step 5 to record the remaining current in the presence of this compound.

  • Data Analysis: The this compound-sensitive current (IKs) is obtained by offline digital subtraction of the current recorded in the presence of the drug from the baseline recording.

Protocol 3: Calcium Imaging with Fura-2

This protocol describes how to measure intracellular calcium transients in response to electrical stimulation and the effect of APD prolongation by this compound.

Materials:

  • Fura-2 AM Stock: 1 mM in anhydrous DMSO.[2]

  • Loading Buffer: Tyrode's solution (as in Protocol 2).

  • Calcium Imaging System: Inverted microscope equipped with a xenon arc lamp, filter wheel for alternating 340/380 nm excitation, a photomultiplier tube or camera for emission detection at ~510 nm, and a field stimulator.

Procedure:

  • Dye Loading:

    • Take a 1 mL aliquot of the isolated cardiomyocyte suspension.

    • Add Fura-2 AM to a final concentration of 1-2 µM.[1][2]

    • Incubate at room temperature for 20 minutes, protected from light.[2]

  • Wash and De-esterification:

    • Pellet the cells gently and resuspend in fresh Tyrode's solution to wash out extracellular dye. Repeat once.

    • Allow the cells to rest for at least 20 minutes at room temperature to ensure complete de-esterification of the Fura-2 AM within the cytosol.[2]

  • Imaging:

    • Plate the Fura-2 loaded cells in a recording chamber on the microscope stage and perfuse with Tyrode's solution.

    • Pace the cardiomyocytes using the field stimulator at a desired frequency (e.g., 1 Hz).

    • Record the ratio of fluorescence emission (510 nm) from excitation at 340 nm and 380 nm. This F340/F380 ratio is proportional to the intracellular calcium concentration.

  • This compound Application:

    • Record baseline calcium transients under steady-state pacing.

    • Perfuse the chamber with this compound (e.g., 100 nM) to prolong the action potential.

    • After equilibration, record the calcium transients again under the same pacing frequency.

  • Data Analysis: Analyze changes in the amplitude, duration, and decay kinetics of the calcium transient before and after this compound application to assess the impact of IKs block on cellular calcium handling.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on isolated cardiomyocytes.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experimentation cluster_ephys Electrophysiology cluster_ca Calcium Imaging cluster_analysis Data Analysis A1 Anesthetize Animal & Excise Heart A2 Langendorff Perfusion & Enzyme Digestion A1->A2 A3 Dissociate & Purify Ventricular Myocytes A2->A3 B1 Select Healthy Rod-Shaped Myocytes A3->B1 C1 Whole-Cell Patch Clamp B1->C1 D1 Load Cells with Fura-2 AM B1->D1 C2 Record Baseline IKs Current C1->C2 C3 Apply this compound C2->C3 C4 Record Post-Drug Current C3->C4 E1 Subtract Currents to Isolate IKs C4->E1 D2 Record Baseline Ca2+ Transients D1->D2 D3 Apply this compound D2->D3 D4 Record Post-Drug Ca2+ Transients D3->D4 E2 Analyze Ca2+ Transient Kinetics D4->E2 F1 Quantify APD & Current Changes E1->F1 E2->F1

Caption: General workflow for studying this compound effects in cardiomyocytes.

References

HMR 1556 Dosage for In Vivo Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of HMR 1556, a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), in in vivo animal models. The information compiled is intended to assist in the design and execution of preclinical studies investigating cardiac electrophysiology and arrhythmia.

This compound is a valuable pharmacological tool for dissecting the role of IKs in cardiac action potential repolarization.[1] Its high selectivity makes it superior to other IKs blockers for targeted investigations.[2][3] These notes detail recommended dosages, experimental protocols, and the underlying signaling pathways.

Data Presentation: this compound Dosage and Electrophysiological Effects

The following tables summarize the reported dosages of this compound and its observed effects on key electrophysiological parameters in various animal models. It is important to note that the electrophysiological properties of rodents differ significantly from humans, making canine and rabbit models often more translationally relevant for studying cardiac repolarization.[4]

Table 1: this compound Dosage and Effects in Canine Models

Administration RouteDosageKey Electrophysiological Effects
Intravenous (IV)1 mg/kg bolus + 1 mg/kg/h infusion- Increased Atrial Effective Refractory Period (AERP) by 6 ± 4% at a cycle length of 360 ms.[1] - Increased Ventricular Effective Refractory Period (VERP) by 27 ± 6% at a cycle length of 400 ms.[1] - Reduced duration of vagally induced atrial fibrillation from 1077 ± 81 s to 471 ± 38 s.[1][5]
Oral (PO)3, 10, or 30 mg/kg- Dose-dependent prolongation of the QT interval.[1]

Table 2: this compound Dosage and Effects in Rabbit Models

Administration RouteDosage/ConcentrationKey Electrophysiological Effects
Intravenous (IV)1 mg/kg bolus + 1 mg/kg/h infusion- Prolonged monophasic action potential duration at 90% repolarization (MAPD90) by 6 ± 1 ms at a cycle length of 200 ms.[6] - Lowered ventricular defibrillation threshold from 558 ± 46 V to 417 ± 31 V.[6]
Ex Vivo (Perfused Heart)10 nM - 100 nM- In the presence of isoproterenol (5 nM), reversed the shortening of MAPD90.[6] - In the presence of dofetilide (7.5 nM), further prolonged MAPD90, particularly at longer cycle lengths.[7][8]
Ex Vivo (Perfused Heart)100 nM- In combination with veratridine and dofetilide, promoted Torsades de Pointes (TdP) and increased the dispersion of repolarization.[9]

Table 3: this compound IC50 Values

Species/Cell TypeIC50
Canine Ventricular Myocytes10.5 nM
Guinea Pig Ventricular Myocytes34 nM
Human Atrial Myocytes6.8 nM

Signaling Pathway and Mechanism of Action

This compound selectively blocks the IKs potassium channel, which is formed by the co-assembly of the α-subunit KCNQ1 and the β-subunit KCNE1. This channel plays a crucial role in the repolarization phase of the cardiac action potential, particularly under adrenergic stimulation. By inhibiting IKs, this compound prolongs the action potential duration.

IKs_Signaling_Pathway cluster_cell Cardiomyocyte Adrenergic_Stimulation Adrenergic Stimulation Beta_AR β-Adrenergic Receptor Adrenergic_Stimulation->Beta_AR AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates IKs_Channel IKs Channel (KCNQ1/KCNE1) PKA->IKs_Channel Phosphorylates (Enhances current) K_ion K+ Efflux IKs_Channel->K_ion Allows Repolarization Action Potential Repolarization K_ion->Repolarization HMR_1556 This compound HMR_1556->IKs_Channel Blocks

IKs signaling pathway and this compound blockade.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound to in vivo animal models.

Protocol 1: In Vivo Electrophysiological Study in Anesthetized Dogs

This protocol is designed to assess the effects of intravenously administered this compound on cardiac electrophysiology and atrial fibrillation.

1. Animal Preparation:

  • Anesthetize adult mongrel dogs with an appropriate anesthetic (e.g., sodium pentobarbital).

  • Maintain ventilation with room air supplemented with oxygen.

  • Monitor and maintain body temperature at 37°C.

  • Place standard ECG leads to monitor cardiac rhythm.

  • Insert catheters into the femoral artery for blood pressure monitoring and the femoral vein for drug administration.

  • Position multipolar electrode catheters in the right atrium and right ventricle for programmed electrical stimulation and recording of intracardiac electrograms.[1]

2. Electrophysiological Measurements:

  • Record baseline electrophysiological parameters, including:

    • Atrial and Ventricular Effective Refractory Periods (AERP and VERP)

    • Sinus Node Recovery Time (SNRT)

    • Wenckebach Cycle Length

    • QT Interval from the surface ECG

3. Atrial Fibrillation Induction:

  • Induce atrial fibrillation (AF) through rapid atrial pacing, potentially in conjunction with vagal stimulation to prolong AF duration.

  • Record the duration of sustained AF episodes.

4. This compound Administration:

  • For intravenous administration, this compound can be dissolved in a suitable vehicle like DMSO and then diluted.[10]

  • Administer this compound as an intravenous bolus (e.g., 1 mg/kg) followed by a continuous infusion (e.g., 1 mg/kg/h) to achieve a steady-state plasma concentration.

  • Repeat electrophysiological measurements and AF induction protocols after achieving a stable drug effect.

Protocol 2: Langendorff-Perfused Rabbit Heart Model

This ex vivo protocol allows for the controlled study of this compound's effects on the heart, independent of systemic physiological variables.

1. Heart Preparation:

  • Anesthetize a New Zealand White rabbit and administer heparin.

  • Rapidly excise the heart and arrest it in ice-cold cardioplegic solution.

  • Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion with a warmed (37°C) and oxygenated Krebs-Henseleit solution.

2. Electrophysiological Recordings:

  • Record a pseudo-ECG using epicardial electrodes.

  • Use a monophasic action potential (MAP) catheter to record action potentials from the ventricular epicardial or endocardial surface to measure the action potential duration at 90% repolarization (MAPD90).

3. Drug Administration:

  • After a stabilization period, establish a baseline recording.

  • Infuse this compound, dissolved in an appropriate solvent and diluted in the perfusate, at the desired concentrations (e.g., 10-100 nM).

  • To investigate the role of IKs under enhanced activity, co-administer a β-adrenergic agonist like isoproterenol.[11]

4. Data Analysis:

  • Measure changes in MAPD90, QT interval, and the incidence of arrhythmias.

  • Assess the rate-dependence of this compound's effects by pacing the heart at different cycle lengths.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound in an animal model of arrhythmia.

Experimental_Workflow cluster_prep Preparation cluster_baseline Baseline Measurement cluster_intervention Intervention cluster_post_intervention Post-Intervention Measurement cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Catheterization) Stabilization Stabilization Period Animal_Prep->Stabilization Baseline_EP Baseline Electrophysiological Recordings (ECG, MAP) Stabilization->Baseline_EP Baseline_Arrhythmia Baseline Arrhythmia Induction (e.g., Atrial Fibrillation) Baseline_EP->Baseline_Arrhythmia HMR1556_Admin This compound Administration (IV Bolus + Infusion) Baseline_Arrhythmia->HMR1556_Admin Post_EP Repeat Electrophysiological Recordings HMR1556_Admin->Post_EP Post_Arrhythmia Repeat Arrhythmia Induction Post_EP->Post_Arrhythmia Data_Analysis Data Analysis and Comparison (Baseline vs. Post-HMR 1556) Post_Arrhythmia->Data_Analysis

References

Preparing H-1556 Stock Solutions for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of HMR 1556 stock solutions, a critical step for ensuring reliable and reproducible results in cardiovascular research. This compound is a potent and highly selective blocker of the slowly activating delayed rectifier potassium current (IKs), making it an invaluable tool for studying cardiac electrophysiology and for the development of antiarrhythmic drugs.[1]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
Chemical Name N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide[2]
Molecular Formula C17H24F3NO5S[3]
Molecular Weight 411.44 g/mol [3]
CAS Number 223749-46-0[3]
Appearance Solid[4]
Purity ≥98% (HPLC)[3]
Storage (Solid) Room Temperature[3][4]

This compound Biological Activity and Selectivity

This compound is distinguished by its high potency and selectivity for the IKs channel, which is formed by the KCNQ1/KCNE1 channel complex.[1][5] This specificity is crucial for isolating the IKs current in experimental settings. The following table summarizes the inhibitory activity (IC50) of this compound against various cardiac ion channels.

Ion Channel/CurrentSpecies/Cell TypeIC50Reference
IKs Canine Ventricular Myocytes10.5 nM[3][6]
Guinea Pig Ventricular Myocytes34 nM[3][7]
Human Atrial Myocytes6.8 nM[8]
Xenopus Oocytes (expressing human minK)120 nM[7]
IKr Canine Ventricular Myocytes12.6 µM[1]
Ito Canine Ventricular Myocytes33.9 µM[6]
ICa,L Canine Ventricular Myocytes27.5 µM[6]
IK1 Canine Ventricular MyocytesUnaffected[6]

Protocol for Preparing this compound Stock Solutions

The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[4] this compound is soluble in DMSO up to 100 mM.[3]

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated balance

Procedure for a 10 mM Stock Solution:

  • Weighing: Accurately weigh 4.11 mg of this compound.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the this compound.[4]

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[4]

  • Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4][9]

  • Storage: Store the aliquoted stock solution at -20°C for long-term stability.[9][10]

Calculations for Various Stock Concentrations:

The following table provides the required volume of DMSO to add to 1 mg and 5 mg of this compound to achieve common stock solution concentrations.[4]

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compound
1 mM 2.43 mL12.15 mL
5 mM 0.49 mL2.43 mL
10 mM 0.24 mL1.22 mL

Preparation of Working Solutions:

On the day of the experiment, dilute the stock solution to the final desired concentration in the extracellular (bath) solution. It is critical to ensure that the final DMSO concentration in the experimental chamber does not exceed a level that could impact ion channel function, typically ≤ 0.1%.[9]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the use of this compound to isolate and record IKs currents from ventricular myocytes.

1. Myocyte Isolation:

  • Ventricular myocytes are enzymatically isolated from the desired species (e.g., canine or guinea pig).[2]

  • The heart is typically cannulated and perfused with a collagenase-containing solution to digest the extracellular matrix.[2]

  • Myocytes are then mechanically dispersed and stored in a high-potassium solution until use.[2]

2. Electrophysiological Recording:

  • Isolated myocytes are transferred to a recording chamber on an inverted microscope and superfused with an external solution (e.g., Tyrode's solution).[2]

  • The whole-cell patch-clamp configuration is established using borosilicate glass pipettes filled with an internal solution.[1]

  • A voltage-clamp protocol is applied to elicit the IKs current. A typical protocol involves holding the membrane potential at -40 mV and applying depolarizing pulses (e.g., to +50 mV for 2 seconds) to activate the current, followed by repolarization to -40 mV to record the tail current.[1]

3. Application of this compound:

  • After recording baseline IKs currents, this compound is introduced into the external solution at the desired concentration.

  • Concentration-response curves can be generated by applying increasing concentrations of this compound to determine the IC50 value.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

HMR1556_Mechanism KCNQ1_KCNE1 KCNQ1/KCNE1 (IKs) Channel K_efflux K+ Efflux KCNQ1_KCNE1->K_efflux HMR1556 This compound HMR1556->KCNQ1_KCNE1 Blocks APD Action Potential Duration (APD) HMR1556->APD Prolongs Repolarization Cardiac Repolarization K_efflux->Repolarization Drives Repolarization->APD Shortens

Caption: Mechanism of this compound action on the IKs channel.

Experimental_Workflow Start Start Isolate_Myocytes Isolate Ventricular Myocytes Start->Isolate_Myocytes Patch_Clamp Whole-Cell Patch-Clamp Isolate_Myocytes->Patch_Clamp Record_Control Record Control IKs Current Patch_Clamp->Record_Control Apply_HMR1556 Apply this compound Record_Control->Apply_HMR1556 Record_Treated Record IKs Current with this compound Apply_HMR1556->Record_Treated Analyze_Data Analyze Data (e.g., IC50 Calculation) Record_Treated->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for evaluating this compound.

Logical_Relationship Cardiac_AP Cardiac Action Potential IKs_Activation IKs Channel Activation Cardiac_AP->IKs_Activation Repolarization_Phase Repolarization Phase IKs_Activation->Repolarization_Phase HMR1556_Block This compound Blocks IKs Repolarization_Phase->HMR1556_Block Reduced_K_Efflux Reduced K+ Efflux HMR1556_Block->Reduced_K_Efflux Prolonged_APD Prolonged Action Potential Duration Reduced_K_Efflux->Prolonged_APD

References

Application of HMR 1556 in Cardiac Electrophysiology Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMR 1556 is a chromanol derivative that acts as a potent and highly selective blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2][3] The IKs current, mediated by the KCNQ1/KCNE1 channel complex, plays a critical role in the repolarization of the cardiac action potential, particularly during sympathetic stimulation.[1][2][4][5] The specificity of this compound for the IKs channel over other cardiac ion channels, such as IKr, IK1, Ito, and ICa, makes it an invaluable pharmacological tool for investigating cardiac electrophysiology and for the development of novel antiarrhythmic therapies.[3][6] This document provides detailed application notes and protocols for the use of this compound in various cardiac electrophysiology assays.

Mechanism of Action

This compound selectively binds to and blocks the pore of the IKs channel, which is composed of the α-subunit KCNQ1 and the auxiliary β-subunit KCNE1.[1][7] This blockade inhibits the outward flow of potassium ions (K+) during the plateau phase (Phase 3) of the cardiac action potential.[1][8] The reduction in this repolarizing current leads to a prolongation of the action potential duration (APD).[1][2] This mechanism is a key characteristic of Class III antiarrhythmic agents.

cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects IKs_Channel IKs Channel (KCNQ1/KCNE1) K_out K+ Out IKs_Channel->K_out K+ Efflux Repolarization_Inhibition Inhibition of Repolarization K_in K+ In HMR1556 This compound HMR1556->IKs_Channel Blocks APD_Prolongation Action Potential Duration (APD) Prolongation Repolarization_Inhibition->APD_Prolongation Leads to

Figure 1: Signaling pathway of this compound action on the IKs channel.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on various cardiac ion channels and its impact on action potential duration.

Table 1: Inhibitory Concentration (IC50) of this compound on Various Cardiac Ion Channels

Ion Channel/CurrentSpecies/Cell TypeIC50Reference(s)
IKs Canine Ventricular Myocytes 10.5 nM [3][9]
Guinea Pig Ventricular Myocytes 34 nM [10][11]
Xenopus Oocytes (expressing human minK) 120 nM [10][11]
IKrCanine Ventricular Myocytes12.6 µM[3][9]
ItoCanine Ventricular Myocytes33.9 µM[3][9]
Rat Ventricular Myocytes25% block at 10 µM[10]
ICa,LCanine Ventricular Myocytes27.5 µM[3][9]
Guinea Pig Cardiomyocytes31% block at 10 µM[10][12]
IK1Canine Ventricular MyocytesUnaffected[3][9]
Guinea Pig Ventricular MyocytesSlightly blocked at 10 µM[10]

Table 2: Effects of this compound on Action Potential Duration (APD) and Effective Refractory Period (VERP)

SpeciesPreparationConcentrationEffectReference(s)
Guinea PigRight Papillary Muscle1 µM19-27% prolongation of APD90[10][12]
Guinea PigLangendorff-perfused Heart1 µM10% prolongation of MAPD90[10][12]
RabbitLangendorff-perfused Heart10-240 nMNo significant effect alone. In the presence of dofetilide (7.5 nM), 100 nM this compound further prolonged MAPD90 and VERP, especially at longer cycle lengths.[6]
DogAnesthetized in vivoNot specifiedIncreased atrial and ventricular refractory periods.[13]
HumanVentricular Muscle1 µMIn the presence of dofetilide and adrenaline, significantly increased APD by 14.7%.[14]

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of this compound are provided below.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for IKs Measurement

This protocol is designed to measure the effect of this compound on IKs in isolated ventricular myocytes.[1][15]

1. Isolation of Ventricular Myocytes:

  • Anesthetize the animal (e.g., guinea pig, dog) and perform a thoracotomy.

  • Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's solution.

  • Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion.[16]

  • Perfuse with a Ca2+-free Tyrode's solution to wash out blood, followed by perfusion with a solution containing collagenase and protease to digest the extracellular matrix.[15][16]

  • Mince the ventricular tissue and gently triturate to release individual myocytes.[7]

  • Store the isolated cells in a high-potassium storage solution at 4°C and use within a few hours.[7]

2. Electrophysiological Recording:

  • Place a drop of the cell suspension in a recording chamber on the stage of an inverted microscope.

  • Superfuse the chamber with an external solution (e.g., Tyrode's solution) at 37°C. To isolate IKs, the external solution should contain blockers for other channels, such as nifedipine (to block ICa,L) and a specific IKr blocker (e.g., E-4031).[9]

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.[15] The internal solution should have a high potassium concentration.

  • Approach a myocyte with the micropipette and form a high-resistance (>1 GΩ) seal (gigaohm seal) with the cell membrane.[15]

  • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.[15]

  • Apply a specific voltage-clamp protocol to elicit the IKs current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of IKs.[16]

3. Drug Application and Data Analysis:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentrations in the external solution.[16]

  • Record baseline IKs currents.

  • Apply this compound at various concentrations to the superfusate and record the resulting currents.

  • The this compound-sensitive current (IKs) is obtained by digitally subtracting the current recorded in the presence of this compound from the baseline current.[7]

  • Generate concentration-response curves by plotting the percentage of current inhibition against the this compound concentration and fit the data to a Hill equation to determine the IC50 value.[16]

Cell_Isolation 1. Isolate Ventricular Myocytes Patch_Clamp_Setup 2. Establish Whole-Cell Patch-Clamp Cell_Isolation->Patch_Clamp_Setup Baseline_Recording 3. Record Baseline IKs Current Patch_Clamp_Setup->Baseline_Recording HMR1556_Application 4. Apply this compound Baseline_Recording->HMR1556_Application PostDrug_Recording 5. Record IKs in Presence of this compound HMR1556_Application->PostDrug_Recording Data_Analysis 6. Data Analysis (Subtraction, IC50) PostDrug_Recording->Data_Analysis

Figure 2: Experimental workflow for whole-cell patch-clamp assay.
Protocol 2: Monophasic Action Potential (MAP) Recording in Langendorff-Perfused Hearts

This protocol is used to assess the effects of this compound on the action potential duration in an intact heart preparation.[17]

1. Heart Preparation:

  • Excise the heart from a heparinized and anesthetized animal (e.g., rabbit, guinea pig) and place it in ice-cold cardioplegic solution.[16]

  • Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion with a warmed (37°C), oxygenated Krebs-Henseleit solution.[16][17]

2. Electrophysiological Measurements:

  • Place a monophasic action potential (MAP) catheter on the ventricular epicardium to record MAPs.[16][17]

  • Use stimulating electrodes to pace the heart at various cycle lengths.[16]

  • Record baseline MAPs and measure the MAP duration at 90% repolarization (MAPD90).[17]

3. Drug Administration and Data Analysis:

  • Infuse this compound into the perfusate at the desired concentrations.[16]

  • Continuously record MAPD90 at each concentration and cycle length.

  • Calculate the change in MAPD90 from baseline to determine the effect of this compound.[17]

  • Construct concentration-response curves to assess the potency of the compound.[17]

HMR1556 This compound IKs_Block IKs Channel Blockade HMR1556->IKs_Block Repolarization_Delay Delayed Repolarization IKs_Block->Repolarization_Delay APD_Prolongation APD Prolongation Repolarization_Delay->APD_Prolongation Antiarrhythmic_Effect Potential Class III Antiarrhythmic Effect APD_Prolongation->Antiarrhythmic_Effect Proarrhythmic_Risk Potential Proarrhythmic Risk (in combination) APD_Prolongation->Proarrhythmic_Risk

Figure 3: Logical relationship of this compound's effects.

Conclusion

This compound is a powerful and selective pharmacological tool for the investigation of the IKs channel's role in cardiac electrophysiology.[2][3][9] Its high potency and selectivity make it superior to other IKs blockers.[1][3] The detailed methodologies provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of cardiac function and arrhythmia models. Further investigation into the precise binding site and molecular interactions of this compound with the KCNQ1/KCNE1 channel complex will continue to enhance our understanding of its mechanism of action and potential therapeutic applications.[2]

References

Application Notes and Protocols for Measuring IKs Current Block by HMR 1556

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The slowly activating delayed rectifier potassium current (IKs) plays a pivotal role in the repolarization of the cardiac action potential.[1] This current, mediated by the KCNQ1/KCNE1 channel complex, is a significant target in cardiovascular research and for the development of antiarrhythmic drugs.[2] HMR 1556 is a potent and highly selective chromanol derivative that acts as an IKs channel blocker.[1][3] Its specificity for the IKs channel over other cardiac ion channels makes it an invaluable tool for isolating and studying this current.[1][3] These application notes provide detailed protocols for utilizing this compound to measure IKs current block, quantitative data for its activity, and diagrams of the experimental workflow and the IKs signaling pathway.

Mechanism of Action of this compound

This compound directly binds to the KCNQ1/KCNE1 channel complex, physically obstructing the channel pore and thereby inhibiting the flow of potassium ions.[2] This blockade of the IKs current leads to a prolongation of the cardiac action potential duration (APD), a key therapeutic mechanism for certain arrhythmias.[2] The effect of this compound can be more pronounced under β-adrenergic stimulation, which enhances the IKs current.[2]

Quantitative Data: Potency and Selectivity of this compound

This compound exhibits high potency for IKs channels and significant selectivity over other cardiac ion channels. The following table summarizes the inhibitory concentrations (IC50) of this compound from various studies.

Parameter Species/Cell Type Value Other Ion Channels Blocked (IC50) Reference
IKs IC50 Canine Ventricular Myocytes10.5 nMIKr (12.6 µM), ICa,L (27.5 µM), Ito (33.9 µM)[3][4]
Guinea Pig Ventricular Myocytes34 nMIKr, IK1 (Slight block at 10 µM), Ito (25% block at 10 µM), ICa,L (31% block at 10 µM)[4][5][6]
Human Atrial Myocytes6.8 nMNot specified[2]
Xenopus Oocytes (expressing human minK)120 nMHerg, Kv1.5, Kv1.3, Kir2.1, HCN2 (Little to no block at 10 µM)[6][7]

Experimental Protocols

Preparation of this compound Stock and Working Solutions
  • Compound: this compound ((3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy) chroman-4-yl]-N-methylmethanesulfonamide)[4]

  • Solvent: Prepare a high-concentration stock solution (e.g., 1-10 mM) in Dimethyl Sulfoxide (DMSO).[4]

  • Storage: Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.[4]

  • Working Solutions: On the day of the experiment, dilute the stock solution to the final desired concentrations in the extracellular (bath) solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid off-target effects.[4][8]

Isolation of Cardiomyocytes

This is a generalized protocol and may require optimization based on the animal species and heart region.

  • Ethical Approval: All animal procedures must be approved by the relevant institutional animal care and use committee.

  • Heart Excision: Anesthetize the animal (e.g., guinea pig, canine) and rapidly excise the heart, placing it in ice-cold, oxygenated Tyrode's solution.[2][4]

  • Cannulation and Perfusion: Cannulate the aorta and perfuse the heart with a calcium-free Tyrode's solution containing collagenase and protease to digest the extracellular matrix.[2][4]

  • Cell Dissociation: Following enzymatic digestion, mince the ventricular or atrial tissue and gently triturate to release individual myocytes.[4]

  • Storage: Store the isolated cells in a high-potassium solution at 4°C and use within a few hours for optimal viability.[2][4]

Whole-Cell Patch-Clamp Electrophysiology for IKs Measurement and Block
  • Cell Plating: Place a small volume of the cell suspension in a recording chamber on the stage of an inverted microscope and allow the myocytes to adhere.[4]

  • Superfusion: Continuously perfuse the chamber with an external solution (e.g., Tyrode's solution) at a constant rate and maintain the temperature at approximately 36°C.[2] The external solution should contain blockers for other interfering ion currents, such as nifedipine (to block ICa,L) and E-4031 (to block IKr).[1][9]

  • Pipette Solution: Use a standard internal (pipette) solution with potassium as the primary charge carrier.[2]

  • Seal Formation and Whole-Cell Configuration: Approach a myocyte with a fire-polished glass micropipette (2-4 MΩ resistance) and form a high-resistance (GΩ) seal.[2] Subsequently, rupture the cell membrane to achieve the whole-cell configuration.[2]

  • Voltage-Clamp Protocol and Baseline Recording: To measure IKs, apply a specific voltage-clamp protocol. A typical protocol involves holding the membrane potential at -40 mV, followed by a depolarizing step to activate the channels (e.g., +50 mV for 2 seconds), and then a repolarizing step to measure the tail current, which is characteristic of IKs.[1] Record the total outward current under these baseline conditions.[4]

  • Application of this compound: Introduce the external solution containing the desired concentration of this compound into the recording chamber.[4] Allow sufficient time for the drug to equilibrate and exert its blocking effect.[4]

  • Recording of IKs-Blocked Current: Apply the same voltage-clamp protocol and record the remaining outward current in the presence of this compound.[4]

  • IKs Current Isolation (Digital Subtraction): The this compound-sensitive current, representing the IKs current, is obtained by digitally subtracting the current recorded in the presence of this compound from the baseline current.[4]

  • Concentration-Response Analysis: To determine the IC50 value, apply increasing concentrations of this compound and measure the resulting inhibition of the IKs tail current.[2] Fit the concentration-response data to a Hill equation to calculate the IC50.[2]

Visualizations

G cluster_prep Preparation cluster_patch Patch-Clamp Electrophysiology HMR_stock Prepare this compound Stock Solution (in DMSO) working_sol Prepare Working Solutions (in external solution) HMR_stock->working_sol cardiomyocytes Isolate Cardiomyocytes whole_cell Establish Whole-Cell Configuration baseline Record Baseline IKs Current (Voltage-Clamp Protocol) whole_cell->baseline apply_hmr Apply this compound baseline->apply_hmr record_block Record Remaining Current apply_hmr->record_block subtraction Digital Subtraction (Baseline - Blocked) record_block->subtraction iks_current Isolated IKs Current subtraction->iks_current

Caption: Experimental workflow for isolating IKs current using this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol beta_receptor β-Adrenergic Receptor g_protein G-Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to cAMP kcnq1_kcne1 KCNQ1/KCNE1 (IKs Channel) out_k Increased K+ Efflux kcnq1_kcne1->out_k norepi Norepinephrine norepi->beta_receptor Binds atp ATP atp->camp pka PKA camp->pka Activates pka->kcnq1_kcne1 Phosphorylates KCNQ1 (S27)

Caption: Signaling pathway of β-adrenergic stimulation of the IKs current.

Conclusion

This compound is a powerful and selective pharmacological tool for the isolation and characterization of the IKs current.[4] Its high potency and specificity enable researchers to conduct detailed investigations into the role of IKs in cardiac electrophysiology and to accurately screen for novel drug candidates that modulate its activity.[3][4] The protocols and data presented in these application notes provide a comprehensive guide for the effective use of this compound in your research.

References

Application Notes and Protocols for HMR 1556 in High-Throughput Screening for Antiarrhythmic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMR 1556 is a potent and highly selective chromanol-derivative blocker of the slowly activating delayed rectifier potassium current (IKs).[1][2][3] The IKs current, mediated by the KCNQ1/KCNE1 channel complex, plays a critical role in the repolarization of the cardiac action potential.[1][4][5] Its selective inhibition by this compound prolongs the action potential duration, a key mechanism for Class III antiarrhythmic drugs.[1] The high affinity and specificity of this compound for the IKs channel make it an invaluable pharmacological tool in cardiovascular research and a reference compound in the development of novel antiarrhythmic therapies.[1][2]

These application notes provide detailed protocols for utilizing this compound in both traditional electrophysiological assays and high-throughput screening (HTS) platforms to identify and characterize new antiarrhythmic drug candidates.

Data Presentation

Table 1: Inhibitory Activity (IC50) of this compound on Various Cardiac Ion Channels

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a range of cardiac ion currents, demonstrating its high potency and selectivity for the IKs channel.

Ion Channel/CurrentSpecies/Cell TypeIC50Reference(s)
IKs Canine Ventricular Myocytes 10.5 nM [1][2][3][6]
IKs Guinea Pig Ventricular Myocytes 34 nM [6]
IKs Xenopus Oocytes (expressing human minK) 120 nM [7]
IKrCanine Ventricular Myocytes12.6 µM[2][3]
ItoCanine Ventricular Myocytes33.9 µM[2][3]
ICa,LCanine Ventricular Myocytes27.5 µM[2][3]
IK1Canine Ventricular MyocytesUnaffected[2][3]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly binding to the KCNQ1/KCNE1 channel complex, physically obstructing the flow of potassium ions through the channel pore.[8] This inhibition of the outward K+ current during phase 3 of the cardiac action potential leads to a prolongation of the action potential duration (APD).

HMR1556_Pathway cluster_membrane Cell Membrane KCNQ1_KCNE1 KCNQ1/KCNE1 (IKs) Channel Prolonged_APD Prolonged Action Potential Duration KCNQ1_KCNE1->Prolonged_APD Inhibition leads to K_out K+ K_in K+ K_in->K_out IKs Current HMR1556 This compound HMR1556->KCNQ1_KCNE1 Blocks Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Isolation 1. Isolate Ventricular Myocytes Solution_Prep 2. Prepare Solutions (External, Internal, Compounds) Cell_Isolation->Solution_Prep Whole_Cell 3. Achieve Whole-Cell Configuration Solution_Prep->Whole_Cell Voltage_Protocol 4. Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Protocol Baseline 5. Record Baseline IKs Voltage_Protocol->Baseline Compound_App 6. Perfuse with Compound (e.g., this compound) Baseline->Compound_App Record_Inhibition 7. Record Inhibited IKs Compound_App->Record_Inhibition Analysis 8. Measure Current Inhibition Record_Inhibition->Analysis Curve_Fit 9. Generate Concentration-Response Curve and Calculate IC50 Analysis->Curve_Fit HTS_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Execution cluster_data_analysis Data Analysis Cell_Seeding 1. Seed KCNQ1/KCNE1 Cells in 384-well Plates Dye_Loading 2. Load Cells with Thallium-Sensitive Dye Cell_Seeding->Dye_Loading Compound_Addition 3. Add Test Compounds and Controls (this compound) Dye_Loading->Compound_Addition Stimulation 4. Add Tl+/K+ Stimulus Buffer Compound_Addition->Stimulation Fluorescence_Reading 5. Kinetic Fluorescence Reading Stimulation->Fluorescence_Reading Calculate_Inhibition 6. Calculate Percent Inhibition Fluorescence_Reading->Calculate_Inhibition Hit_Identification 7. Identify 'Hit' Compounds Calculate_Inhibition->Hit_Identification

References

Application Notes and Protocols for Studying the Effects of HMR 1556 on Rabbit Ventricle Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the electrophysiological effects of HMR 1556, a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), in rabbit ventricular models. The following protocols and data are curated from established research to facilitate the study of cardiac repolarization and proarrhythmic risk assessment.

Introduction

This compound is a chromanol derivative that serves as a critical pharmacological tool for elucidating the role of the IKs current in cardiac electrophysiology.[1] The IKs current, mediated by the KCNQ1/KCNE1 channel complex, is integral to the repolarization phase of the cardiac action potential.[1] By selectively inhibiting this channel, this compound prolongs the action potential duration (APD), a mechanism characteristic of Class III antiarrhythmic agents.[2] Rabbit models are frequently utilized in these studies as their cardiac electrophysiology, particularly concerning IKr and IKs kinetics, shares similarities with humans.[3]

Mechanism of Action

This compound acts as a potent and selective blocker of the IKs potassium channel.[2] This channel is responsible for the slow component of the delayed rectifier potassium current, which is crucial for the repolarization of the cardiac action potential.[2] By inhibiting the outward flow of potassium ions, this compound prolongs the action potential duration.[1]

cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects HMR1556 This compound IKs_channel IKs Channel (KCNQ1/KCNE1) HMR1556->IKs_channel Blocks K_ion K+ Ion Flow (Outward) Repolarization Repolarization IKs_channel->Repolarization Mediates K_ion->Repolarization Contributes to APD_Prolongation Action Potential Duration (APD) Prolongation Repolarization->APD_Prolongation Leads to (inhibition of repolarization)

Figure 1: Signaling pathway of this compound action on the IKs channel.

Data Presentation

Table 1: Effects of this compound on Monophasic Action Potential Duration at 90% Repolarization (MAPD₉₀) in Langendorff-Perfused Rabbit Hearts
Concentration of this compoundPacing Cycle Length (ms)Change in MAPD₉₀ (ms) from BaselineReference
10-240 nM200-500No significant prolongation when administered alone[3][4]
100 nM (in the presence of 7.5 nM dofetilide)2002 ± 3[3][4]
100 nM (in the presence of 7.5 nM dofetilide)50017 ± 4[3][4]
100 nM (in the presence of 125 nM veratridine + 7.5 nM dofetilide)500No significant additional prolongation compared to veratridine + dofetilide alone[5]
Table 2: Effects of this compound on Ventricular Effective Refractory Period (VERP) in Langendorff-Perfused Rabbit Hearts
Concentration of this compoundPacing Cycle Length (ms)Change in VERP (ms) from BaselineReference
10-240 nM200-500No significant prolongation when administered alone[3]
100 nM (in the presence of 7.5 nM dofetilide)300-500Further prolongation compared to dofetilide alone[3]
Table 3: Incidence of Torsades de Pointes (TdP) in Bradycardic Perfused Rabbit Ventricles
TreatmentNumber of TdP Episodes per Heart (mean ± SD)Reference
This compound (100 nM) alone0[5]
Veratridine (125 nM) + Dofetilide (7.5 nM)4 ± 6[5]
Veratridine (125 nM) + Dofetilide (7.5 nM) + this compound (100 nM)22 ± 18[5]
Table 4: Inhibitory Concentration (IC₅₀) of this compound on Various Cardiac Ion Channels
Ion ChannelSpeciesIC₅₀Reference
IKsGuinea Pig Ventricular Myocytes34 nM[3][6]
IKsCanine Ventricular Myocytes10.5 nM[6][7]
IKrCanine Ventricular Myocytes12.6 µM[7]
ItoCanine Ventricular Myocytes33.9 µM[7]
ICa,LCanine Ventricular Myocytes27.5 µM[7]
IK1Canine Ventricular MyocytesUnaffected[7]

Experimental Protocols

Protocol 1: Langendorff-Perfused Rabbit Heart Preparation for Monophasic Action Potential (MAP) and Ventricular Effective Refractory Period (VERP) Recording

This protocol details the methodology for studying the effects of this compound on the intact rabbit heart.

1. Animal Preparation:

  • New Zealand White rabbits of either sex are used.

  • Animals are anesthetized, and hearts are rapidly excised.

2. Langendorff Perfusion:

  • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Retrograde perfusion is initiated with a modified Krebs-Henseleit solution containing (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.

  • The perfusate is gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

3. Electrophysiological Recordings:

  • A monophasic action potential (MAP) catheter is positioned on the epicardial surface of the left ventricular apex to record MAP signals.

  • The heart is paced at various cycle lengths (e.g., 200-500 ms) using a bipolar stimulating electrode.

  • Ventricular effective refractory period (VERP) is determined using the extrastimulus technique.

4. Drug Application:

  • After baseline measurements, this compound is added to the perfusate at desired concentrations (e.g., 10-240 nM).

  • For combination studies, other agents like dofetilide or veratridine are administered prior to this compound.

  • A stabilization period is allowed after each drug concentration.

5. Data Analysis:

  • MAP duration at 90% repolarization (MAPD₉₀) and VERP are measured at each cycle length and drug concentration.

  • Changes from baseline are calculated to determine the electrophysiological effects of this compound.

A Rabbit Heart Excision B Langendorff Perfusion Setup A->B C Baseline MAP & VERP Recording B->C D Drug Perfusion (e.g., this compound) C->D E Post-Drug MAP & VERP Recording D->E F Data Analysis (MAPD90, VERP changes) E->F

Figure 2: Experimental workflow for MAP and VERP recording.
Protocol 2: Isolation of Rabbit Ventricular Myocytes for Patch-Clamp Electrophysiology

This protocol is for studying the direct effects of this compound on the IKs current in isolated cardiomyocytes.

1. Heart Preparation:

  • The rabbit heart is excised and mounted on a Langendorff apparatus as described in Protocol 1.

2. Enzymatic Digestion:

  • The heart is initially perfused with a Ca²⁺-free Tyrode's solution.

  • Perfusion is then switched to an enzyme solution containing collagenase and protease to digest the extracellular matrix.

3. Myocyte Isolation:

  • The left ventricle is removed and minced in a Ca²⁺-free Tyrode's solution.

  • The tissue is gently agitated to release individual myocytes.

  • The cell suspension is filtered to remove undigested tissue.

4. Cell Washing and Storage:

  • The isolated myocytes are washed by centrifugation and resuspended in a solution with gradually increasing Ca²⁺ concentrations.

  • Cells are stored in a Kraft-Brühe (KB) solution at 4°C until use.

5. Whole-Cell Patch-Clamp:

  • Isolated myocytes are transferred to a recording chamber on an inverted microscope.

  • Whole-cell patch-clamp recordings are performed to measure the IKs current.

  • This compound is applied to the bath solution to determine its effect on the IKs current.

Logical Relationships of this compound Effects

The electrophysiological consequences of this compound administration are dependent on the underlying cardiac condition. In a healthy rabbit ventricle with normal repolarization reserve, the blockade of IKs by this compound alone has minimal effect on the action potential duration.[3][5] However, in the context of a diminished repolarization reserve (e.g., in the presence of an IKr blocker like dofetilide), the inhibition of IKs by this compound leads to a significant prolongation of the action potential duration and can increase the risk of proarrhythmia, such as Torsades de Pointes.[5][8]

HMR1556 This compound IKs_Blockade IKs Blockade HMR1556->IKs_Blockade Normal_RR Normal Repolarization Reserve IKs_Blockade->Normal_RR in Reduced_RR Reduced Repolarization Reserve (e.g., +Dofetilide) IKs_Blockade->Reduced_RR in No_APD_Change Minimal APD Prolongation Normal_RR->No_APD_Change APD_Prolongation Significant APD Prolongation Reduced_RR->APD_Prolongation Proarrhythmia Increased Risk of Proarrhythmia (TdP) APD_Prolongation->Proarrhythmia

Figure 3: Logical relationship of this compound's effects.

References

Application of HMR 1556 in Langendorff-Perfused Heart Experiments: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the use of HMR 1556, a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), in Langendorff-perfused heart experiments. These methodologies are essential for investigating cardiac electrophysiology, particularly in the context of arrhythmia research and the preclinical assessment of novel cardioactive compounds.

Introduction to this compound

This compound is a chromanol derivative that serves as a highly specific pharmacological tool for studying the IKs current, which is critical for the repolarization phase of the cardiac action potential.[1][2] The IKs current is generated by the KCNQ1/KCNE1 channel complex. By selectively inhibiting this channel, this compound prolongs the action potential duration (APD), an effect that is of significant interest in the study and potential treatment of cardiac arrhythmias.[1][2] Its high selectivity for the IKs channel over other cardiac ion channels, such as IKr, IK1, and ICa, makes it a superior tool for dissecting the specific role of IKs in cardiac function.[3][4]

Data Presentation

Electrophysiological Effects of this compound

The following table summarizes the key electrophysiological effects of this compound as observed in various experimental models.

ParameterSpeciesPreparationConcentrationEffectReference
MAPD90 RabbitLangendorff-perfused heart10-240 nMNo significant prolongation when used alone.[5][6]
MAPD90 RabbitLangendorff-perfused heart100 nM (in the presence of 7.5 nM dofetilide)Further prolongs MAPD90, especially at longer cycle lengths.[5][6]
VERP RabbitLangendorff-perfused heart100 nM (in the presence of 7.5 nM dofetilide)Increases the slope of the VERP vs. cycle length relation.[5][6]
MAPD90 Guinea PigLangendorff-perfused heart0.1 µM3% prolongation in spontaneously beating hearts.[7]
MAPD90 Guinea PigLangendorff-perfused heart1 µM10% prolongation in spontaneously beating hearts.[7]
APD90 Guinea PigRight papillary muscle1 µM19-27% prolongation over a range of pacing frequencies.[7]
Atrial & Ventricular Refractory Periods DogIn vivoNot specifiedIncreased by 6 ± 4% and 27 ± 6%, respectively.[8]
Inhibitory Potency of this compound on Various Cardiac Ion Channels

This table presents the half-maximal inhibitory concentrations (IC50) of this compound for the IKs channel and other major cardiac ion currents, highlighting its selectivity.

Ion ChannelSpeciesCell TypeIC50Reference
IKs CanineVentricular myocytes10.5 nM[3][4]
IKs Guinea PigVentricular myocytes34 nM[4][7]
IKs (hminK) Xenopus oocytes-120 nM[7]
IKr CanineVentricular myocytes12.6 µM[3][9]
Ito CanineVentricular myocytes33.9 µM[3][9]
ICa,L CanineVentricular myocytes27.5 µM[3][9]
IK1 CanineVentricular myocytesUnaffected at high concentrations[3][9]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound exerts its effect by directly blocking the IKs potassium channel, which is composed of the KCNQ1 and KCNE1 subunits. This channel is a key component in the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting the outward flow of potassium ions, this compound prolongs this phase, thereby extending the overall action potential duration.

HMR1556_Mechanism cluster_membrane Cardiomyocyte Membrane Action_Potential Cardiac Action Potential (Phases 0-4) IKs_Channel IKs Channel (KCNQ1/KCNE1) Action_Potential->IKs_Channel activates K_ion K+ Efflux IKs_Channel->K_ion facilitates Repolarization Phase 3 Repolarization K_ion->Repolarization drives Repolarization->Action_Potential completes cycle HMR1556 This compound HMR1556->IKs_Channel blocks

Mechanism of this compound action on the IKs channel.

Experimental Workflow for Langendorff-Perfused Heart Studies

The Langendorff apparatus allows for the study of the whole heart ex vivo by retrogradely perfusing it through the aorta.[10] This maintains the heart's viability and allows for the controlled administration of pharmacological agents and the recording of electrophysiological parameters.

Langendorff_Workflow Start Start Heart_Isolation Isolate Heart (e.g., Rabbit, Guinea Pig) Start->Heart_Isolation Cannulation Cannulate Aorta & Mount on Langendorff Apparatus Heart_Isolation->Cannulation Perfusion Initiate Retrograde Perfusion (e.g., Krebs-Henseleit solution, 37°C, 95% O2/5% CO2) Cannulation->Perfusion Stabilization Stabilization Period Perfusion->Stabilization Baseline Record Baseline Parameters (MAP, VERP, etc.) at various pacing cycle lengths Stabilization->Baseline Drug_Admin Administer this compound (Cumulative Concentrations) Baseline->Drug_Admin Recording Record Electrophysiological Changes Drug_Admin->Recording Data_Analysis Analyze Data (e.g., ΔMAPD90) Recording->Data_Analysis End End Data_Analysis->End

Experimental workflow for this compound in Langendorff hearts.

Experimental Protocols

Protocol 1: Monophasic Action Potential (MAP) Recording in Langendorff-Perfused Rabbit Hearts

This protocol is adapted from methodologies described for assessing the effects of this compound on monophasic action potential duration (MAPD).[5][6][9]

1. Materials:

  • New Zealand White rabbits

  • Anesthetic (e.g., sodium pentobarbital)

  • Heparin

  • Langendorff apparatus

  • Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.

  • Carbogen gas (95% O2 / 5% CO2)

  • MAP catheter

  • Bipolar pacing electrode

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

2. Heart Preparation and Perfusion:

  • Anesthetize the rabbit and administer heparin to prevent coagulation.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

  • Cannulate the aorta and mount the heart on the Langendorff apparatus.

  • Initiate retrograde perfusion with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at a constant temperature of 37°C and a constant pressure of 60-80 mmHg.[11]

  • Allow the heart to stabilize for a period of 20-30 minutes.

3. MAP Recording:

  • Position a contact MAP catheter against the epicardial surface of the left ventricle to obtain stable MAP signals.

  • Place a bipolar pacing electrode on the ventricular epicardium to control the heart rate.

  • Pace the heart at various cycle lengths (e.g., 200-500 ms).[5][6]

4. Drug Administration:

  • After the stabilization period, record baseline MAPs at each pacing cycle length.

  • Administer this compound into the perfusate in increasing concentrations (e.g., 10 nM to 240 nM).[5][6] Allow for equilibration at each concentration before recording.

  • For combination studies, establish a baseline with the first drug (e.g., dofetilide 7.5 nM) before the cumulative addition of this compound.[5][6]

5. Data Analysis:

  • Measure the MAPD at 90% repolarization (MAPD90) from the recorded MAP signals for each concentration and cycle length.

  • Calculate the change in MAPD90 from the baseline to determine the effect of this compound.

Protocol 2: Langendorff Perfusion of Guinea Pig Hearts

This protocol is based on studies investigating the effects of this compound in guinea pig hearts.[7]

1. Materials:

  • Dunkin-Hartley guinea pigs

  • Anesthetic

  • Langendorff apparatus

  • Tyrode's solution (in mM): NaCl 135, KCl 5.4, MgCl2 1.0, NaH2PO4 0.33, CaCl2 1.8, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

  • Carbogen gas (95% O2 / 5% CO2)

  • Recording electrodes for monophasic action potentials or ECG.

  • This compound stock solution.

2. Heart Preparation and Perfusion:

  • Anesthetize the guinea pig and excise the heart.

  • Cannulate the aorta and mount the heart on a Langendorff apparatus.

  • Perfuse the heart with oxygenated (95% O2 / 5% CO2) and warmed (37°C) Tyrode's solution.

3. Electrophysiological Measurements:

  • Record monophasic action potentials from the epicardial surface of the left ventricle.

  • Allow the heart to beat spontaneously or pace it at various frequencies (e.g., 100 to 350 beats per minute).[7]

4. Drug Application:

  • After a stabilization period, record baseline electrophysiological parameters.

  • Introduce this compound into the perfusate at desired concentrations (e.g., 0.1 µM to 10 µM).[7]

  • Record the changes in MAPD90 and other relevant parameters like left ventricular pressure and heart rate.

5. Data Analysis:

  • Quantify the percentage change in MAPD90 from baseline at each concentration of this compound and at different pacing rates.

  • Analyze other hemodynamic parameters for any concurrent effects.

Conclusion

This compound is an invaluable tool for the detailed investigation of the IKs channel's role in cardiac electrophysiology. Its high potency and selectivity allow for the precise modulation of this specific current. The protocols outlined in this guide provide a robust framework for researchers to utilize this compound in Langendorff-perfused heart models to explore its effects on cardiac repolarization and to assess its potential as an antiarrhythmic agent. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of cardiac function in both physiological and pathological states.

References

Troubleshooting & Optimization

HMR 1556 Technical Support Center: Troubleshooting Experimental Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of HMR 1556, a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs). Below you will find troubleshooting guides and frequently asked questions to address common solubility, stability, and experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Solubility and Stock Solution Preparation

Q1.1: What is the recommended solvent for this compound and what is its maximum solubility?

This compound is readily soluble in dimethyl sulfoxide (DMSO).[1] The maximum solubility in DMSO is 100 mM.[2][3]

Q1.2: I am having trouble dissolving this compound in my solvent. What can I do?

If you encounter difficulties in dissolving this compound, you can try vortexing the solution to aid dissolution. Gentle warming, for instance in a 37°C water bath, can also be applied if necessary.[1]

Q1.3: How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in anhydrous DMSO.[4] To minimize freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes in sterile microcentrifuge tubes.[1] For storage, aliquots can be kept at -20°C for up to one year or at -80°C for up to two years.[1] The solid form of this compound should be stored at room temperature.[2][3]

Q1.4: What is the maximum final concentration of DMSO that should be used in my experiments?

The final concentration of DMSO in your experimental setup should not exceed a level that could impact ion channel function, which is typically at or below 0.1%.[4][5]

2. Experimental Design and Interpretation

Q2.1: I am not observing any effect of this compound on the action potential duration (APD) in my model. What could be the reason?

A lack of observable effect on APD could be due to low baseline IKs activity in the specific species or cell type you are using.[6] For example, in rabbit ventricles, this compound alone may not significantly prolong APD unless the rapid delayed rectifier potassium current (IKr) is also blocked.[5][6]

  • Troubleshooting Steps:

    • Increase IKs Activation: Co-administer a β-adrenergic agonist, such as isoproterenol, to enhance IKs activity. The effect of this compound on APD prolongation is more pronounced in the presence of isoproterenol.[6]

    • Pharmacological Challenge: Inhibit other repolarizing currents, like IKr (e.g., with dofetilide or E-4031), to unmask the contribution of IKs and the effect of this compound.[6][7]

    • Verify Compound Integrity: Ensure that your this compound stock solution has been prepared and stored correctly to prevent degradation.[6]

Q2.2: My experiment with this compound is resulting in arrhythmias or Torsades de Pointes (TdP). Why is this happening and how can I mitigate it?

While this compound is expected to prolong APD, excessive prolongation can lead to early afterdepolarizations (EADs) and TdP, particularly when combined with other agents that prolong the APD.[5][6] this compound can also increase the dispersion of repolarization, which is a contributing factor to arrhythmias.[5][6]

  • Troubleshooting Steps:

    • Reduce this compound Concentration: Conduct a dose-response study to determine the optimal concentration that achieves the desired APD prolongation without inducing arrhythmias.[6]

    • Avoid Co-administration with other QT-prolonging drugs: Exercise caution when combining this compound with other drugs known to prolong the QT interval or block other potassium channels.[6]

Q2.3: I am observing off-target effects in my experiment. How selective is this compound?

This compound demonstrates high selectivity for IKs channels at nanomolar concentrations.[6] However, at micromolar concentrations, it may exhibit off-target effects on other channels, including IKr, the transient outward potassium current (Ito), and L-type calcium channels (ICa,L).[6][8]

  • Troubleshooting Steps:

    • Perform a Concentration-Response Curve: Determine the IC50 for IKs inhibition in your specific experimental model and use concentrations at or near this value to maximize selectivity.[6]

    • Use Specific Blockers for Other Channels: To isolate the effect of IKs blockade, consider using specific inhibitors for other potentially affected channels.[6][9]

Quantitative Data

Table 1: this compound Properties

PropertyValueReference
Molecular Weight411.44 g/mol [1][2][3]
FormulaC17H24F3NO5S[1][2][3]
Purity≥98% (HPLC)[1][2][3]
CAS Number223749-46-0[1][2][3]
AppearanceSolid[1]

Table 2: this compound Solubility

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO41.14100[1][3]

Table 3: Inhibitory Potency (IC50) of this compound on Cardiac Ion Channels

Ion Channel/CurrentSpecies/Cell TypeIC50Reference
IKsCanine Ventricular Myocytes10.5 nM[4][8][9][10]
IKsGuinea Pig Ventricular Myocytes34 nM[3][4][9][10][11]
IKsHuman Atrial Myocytes6.8 nM[4]
IKsXenopus Oocytes (expressing human minK)120 nM[4][9][11]
IKrCanine Ventricular Myocytes12.6 µM[4][8][9][10]
ICa,LCanine Ventricular Myocytes27.5 µM[4][8][10]
ItoCanine Ventricular Myocytes33.9 µM[4][8]
IK1Canine Ventricular MyocytesUnaffected[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO [1]

  • Weighing the Compound: Accurately weigh out 4.11 mg of this compound.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing this compound.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for IKs Measurement [9][12][13]

  • Cell Isolation: Isolate ventricular myocytes from the desired species (e.g., canine, guinea pig) using established enzymatic digestion protocols.[9]

  • Cell Plating: Place a drop of the cell suspension in a recording chamber on the stage of an inverted microscope and allow the myocytes to adhere.

  • Solutions:

    • External Solution (Tyrode's solution): (in mM): NaCl 135, KCl 5.4, MgCl2 1.0, NaH2PO4 0.33, CaCl2 1.8, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH. To isolate IKs, add blockers for other channels (e.g., nifedipine for ICa,L, E-4031 for IKr).[9]

    • Internal (Pipette) Solution: (in mM): K-aspartate 120, KCl 20, Mg-ATP 5, HEPES 10, EGTA 10, GTP 0.1; pH adjusted to 7.2 with KOH.[9]

  • Recording:

    • Form a high-resistance (GΩ) seal between a patch pipette (2-4 MΩ) and a myocyte.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol to activate IKs (e.g., hold at -40 mV and apply depolarizing pulses to +50 mV for 2 seconds). Record the tail current upon repolarization to -40 mV.[9]

  • This compound Application: Perfuse the chamber with the external solution containing the desired concentration of this compound.

  • Data Analysis: The this compound-sensitive current (IKs) is obtained by digitally subtracting the current recorded in the presence of this compound from the baseline current.[4]

Protocol 3: Monophasic Action Potential (MAP) Recording in Langendorff-Perfused Rabbit Hearts [5][14]

  • Heart Preparation: Anesthetize a New Zealand White rabbit, rapidly excise the heart, and mount it on a Langendorff apparatus via aortic cannulation.[14]

  • Perfusion: Initiate retrograde perfusion with Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2 and maintained at 37°C).[14]

  • MAP Recording: Place a MAP catheter on the epicardial or endocardial surface of the left ventricle to record stable baseline MAPs.

  • This compound Administration: Introduce this compound into the perfusate at the desired concentration and allow for a 15-minute equilibration period.[5]

  • Data Analysis: Measure the monophasic action potential duration at 90% repolarization (MAPD90) before and after this compound administration to determine its effect.[14]

Visualizations

HMR1556_Signaling_Pathway cluster_membrane Cell Membrane KCNQ1_KCNE1 KCNQ1/KCNE1 (IKs Channel) IKs_Block IKs Current Blockade KCNQ1_KCNE1->IKs_Block leads to HMR1556 This compound HMR1556->KCNQ1_KCNE1 binds to APD_Prolongation Action Potential Duration (APD) Prolongation IKs_Block->APD_Prolongation results in IKs_Block->K_ion inhibits K_ion_out Extracellular K_ion->K_ion_out K+ Efflux (IKs) K_ion_in Intracellular K_ion_in->K_ion Experimental_Workflow start Start prepare_stock Prepare this compound Stock Solution (in DMSO) start->prepare_stock cell_isolation Isolate Ventricular Myocytes (for Patch-Clamp) or Prepare Langendorff Heart prepare_stock->cell_isolation baseline_rec Record Baseline (IKs current or MAP) cell_isolation->baseline_rec apply_hmr Apply this compound baseline_rec->apply_hmr record_effect Record Effect (IKs inhibition or APD change) apply_hmr->record_effect data_analysis Data Analysis (IC50 or % change) record_effect->data_analysis end End data_analysis->end Logical_Relationship HMR1556 This compound Administration IKs_Blockade Selective IKs Channel Blockade HMR1556->IKs_Blockade Repol_Current_Reduction Reduced Repolarizing K+ Current IKs_Blockade->Repol_Current_Reduction APD_Prolongation Action Potential Duration Prolongation Repol_Current_Reduction->APD_Prolongation

References

Technical Support Center: Optimizing HMR 1556 Concentration for Maximal IKs Block

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HMR 1556, a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, with the chemical name (3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4- trifluorobutoxy)chroman-4-yl]-N-methylmethanesulfonamide, is a highly potent and selective chromanol derivative that blocks the IKs potassium channel.[1][2] The IKs current, crucial for the repolarization phase of the cardiac action potential, is generated by the KCNQ1/KCNE1 channel complex.[1][3] this compound exerts its inhibitory effect by directly binding to this complex, thereby impeding the flow of potassium ions and prolonging the action potential duration (APD).[1]

Q2: What are the recommended starting concentrations for this compound in experiments?

The optimal concentration of this compound is highly dependent on the experimental model and species. A concentration-response curve should always be generated for your specific system. However, based on published data, a starting range of 10 nM to 100 nM is often effective for significant IKs block.[4][5] For instance, the IC50 (the concentration causing 50% inhibition) has been reported as 10.5 nM in canine ventricular myocytes and 34 nM in guinea pig ventricular myocytes.[6]

Q3: How selective is this compound for the IKs channel?

This compound demonstrates high selectivity for the IKs channel over other cardiac ion channels at nanomolar concentrations.[7] At micromolar concentrations, it may exhibit off-target effects on other channels such as the rapid delayed rectifier potassium current (IKr), the transient outward current (Ito), and L-type calcium channels (ICa,L).[4][7] The inward rectifier potassium current (IK1) appears to be unaffected.[4]

Q4: Is the blocking effect of this compound reversible?

Yes, the blocking action of this compound on IKs channels is both concentration-dependent and reversible.[8] This can be experimentally verified by a washout procedure following drug application, which should result in the recovery of the IKs current.[8]

Troubleshooting Guides

Issue 1: No observable effect of this compound on action potential duration (APD).

  • Possible Cause: Low baseline IKs activity. In some cell types or species, the contribution of IKs to cardiac repolarization at baseline can be minimal.[7] For example, in rabbit ventricles, this compound alone may not significantly prolong APD unless IKr is also blocked.[9]

  • Troubleshooting Steps:

    • Enhance IKs Activity: Co-administer a β-adrenergic agonist, such as isoproterenol, to increase IKs activation. The effect of this compound is more pronounced under these conditions.[10][11]

    • Pharmacological Challenge: Inhibit other repolarizing currents, like IKr (e.g., with dofetilide or E-4031), to unmask the contribution of IKs and the effect of this compound.[7]

    • Verify Compound Integrity: Ensure that the this compound stock solution is prepared correctly and has not degraded. Follow the manufacturer's guidelines for proper storage and handling.[7]

Issue 2: this compound induces arrhythmias or Torsades de Pointes (TdP) in the experimental model.

  • Possible Cause: Excessive prolongation of the action potential duration. While APD prolongation is the intended effect, excessive prolongation can lead to early afterdepolarizations (EADs) and TdP, particularly when combined with other APD-prolonging agents.[7]

  • Troubleshooting Steps:

    • Reduce this compound Concentration: Perform a careful dose-response study to determine the optimal concentration that achieves significant IKs block without inducing arrhythmias.[7]

    • Avoid Co-administration with other QT-prolonging drugs: Exercise caution when combining this compound with other compounds known to prolong the QT interval or block other potassium channels.[7]

Issue 3: Variability in the measured IC50 value for this compound.

  • Possible Cause: The potency of this compound can differ between species and cell types.[7] Experimental conditions such as temperature and recording solutions can also influence the results.

  • Troubleshooting Steps:

    • Standardize Experimental Conditions: Maintain consistent experimental parameters, including temperature, pH, and ion concentrations in the internal and external solutions.

    • Perform a Concentration-Response Curve: Always determine the IC50 for IKs inhibition in your specific experimental model to ensure accuracy and reproducibility.[7]

    • Isolate IKs Current: Use specific blockers for other channels to ensure you are measuring the effect of this compound specifically on the IKs current.[3]

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound on IKs Current

Species/SystemIC50 (nM)Reference
Canine Ventricular Myocytes10.5[4][5]
Guinea Pig Ventricular Myocytes34[10][12]
Human Atrial Myocytes6.8[1]
Xenopus Oocytes (expressing human minK)120[10][11]

Table 2: Selectivity of this compound for IKs Over Other Cardiac Ion Channels in Canine Ventricular Myocytes

Ion Channel/CurrentIC50 (µM)Reference
IKr12.6[4]
Ito33.9[4]
ICa,L27.5[4]
IK1Unaffected[4]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring IKs Current

This protocol provides a general framework for recording IKs currents from isolated ventricular myocytes.

  • Cell Isolation:

    • Enzymatically isolate ventricular myocytes from the desired species (e.g., canine, guinea pig).[1]

    • Typically, the heart is cannulated and perfused with a solution containing collagenase to digest the extracellular matrix.[1]

    • Mechanically disperse the myocytes and store them in a high-potassium solution.[1]

  • Electrophysiological Recording:

    • Transfer myocytes to a recording chamber on an inverted microscope stage and superfuse with an external solution (e.g., Tyrode's solution) at 36°C.[1]

    • The external solution should contain blockers for other interfering ion channels (e.g., nifedipine to block ICa,L).[1]

    • Use patch pipettes with a resistance of 2-4 MΩ filled with an internal solution containing a high concentration of potassium.[1]

    • Establish the whole-cell patch-clamp configuration.[1]

    • Apply a specific voltage-clamp protocol to elicit and measure the IKs current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current of IKs.[1]

  • Data Acquisition and Analysis:

    • Record currents using an amplifier, filter them, and digitize for analysis.[1]

    • Prepare this compound by dissolving it in a solvent like DMSO and then diluting it to the final desired concentrations in the external solution.[1]

    • Generate concentration-response curves by applying increasing concentrations of this compound and measuring the resulting inhibition of the IKs tail current.[1]

    • Calculate the IC50 value by fitting the data to a Hill equation.[1]

Visualizations

HMR1556_Mechanism cluster_membrane Cell Membrane IKs_channel IKs Channel (KCNQ1/KCNE1) K_ion K+ Ions IKs_channel->K_ion Allows passage of HMR1556 This compound HMR1556->IKs_channel Binds to Block Blockade HMR1556->Block Block->IKs_channel APD Action Potential Duration (APD) Block->APD Leads to Prolongation Prolongation APD->Prolongation

Caption: Mechanism of this compound action on the IKs channel.

Experimental_Workflow A 1. Isolate Ventricular Myocytes B 2. Establish Whole-Cell Patch-Clamp Configuration A->B C 3. Record Baseline IKs Current B->C D 4. Apply this compound (Increasing Concentrations) C->D E 5. Measure IKs Inhibition D->E F 6. Washout this compound E->F H 8. Analyze Data & Determine IC50 E->H G 7. Record Recovered IKs Current F->G G->H

Caption: General experimental workflow for IKs measurement.

Logical_Relationship Start Start Experiment High_IKs Sufficient Baseline IKs? Start->High_IKs Add_Agonist Add β-adrenergic agonist High_IKs->Add_Agonist No Apply_HMR Apply this compound High_IKs->Apply_HMR Yes Add_Agonist->Apply_HMR Observe_Effect Observe APD Prolongation? Apply_HMR->Observe_Effect Success Experiment Successful Observe_Effect->Success Yes Troubleshoot Troubleshoot (See Guide) Observe_Effect->Troubleshoot No

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Troubleshooting Off-Target Effects of HMR 1556 in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting potential off-target effects of HMR 1556 in experimental assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs), which is mediated by the KCNQ1/KCNE1 channel complex.[1][2][3][4][5] By inhibiting the outward flow of potassium ions, this compound prolongs the action potential duration (APD) in cardiac myocytes.[1][2][4][6]

Q2: What are the known off-target effects of this compound?

A2: While highly selective for IKs at nanomolar concentrations, this compound can exhibit off-target effects at higher, micromolar concentrations. These primarily include the inhibition of other cardiac ion channels such as the rapidly activating delayed rectifier potassium current (IKr), the transient outward potassium current (Ito), and L-type calcium channels (ICa,L).[1][7][8][9] The inward rectifier potassium current (IK1) appears to be unaffected.[7][9] There is also evidence of ototoxic side-effects, suggesting effects on IKs channels in the inner ear.[10]

Q3: I am not observing the expected effect of this compound in my cardiac electrophysiology assay. What could be the reason?

A3: Several factors could contribute to a lack of effect. The baseline IKs activity in your specific cell type or species may be low.[1] Consider co-administration of a β-adrenergic agonist like isoproterenol to enhance IKs activity.[1] Alternatively, you can inhibit other repolarizing currents (e.g., IKr with dofetilide) to unmask the contribution of IKs.[1] It is also crucial to verify the integrity and concentration of your this compound stock solution.[1]

Q4: I am observing unexpected cytotoxicity in my cell-based assay with this compound. Is this an expected off-target effect?

A4: While the primary off-target effects of this compound are on other ion channels, unexpected cytotoxicity in non-cardiac cells or at high concentrations is possible. This could be due to the blockade of other ion channels crucial for cell viability in that specific cell type or other, uncharacterized off-target interactions. It is recommended to perform a dose-response curve to determine if the cytotoxicity is concentration-dependent and to use control compounds to investigate the mechanism.

Troubleshooting Guides

Issue 1: Unexpected Electrophysiological Effects in Patch-Clamp Assays

Question: I am using this compound to block IKs in my patch-clamp experiments, but I am observing alterations in other currents or an unexpected change in the action potential morphology. What should I do?

Answer: This issue likely arises from off-target effects of this compound at the concentration you are using. Follow this troubleshooting workflow:

Troubleshooting Workflow for Unexpected Electrophysiological Effects

A Unexpected Electrophysiological Effects Observed B Verify this compound Concentration A->B C Perform Concentration-Response Curve for IKs Inhibition B->C D Is the concentration in the micromolar range? C->D E High probability of off-target effects on IKr, Ito, or ICa,L. Lower this compound concentration. D->E Yes F Consider other potential issues: - Compound degradation - Incorrect solutions - Issues with cell health D->F No G Isolate specific currents using other selective blockers (e.g., nifedipine for ICa,L, dofetilide for IKr) E->G F->G H Compare results to confirm off-target activity G->H

Caption: Troubleshooting workflow for unexpected electrophysiological results.

Data on this compound Selectivity:

Ion ChannelIC50 (µM)Species/Cell Type
IKs 0.0105 Canine Ventricular Myocytes
0.034 Guinea Pig Ventricular Myocytes
IKr12.6Canine Ventricular Myocytes
Ito33.9Canine Ventricular Myocytes
ICa,L27.5Canine Ventricular Myocytes
Data compiled from Thomas et al. (2003).[7]
Issue 2: Unexpected Changes in Cell Viability Assays

Question: I am using this compound as a negative control in a non-cardiac cell line, but I am seeing a decrease in cell viability in my MTT assay. How can I troubleshoot this?

Answer: An unexpected decrease in cell viability can be due to a direct cytotoxic effect of this compound, or interference with the assay itself.

Troubleshooting Workflow for Unexpected Cytotoxicity

A Unexpected Decrease in Cell Viability Observed B Perform Dose-Response Experiment A->B C Does viability decrease with increasing concentration? B->C D Potential cytotoxic off-target effect. Investigate mechanism (apoptosis vs. necrosis). C->D Yes E Possible assay interference. Perform control experiments. C->E No H Characterize the ion channel expression profile of your cell line. D->H F Run a cell-free assay: Incubate this compound with MTT reagent to check for direct reduction. E->F G Use an alternative viability assay (e.g., Neutral Red uptake or LDH release) to confirm cytotoxicity. E->G

Caption: Troubleshooting workflow for unexpected cytotoxicity results.

Issue 3: Suspected Off-Target Effects on Signaling Pathways

Question: I suspect this compound might be affecting a G-protein coupled receptor (GPCR) signaling pathway in my cells, leading to unexpected changes in second messengers like cAMP or IP3. How can I investigate this?

Answer: While not a primary target, it is possible for small molecules to have unintended effects on signaling pathways. A systematic approach is needed to confirm this.

Experimental Workflow for Investigating Signaling Off-Targets

A Hypothesize Off-Target Effect on GPCR Signaling B Measure Second Messenger Levels (cAMP or IP3) in the presence of This compound alone. A->B C Is there a change in basal second messenger levels? B->C D Indicates potential direct effect onadenylyl cyclase or phospholipase C. C->D Yes E Co-administer this compound with a known agonist for the suspected GPCR. C->E No I Perform radioligand binding assay to confirm direct interaction with the GPCR. D->I F Is the agonist-induced response altered? E->F G Suggests allosteric modulation or competitive binding to the GPCR. F->G Yes H No evidence of direct effect on the signaling pathway. F->H No G->I

Caption: Workflow to investigate off-target effects on GPCR signaling.

Key Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure IKs and potential off-target currents in isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Isolate ventricular myocytes from the appropriate species using enzymatic digestion.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Perfuse the recording chamber with an external solution (e.g., Tyrode's solution) at 37°C.

  • Pipette Solution: Prepare an internal pipette solution containing a high concentration of potassium.

  • Giga-seal Formation: Form a high-resistance seal between the patch pipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol: Apply specific voltage protocols to elicit IKs, IKr, Ito, and ICa,L.

  • Drug Application: Perfuse the cell with varying concentrations of this compound to determine the IC50 for each current.

Protocol 2: MTT Cell Viability Assay

Objective: To assess the effect of this compound on cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 3: cAMP Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To measure changes in intracellular cAMP levels in response to this compound.

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound, a known GPCR agonist, and/or a combination of both. Include appropriate controls.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the ELISA kit to release intracellular cAMP.

  • ELISA Procedure: Follow the manufacturer's instructions for the competitive ELISA. This typically involves adding the cell lysate, a cAMP-HRP conjugate, and an anti-cAMP antibody to a pre-coated plate.

  • Incubation and Washing: Incubate the plate to allow for competitive binding, followed by washing steps to remove unbound reagents.

  • Substrate Addition and Color Development: Add a substrate solution that reacts with the bound HRP to produce a colorimetric signal.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the cAMP concentration based on a standard curve.

By following these troubleshooting guides and experimental protocols, researchers can better identify and characterize potential off-target effects of this compound, leading to more robust and reliable experimental outcomes.

References

How to minimize HMR 1556 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of HMR 1556, a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs). This guide addresses common issues, particularly the precipitation of this compound in aqueous solutions, and provides detailed experimental protocols and answers to frequently asked questions.

Troubleshooting Guide: Minimizing this compound Precipitation

Issue: this compound precipitates out of my aqueous solution during my experiment.

This is a common challenge due to the hydrophobic nature of this compound. The following Q&A format will guide you through potential causes and solutions.

Q1: I diluted my this compound DMSO stock solution directly into my aqueous buffer and it immediately turned cloudy. What went wrong?

A1: Rapid dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution. This is due to the sudden change in solvent polarity.

Solution:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute your concentrated DMSO stock to an intermediate concentration with DMSO. Then, add this intermediate stock dropwise to your vigorously vortexing or stirring aqueous buffer.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible to minimize solvent effects on your experimental system, but high enough to maintain solubility. A final DMSO concentration of less than 0.5% is generally recommended for cell-based assays.[1]

Q2: My this compound solution was clear initially, but precipitated over time or when I warmed it to 37°C. Why did this happen?

A2: The solubility of some compounds can be temperature-dependent. While gentle warming can aid initial dissolution, prolonged incubation at higher temperatures can sometimes lead to precipitation, especially if the solution is supersaturated. Additionally, some compounds are less stable in aqueous solutions at physiological temperatures.

Solution:

  • Prepare Fresh Solutions: It is highly recommended to prepare fresh working solutions of this compound for each experiment.

  • Avoid Prolonged Storage of Aqueous Solutions: Do not store diluted aqueous solutions of this compound for extended periods.

  • Gentle Warming: If warming is necessary to dissolve the compound, do so gently (e.g., a brief period in a 37°C water bath) and use the solution promptly.[2]

Q3: Can the pH of my aqueous buffer affect this compound solubility?

A3: Yes, the pH of the aqueous buffer can influence the solubility of compounds with ionizable groups. While the provided search results do not specify the pKa of this compound, as a general principle, the ionization state of a molecule can significantly impact its solubility.

Solution:

  • Maintain a Consistent pH: Use a well-buffered physiological solution, such as PBS or HEPES-buffered saline, at a stable pH, typically around 7.4, for your experiments.

  • Solubility Testing: If you suspect pH-dependent solubility issues, you can perform a small-scale solubility test by preparing your this compound solution in buffers with slightly different pH values to determine the optimal pH for your experiment.

Q4: Are there any other additives that can help improve the solubility of this compound in my aqueous solution?

A4: The use of co-solvents or excipients can sometimes improve the solubility of hydrophobic compounds.

Solution:

  • Co-solvents: In some instances, small amounts of co-solvents like polyethylene glycol (PEG) or glycerol can be included in the aqueous buffer to enhance solubility. However, their compatibility with your specific experimental setup must be validated as they can have their own biological effects.

  • Formulation Screening: For more complex applications, a formulation screening study could be conducted to identify excipients that improve the solubility and stability of this compound in an aqueous environment.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for preparing this compound stock solutions?

A: this compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM.[3][4][5] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[2]

Q: How should I store my this compound stock solution?

A: Aliquot your concentrated DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage.[2]

Q: What is the mechanism of action of this compound?

A: this compound is a potent and selective blocker of the IKs potassium channel, which is formed by the co-assembly of the KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins.[6] By blocking this channel, this compound inhibits the slow component of the delayed rectifier potassium current, leading to a prolongation of the cardiac action potential.[6][7]

Quantitative Data

Table 1: this compound Properties

PropertyValueReference
Molecular Weight411.44 g/mol [3][4]
Molecular FormulaC₁₇H₂₄F₃NO₅S[3][4]
Purity≥98% (HPLC)[5]
CAS Number223749-46-0[3][4]
AppearanceSolid[2]

Table 2: this compound Solubility

SolventMaximum ConcentrationReference
DMSO100 mM[3][4][5]

Table 3: Inhibitory Potency (IC₅₀) of this compound

Species/Cell TypeIC₅₀Reference
Canine Ventricular Myocytes10.5 nM[7]
Guinea Pig Ventricular Myocytes34 nM[8][9]
Human Atrial Myocytes6.8 nM[10]
Xenopus Oocytes (expressing human minK)120 nM[8][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated balance

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh 4.11 mg of this compound.

  • Transfer the solid to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[2]

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS or HEPES-buffered saline, pH 7.4)

  • Vortex mixer or magnetic stirrer

  • Sterile tubes

Procedure:

  • Prepare an intermediate dilution of the this compound stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution.

  • While vigorously vortexing or stirring 10 mL of the aqueous buffer, add 10 µL of the 1 mM intermediate this compound solution dropwise. This will result in a final concentration of 1 µM this compound with a final DMSO concentration of 0.1%.

  • Visually inspect the solution for any signs of precipitation (cloudiness).

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Gentle Warming if Needed) add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C aliquot->store intermediate_dilution Prepare Intermediate Dilution in DMSO store->intermediate_dilution From Stock add_to_buffer Add Dropwise to Vigorously Stirred Aqueous Buffer intermediate_dilution->add_to_buffer use_immediately Use Freshly Prepared Solution Immediately add_to_buffer->use_immediately

Caption: Experimental workflow for preparing this compound solutions.

iks_signaling_pathway cluster_cytoplasm Cytoplasm beta_ar β-Adrenergic Receptor g_protein Gs Protein beta_ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts iks_channel IKs Channel (KCNQ1/KCNE1) k_ions K+ Ions iks_channel->k_ions Increases Efflux norepinephrine Norepinephrine norepinephrine->beta_ar Binds atp ATP pka PKA camp->pka Activates pka->iks_channel Phosphorylates KCNQ1 akap AKAP9 (Yotiao) akap->iks_channel Anchors PKA

Caption: IKs channel signaling pathway under β-adrenergic stimulation.

References

Technical Support Center: Optimizing HMR 1556 Specificity in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of HMR 1556 in cellular and ex vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, with the chemical name (3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4- trifluorobutoxy)chroman-4-yl]-N-methylmethanesulfonamide, is a potent and highly selective blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2] The IKs current, crucial for the repolarization phase of the cardiac action potential, is generated by the KCNQ1/KCNE1 channel complex.[1][3] this compound exerts its inhibitory effect by directly binding to this complex, blocking the flow of potassium ions and prolonging the action potential duration (APD).[1][3]

Q2: At what concentrations is this compound most selective for the IKs channel?

This compound exhibits high selectivity for the IKs channel at nanomolar concentrations.[4] At micromolar concentrations, the risk of off-target effects on other cardiac ion channels increases.[4][5] It is crucial to perform a concentration-response curve to determine the optimal IC50 in your specific cellular model to maximize selectivity.[4]

Q3: What are the known off-target effects of this compound?

While highly selective, this compound can exhibit off-target effects at higher concentrations, typically in the micromolar range.[4] These can include inhibition of:

  • The rapidly activating delayed rectifier potassium current (IKr)[4][6]

  • The transient outward potassium current (Ito)[4][6]

  • L-type calcium channels (ICa,L)[4][5][6]

The inward rectifier potassium current (IK1) appears to be largely unaffected.[4][6]

Q4: How can I be sure that the observed effects in my experiment are due to IKs blockade by this compound?

To confirm that the observed effects are specifically due to IKs inhibition, consider the following control experiments:

  • Use of specific blockers for other channels: To isolate the effect of IKs blockade, co-administer specific inhibitors for channels that might be affected by off-target effects of this compound at the concentration you are using.[4] For example, using a specific IKr blocker like dofetilide or E-4031 can help to pharmacologically isolate the IKs current.[4]

  • Beta-adrenergic stimulation: The IKs current is enhanced by β-adrenergic stimulation.[1] Co-administration of a β-adrenergic agonist like isoproterenol should potentiate the effects of this compound if they are indeed mediated by IKs blockade.[4]

Troubleshooting Guide

Issue 1: No observable effect of this compound on action potential duration (APD).

Possible CauseTroubleshooting Steps
Low baseline IKs activity: In some cell types or species, the contribution of IKs to repolarization at baseline is minimal.[4] For instance, in rabbit ventricles, this compound alone may not significantly prolong APD unless IKr is also blocked.[4][7]Increase IKs activation: Co-administer a β-adrenergic agonist like isoproterenol to enhance IKs activity. The effect of this compound on APD prolongation is more pronounced under these conditions.[4] Pharmacological challenge: Inhibit other repolarizing currents, such as IKr (e.g., with dofetilide or E-4031), to unmask the contribution of IKs and the effect of this compound.[4]
Compound Integrity: The this compound stock solution may have degraded.Verify compound integrity: Ensure the this compound stock solution is properly prepared and stored according to the manufacturer's guidelines.[4]

Issue 2: this compound induces arrhythmias or Torsades de Pointes (TdP)-like events.

Possible CauseTroubleshooting Steps
Excessive APD prolongation: While expected to prolong APD, excessive prolongation can lead to early afterdepolarizations (EADs) and TdP.[4]Reduce this compound concentration: Perform a dose-response study to find the optimal concentration that prolongs APD without inducing arrhythmias.[4] Avoid co-administration with other QT-prolonging drugs: Exercise caution when combining this compound with other agents known to prolong the QT interval.[4]
Increased dispersion of repolarization: this compound can increase spatial and temporal differences in repolarization across the ventricular wall, a pro-arrhythmic factor.[4]Monitor beat-to-beat variability: Assess the beat-to-beat variability of APD as an indicator of repolarization instability. An increase may signal a higher risk of arrhythmias.[4]

Issue 3: Observed off-target effects.

Possible CauseTroubleshooting Steps
High concentration of this compound: Off-target effects on IKr, Ito, and ICa,L are more likely at micromolar concentrations.[4][5][6]Perform a concentration-response curve: Determine the IC50 for IKs inhibition in your specific experimental model and use a concentration at or near this value to maximize selectivity.[4] Use specific blockers for other channels: To isolate the effect of IKs blockade, use specific inhibitors for other potentially affected channels.[4]

Quantitative Data Summary

The following tables summarize the inhibitory potency and selectivity of this compound across various experimental models.

Table 1: Inhibitory Potency (IC50) of this compound on IKs

Species/SystemIC50Reference
Canine Ventricular Myocytes10.5 nM[6]
Guinea Pig Ventricular Myocytes34 nM[5]
Human Atrial Myocytes6.8 nM[8]
Xenopus Oocytes (expressing human minK)120 nM[5]

Table 2: Selectivity of this compound for IKs Over Other Cardiac Ion Channels in Canine Ventricular Myocytes

Ion ChannelIC50Reference
IKs10.5 nM[6]
IKr12.6 µM[6][9]
Ito33.9 µM[6][9]
ICa,L27.5 µM[6][9]
IK1Unaffected[6][9]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording IKs currents from isolated ventricular myocytes to assess the effect of this compound.[3][10]

  • Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., canine, guinea pig) using enzymatic dissociation.[3]

  • Solutions:

    • External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.[10] To isolate IKs, other channel blockers like nifedipine (for ICa,L) and E-4031 (for IKr) can be added.[3]

    • Internal (Pipette) Solution (in mM): K-aspartate 120, KCl 20, Mg-ATP 5, HEPES 10, EGTA 10, GTP 0.1; pH adjusted to 7.2 with KOH.[3]

  • Voltage-Clamp Protocol:

    • Hold the membrane potential at -40 mV.[3]

    • Apply depolarizing pulses to +50 mV for 2 seconds to activate the IKs current.[3][10]

    • Record the tail current upon repolarization to -40 mV.[3]

  • Procedure:

    • Establish a baseline IKs recording.

    • Perfuse the cell with the desired concentration of this compound.

    • Record the inhibited IKs current.

    • To test for reversibility, wash out the this compound with the drug-free external solution and record the recovery of the IKs current.[10]

Langendorff-Perfused Heart

This protocol assesses the effects of this compound on cardiac electrophysiology in an isolated heart preparation.[1][10]

  • Heart Preparation:

    • Rapidly excise the heart from a heparinized and anesthetized animal (e.g., rabbit, guinea pig).[1]

    • Mount the heart on a Langendorff apparatus for retrograde perfusion with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[1]

  • Data Acquisition:

    • Place monophasic action potential (MAP) electrodes on the ventricular epicardium to record APDs.[10]

    • The heart can be paced at different cycle lengths using stimulating electrodes.[1]

  • Procedure:

    • Establish a baseline recording before drug administration.[1]

    • Infuse this compound into the perfusate at the desired concentrations.[1]

    • Continuously record MAPD90 and quantify the effects of this compound by comparing measurements before and after drug application.[1]

Visualizations

HMR1556_Mechanism cluster_membrane Cell Membrane IKs_channel KCNQ1/KCNE1 (IKs) Channel Extracellular Intracellular Repolarization Repolarization IKs_channel:out->Repolarization Contributes to Prolongation Prolongation HMR1556 This compound HMR1556->IKs_channel:in Blocks K_ion K+ Ion Flow K_ion->IKs_channel:out APD Action Potential Duration (APD) Repolarization->APD Shortens Prolongation->APD Leads to

Caption: Mechanism of this compound action on the IKs channel and its effect on cardiac action potential.

Troubleshooting_Workflow Start Experiment with this compound ObservedEffect Desired Effect Observed? Start->ObservedEffect NoEffect No or Reduced Effect ObservedEffect->NoEffect No Arrhythmia Arrhythmia / Off-Target Effects ObservedEffect->Arrhythmia Side Effects End Proceed with Analysis ObservedEffect->End Yes CheckConcentration Verify this compound Concentration & Integrity NoEffect->CheckConcentration IncreaseIKs Increase IKs Activity (e.g., Isoproterenol) NoEffect->IncreaseIKs IsolateIKs Isolate IKs with Other Blockers Arrhythmia->IsolateIKs ReduceConcentration Reduce this compound Concentration Arrhythmia->ReduceConcentration CheckConcentration->ObservedEffect IncreaseIKs->ObservedEffect IsolateIKs->ObservedEffect ReduceConcentration->ObservedEffect

Caption: Troubleshooting workflow for experiments involving this compound.

Signaling_Pathway Beta_Agonist β-Adrenergic Agonist (e.g., Isoproterenol) Beta_Receptor β-Adrenergic Receptor Beta_Agonist->Beta_Receptor Activates AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates IKs_Channel KCNQ1/KCNE1 (IKs) Channel PKA->IKs_Channel Phosphorylates IKs_Current Increased IKs Current IKs_Channel->IKs_Current Leads to HMR1556 This compound HMR1556->IKs_Channel Blocks

Caption: Signaling pathway of β-adrenergic stimulation on the IKs channel and the point of this compound intervention.

References

Technical Support Center: Overcoming Challenges in HMR 1556 Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with HMR 1556. Our aim is to help you overcome common challenges encountered during in vivo delivery of this potent and selective IKs channel blocker.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound, dissolved in DMSO, precipitates when I dilute it in my aqueous vehicle for in vivo injection. Why is this happening and how can I prevent it?

A1: This is a common issue for hydrophobic compounds like this compound. DMSO is an excellent solvent for this compound, but when the DMSO stock solution is diluted into an aqueous vehicle (like saline or PBS), the overall solvent polarity increases dramatically. This can cause this compound to crash out of solution as its solubility limit in the final aqueous environment is exceeded.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your injection solution to a level below its aqueous solubility limit.

  • Optimize Your Dilution Technique:

    • Add the this compound DMSO stock solution to your aqueous vehicle slowly, drop-by-drop, while vortexing or stirring vigorously. This helps to avoid localized high concentrations that can initiate precipitation.

    • Consider a serial dilution approach, gradually decreasing the DMSO concentration.

  • Utilize Co-solvents: Incorporate a water-miscible co-solvent into your aqueous vehicle to increase the solubility of this compound. Common co-solvents for in vivo use include:

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

    • Ethanol (use with caution and in low concentrations due to potential toxicity)

  • Employ Solubilizing Agents: Consider using a solubilizing agent to form a more stable formulation. A highly effective option for in vivo studies is hydroxypropyl-β-cyclodextrin (HPβCD), which can form inclusion complexes with hydrophobic drugs, enhancing their aqueous solubility.

Q2: I'm concerned about the potential toxicity of DMSO in my in vivo experiments. What are the alternatives?

A2: While DMSO is a powerful solvent, it can exhibit toxicity in animal models, and its use should be minimized.[1][2][3][4] The final concentration of DMSO in the injected solution should ideally be kept below 5%, and even lower for sensitive applications.

Alternative Solvents and Formulations:

  • Co-solvent Systems: A combination of less toxic solvents can be effective. For example, a mixture of PEG 400, propylene glycol, and a small amount of an appropriate buffer can be a viable alternative to high concentrations of DMSO.

  • Cyclodextrin-Based Formulations: Hydroxypropyl-β-cyclodextrin (HPβCD) is a widely used and well-tolerated excipient that can significantly improve the aqueous solubility of hydrophobic compounds, often eliminating the need for organic co-solvents.[5][6][7][8]

  • Lipid-Based Formulations: For some applications, particularly oral or intraperitoneal administration, oil-based vehicles like corn oil or sesame oil can be used for highly lipophilic drugs.[9]

Q3: I am not observing the expected prolongation of the QT interval or action potential duration (APD) after administering this compound in my animal model.

A3: The effect of this compound can be species- and tissue-dependent, and is often more pronounced under certain physiological conditions.

Troubleshooting Steps:

  • Consider Species and Tissue Differences: The contribution of the IKs current to cardiac repolarization varies between species. For instance, in some models like rabbit ventricles at baseline, the effect of this compound on APD may be minimal unless other repolarizing currents like IKr are also blocked.[1][5]

  • Enhance IKs Activation: The effect of this compound is more pronounced when the IKs current is activated. Co-administration of a β-adrenergic agonist like isoproterenol can enhance IKs activity and unmask the effect of this compound on APD prolongation.

  • Pharmacological Challenge: To reveal the contribution of IKs, consider co-administering a blocker of another repolarizing current, such as the IKr blocker dofetilide. This can accentuate the effect of this compound.[1][5]

  • Verify Drug Concentration and Stability: Ensure your formulation is stable and that the administered dose is achieving the desired target concentration. Consider performing pharmacokinetic studies to confirm exposure.

Q4: I am observing arrhythmias or Torsades de Pointes (TdP) in my in vivo model after this compound administration. How can I mitigate this?

A4: While this compound is a selective IKs blocker, excessive prolongation of the action potential can lead to pro-arrhythmic effects.

Troubleshooting Steps:

  • Perform a Dose-Response Study: Reduce the concentration of this compound to identify the optimal dose that prolongs the APD without inducing arrhythmias.

  • Avoid Co-administration with other QT-prolonging Drugs: Be cautious when combining this compound with other compounds known to prolong the QT interval or block other potassium channels, as this can potentiate pro-arrhythmic effects.

  • Monitor Dispersion of Repolarization: this compound can increase the dispersion of repolarization across the ventricular wall, which is a known pro-arrhythmic factor.[1][5] Consider measuring ECG parameters that reflect this, such as the Tpeak-Tend interval.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound on IKs and Other Cardiac Ion Channels
Species/Cell TypeTarget Ion ChannelIC50Reference(s)
Canine Ventricular MyocytesIKs10.5 nM[10]
Guinea Pig Ventricular MyocytesIKs34 nM[11]
Xenopus Oocytes (expressing human minK)IKs120 nM[11]
Canine Ventricular MyocytesIKr12.6 µM[10]
Canine Ventricular MyocytesICa,L27.5 µM[10]
Canine Ventricular MyocytesIto33.9 µM[10]
Table 2: Recommended Maximum In Vivo Vehicle Concentrations
VehicleMaximum Recommended Concentration (Intravenous)Notes
DMSO< 5% (aim for < 1%)Potential for toxicity at higher concentrations.[1][2][3][4]
PEG 400Up to 40%Generally well-tolerated.[5]
Propylene GlycolUp to 40%Generally well-tolerated.
Ethanol< 10% (use with caution)Potential for toxicity.
Hydroxypropyl-β-cyclodextrin (HPβCD)Formulation dependentGenerally regarded as safe for parenteral administration.[5][6][7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Dissolve the this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution by vortexing. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Recommended In Vivo Formulation of this compound for Intravenous Injection using a Co-solvent System

This protocol is a suggested starting point and may require optimization based on the specific experimental conditions and animal model.

  • Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio:

    • 40% PEG 400

    • 10% Ethanol

    • 50% Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • This compound Dilution:

    • Calculate the required volume of your this compound DMSO stock solution to achieve the desired final dosing concentration.

    • Slowly add the this compound DMSO stock solution to the prepared vehicle while continuously vortexing.

    • Ensure the final concentration of DMSO in the formulation is as low as possible (ideally < 5%).

  • Final Preparation:

    • Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, you may need to adjust the vehicle composition (e.g., increase the percentage of PEG 400) or lower the final concentration of this compound.

    • Filter the final solution through a 0.22 µm sterile filter before injection.

    • Administer the formulation immediately after preparation.

Protocol 3: Recommended In Vivo Formulation of this compound for Intravenous Injection using Hydroxypropyl-β-cyclodextrin (HPβCD)

This protocol is based on the principle of forming an inclusion complex to enhance solubility.

  • HPβCD Solution Preparation: Prepare a 20-40% (w/v) solution of HPβCD in sterile water or saline. Stir until fully dissolved.

  • Complexation:

    • Slowly add the this compound powder directly to the HPβCD solution while stirring.

    • Alternatively, a small volume of a concentrated this compound stock in a minimal amount of organic solvent (e.g., ethanol) can be added to the HPβCD solution.

    • Continue to stir the mixture for several hours (or overnight) at room temperature, protected from light, to allow for the formation of the inclusion complex.

  • Final Preparation:

    • Filter the solution through a 0.22 µm sterile filter to remove any undissolved compound and sterilize the solution.

    • The final concentration of this compound should be determined analytically (e.g., by HPLC).

    • Administer the formulation based on the desired dose.

Mandatory Visualization

HMR1556_Signaling_Pathway cluster_membrane Cell Membrane IKs IKs Channel (KCNQ1/KCNE1) K_ion K+ Ion IKs->K_ion Efflux Repolarization Cardiac Repolarization K_ion->Repolarization Contributes to HMR1556 This compound HMR1556->IKs Blocks APD Action Potential Duration (APD) Prolongation Repolarization->APD Leads to

Caption: Signaling pathway of this compound action on the IKs channel.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Data Analysis Formulation This compound Formulation (e.g., Co-solvent or HPβCD) Injection Intravenous Injection of this compound Formulation->Injection Animal_Prep Animal Model Preparation (e.g., Anesthesia, Cannulation) Animal_Prep->Injection ECG_Monitoring ECG & Hemodynamic Monitoring Injection->ECG_Monitoring PK_Analysis Pharmacokinetic Analysis (Optional) Injection->PK_Analysis Data_Acquisition Data Acquisition (QT interval, APD, etc.) ECG_Monitoring->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis PK_Analysis->Statistical_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

Logical_Relationships Solubility Poor Aqueous Solubility of this compound Challenge In Vivo Delivery Challenge Solubility->Challenge Solution Effective Solubilization Strategy Challenge->Solution Requires Success Successful In Vivo Experiment Solution->Success Leads to

Caption: Logical relationship of overcoming this compound delivery challenges.

References

Validating HMR 1556 activity and purity for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HMR 1556. The information is designed to help validate the activity and purity of this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2] The IKs channel, composed of the KCNQ1 α-subunit and the KCNE1 β-subunit, is crucial for the repolarization phase of the cardiac action potential.[1][2] By blocking this channel, this compound prolongs the action potential duration (APD), a key mechanism for its antiarrhythmic effects.[1][2]

Q2: How selective is this compound for the IKs channel?

A2: this compound exhibits high selectivity for the IKs channel over other cardiac ion channels. It is significantly more potent in blocking IKs compared to other channels like the rapid delayed rectifier potassium current (IKr), the inward rectifier potassium current (IK1), the transient outward current (Ito), and L-type calcium channels (ICa-L).[3][4] This high selectivity makes it a superior tool for studying the specific role of IKs in cardiac electrophysiology compared to less selective blockers like chromanol 293B.[1][3]

Q3: What are the expected effects of this compound in cardiac preparations?

A3: The primary effect of this compound is the prolongation of the cardiac action potential duration (APD).[1] This effect is often more pronounced under conditions of sympathetic stimulation (e.g., in the presence of isoproterenol) or at faster heart rates.[5] In some experimental models, this compound alone may not significantly prolong APD unless other repolarizing currents, like IKr, are also inhibited.[5][6]

Q4: What are the common challenges or unexpected results when working with this compound?

A4: Researchers may encounter several challenges, including:

  • Variability in Potency: The IC50 value of this compound can vary between different species and cell types.[5]

  • Lack of APD Prolongation: In some tissues, blocking IKs alone with this compound may not be sufficient to prolong the APD, especially if other repolarizing currents are dominant.[5][6]

  • Pro-arrhythmic Effects: At high concentrations or when combined with other drugs that prolong the QT interval, this compound can induce arrhythmias such as Torsades de Pointes (TdP).[5] This is often due to excessive APD prolongation or an increase in the dispersion of repolarization.[5]

Troubleshooting Guides

Issue 1: Inconsistent or No Observed Effect on Action Potential Duration (APD)
Possible Cause Troubleshooting Steps
Species or Tissue-Specific IKs Contribution The contribution of IKs to repolarization can vary significantly. In models where IKs is not a dominant repolarizing current, the effect of this compound may be minimal.[5] Solution: Review literature for the specific role of IKs in your experimental model. Consider using a pharmacological challenge, such as co-administration with an IKr blocker (e.g., dofetilide), to unmask the effect of IKs blockade.[5]
Suboptimal Drug Concentration The concentration of this compound may be too low to elicit a significant effect. Solution: Perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Compound Degradation Improper storage or handling of this compound can lead to degradation and loss of activity. Solution: Ensure the compound is stored according to the manufacturer's instructions, typically at room temperature. Prepare fresh stock solutions in a suitable solvent like DMSO.
Low IKs Activation State The effect of this compound is more pronounced when the IKs channels are activated. Solution: Co-administer a β-adrenergic agonist like isoproterenol to increase IKs activity.[5]
Issue 2: this compound Induces Arrhythmias
Possible Cause Troubleshooting Steps
Excessive APD Prolongation High concentrations of this compound can lead to excessive prolongation of the APD, creating a substrate for arrhythmias.[5] Solution: Reduce the concentration of this compound. Perform a careful dose-response study to find a concentration that prolongs APD without inducing arrhythmias.
Drug-Drug Interactions Co-administration with other drugs that prolong the QT interval can potentiate the pro-arrhythmic effects of this compound.[5] Solution: Avoid co-administration with other QT-prolonging drugs. If combination is necessary, use lower concentrations of both compounds and monitor for arrhythmic events.
Increased Dispersion of Repolarization This compound can increase the differences in repolarization time across the heart tissue, which is a known pro-arrhythmic factor.[5] Solution: This is an inherent risk of IKs blockade. Use the lowest effective concentration of this compound.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound on various cardiac ion channels.

Table 1: this compound IC50 Values for IKs Current

Species/Cell Type IC50 (nM)
Canine Ventricular Myocytes10.5[3][4]
Guinea Pig Ventricular Myocytes34[4]
Guinea Pig Atrial Myocytes6.8[7]

Table 2: this compound Selectivity Profile

Ion Channel IC50 (µM) Notes
IKr (Rapid Delayed Rectifier K+ Current)12.6[3]Significantly less potent than on IKs.
Ito (Transient Outward K+ Current)33.9[3]Inhibition observed at much higher concentrations.
ICa-L (L-type Ca2+ Current)27.5[3]Inhibition observed at much higher concentrations.
IK1 (Inward Rectifier K+ Current)Unaffected[3]No significant inhibition observed.

Experimental Protocols

Protocol 1: Validating this compound Activity using Patch-Clamp Electrophysiology

Objective: To confirm the inhibitory effect of this compound on the IKs current in isolated cardiomyocytes.

Methodology:

  • Cell Preparation: Isolate ventricular or atrial myocytes from the desired species using standard enzymatic digestion protocols.

  • Patch-Clamp Recording:

    • Perform whole-cell patch-clamp recordings at physiological temperature (36-37°C).

    • Use an internal solution containing ATP to maintain channel activity and an external Tyrode's solution.

    • To isolate IKs, other currents can be blocked pharmacologically (e.g., nifedipine for ICa-L and dofetilide or E-4031 for IKr).

  • Voltage Protocol:

    • Hold the cell at a resting membrane potential of -40 mV.

    • Apply depolarizing voltage steps (e.g., to +30 mV for 2 seconds) to activate IKs.

    • Repolarize the membrane (e.g., to 0 mV) to record the IKs tail current.

  • This compound Application:

    • Record baseline IKs currents.

    • Perfuse the cell with increasing concentrations of this compound (e.g., 1 nM to 1 µM).

    • Record IKs currents at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the amplitude of the IKs tail current at each concentration.

    • Normalize the current amplitude to the baseline current.

    • Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Assessing this compound Purity using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound compound.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO). Prepare a series of dilutions to create a standard curve.

  • Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase or a compatible solvent.

  • HPLC System and Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is commonly used. The exact gradient will need to be optimized.

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance.

    • Injection Volume: Typically 10-20 µL.

  • Analysis:

    • Inject the standards and the sample.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the area of the this compound peak and any impurity peaks in the sample chromatogram.

    • Determine the purity by calculating the percentage of the main peak area relative to the total area of all peaks. A purity of ≥98% is generally expected.[4]

Visualizations

HMR1556_Signaling_Pathway cluster_membrane Cell Membrane IKs_channel IKs Channel KCNQ1 (α-subunit) KCNE1 (β-subunit) K_ion_flow K+ Efflux IKs_channel->K_ion_flow facilitates HMR1556 This compound HMR1556->IKs_channel blocks Repolarization Repolarization K_ion_flow->Repolarization contributes to APD Action Potential Duration (APD) Repolarization->APD shortens HMR1556_Validation_Workflow start Start: this compound Sample purity_check Assess Purity (HPLC) start->purity_check decision Purity ≥ 98%? purity_check->decision activity_check Validate Activity (Patch-Clamp) decision2 IKs Inhibition Confirmed? activity_check->decision2 decision->activity_check Yes stop Discard Sample/ Contact Supplier decision->stop No proceed Proceed with Experiment decision2->proceed Yes decision2->stop No

References

HMR 1556 Technical Support Center: Best Practices for Storage, Handling, and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling HMR 1556. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a chromanol derivative that acts as a potent and highly selective blocker of the slowly activating delayed rectifier potassium current (IKs).[1][2] This current is mediated by the KCNQ1/KCNE1 channel complex and is crucial for the repolarization phase of the cardiac action potential.[1][2] By specifically inhibiting the IKs channel, this compound prolongs the action potential duration (APD).[1][2] Its high selectivity makes it an invaluable tool for cardiovascular research.[1]

2. What are the recommended storage conditions for this compound?

For long-term storage, this compound solid powder should be stored at -20°C.[3] Stock solutions, typically prepared in DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[4] For short-term storage of a few days to weeks, the solid can be kept at 0-4°C.[3] The compound is stable enough for ordinary shipping at ambient temperatures for a few weeks.[3]

3. How should I prepare stock and working solutions of this compound?

This compound is soluble in DMSO up to 100 mM.[5] To prepare a stock solution, dissolve the solid in high-purity DMSO. On the day of the experiment, the stock solution should be diluted to the final desired concentration in the extracellular (bath) solution.[4] It is critical to ensure that the final concentration of DMSO in the experimental chamber does not exceed a level that could impact ion channel function, typically ≤ 0.1%.[4][6]

4. What are some common off-target effects of this compound?

While this compound is highly selective for IKs channels at nanomolar concentrations, it can exhibit off-target effects at micromolar concentrations.[7] These can include inhibition of the rapidly activating delayed rectifier potassium current (IKr), the transient outward potassium current (Ito), and L-type calcium channels (ICa,L).[7][8] The inward rectifier potassium current (IK1) appears to be unaffected.[7][8]

Troubleshooting Guide

Issue 1: No observable effect of this compound on action potential duration (APD).

  • Possible Cause: Low baseline IKs activity. In some cell types or species, the contribution of IKs to repolarization at baseline may be minimal.[7]

  • Troubleshooting Steps:

    • Increase IKs activation: Co-administer a β-adrenergic agonist, such as isoproterenol, to enhance IKs activity. The effect of this compound on APD prolongation is more pronounced under these conditions.[7]

    • Pharmacological challenge: Inhibit other repolarizing currents, like IKr (e.g., with dofetilide or E-4031), to unmask the contribution of IKs and the effect of this compound.[7][9]

    • Verify compound integrity: Ensure the this compound stock solution has been prepared and stored correctly to prevent degradation.[7]

Issue 2: this compound induces arrhythmias or Torsades de Pointes (TdP).

  • Possible Cause: Excessive APD prolongation. While prolonging APD is the intended effect, excessive prolongation can lead to early afterdepolarizations (EADs) and TdP.[7][10]

  • Troubleshooting Steps:

    • Reduce this compound concentration: Conduct a dose-response study to determine the optimal concentration that achieves the desired APD prolongation without inducing arrhythmias.[7]

    • Avoid co-administration with other QT-prolonging drugs: Exercise caution when combining this compound with other compounds known to prolong the QT interval or block other potassium channels.[7]

Issue 3: Observed IC50 value is different from the literature.

  • Possible Cause: The potency of this compound can vary between species and cell types.[7]

  • Troubleshooting Steps:

    • Review literature for specific models: Look for IC50 values reported in experimental models similar to your own.

    • Perform a concentration-response curve: Determine the IC50 for IKs inhibition in your specific experimental system to ensure you are using an appropriate concentration range.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties

PropertyValueReference
Molecular Weight411.44 g/mol [1]
FormulaC17H24F3NO5S
CAS Number223749-46-0[1]
Purity≥98%
SolubilitySoluble to 100 mM in DMSO[5]

Table 2: Inhibitory Potency (IC50) of this compound on Various Ion Channels

Ion Channel/CurrentSpecies/Cell TypeIC50Reference
IKsCanine Ventricular Myocytes10.5 nM[1][2]
IKsGuinea Pig Ventricular Myocytes34 nM[1]
IKsHuman Atrial Myocytes6.8 nM[2]
IKrCanine Ventricular Myocytes12.6 µM[1][8]
ItoCanine Ventricular Myocytes33.9 µM[8]
ICa,LCanine Ventricular Myocytes27.5 µM[8]

Experimental Protocols & Workflows

Detailed Methodology: Whole-Cell Patch-Clamp Electrophysiology

This protocol is a synthesized representation for recording IKs currents from isolated cardiac myocytes.[2][11]

  • Cell Isolation:

    • Anesthetize the animal (e.g., dog, guinea pig) and excise the heart.

    • Mount the heart on a Langendorff apparatus and perfuse with a Ca2+-free Tyrode's solution to wash out blood.[1][11]

    • Switch to an enzyme solution (e.g., containing collagenase) to digest the extracellular matrix.[1][2]

    • Mechanically disperse the ventricular tissue to release individual myocytes.[1]

    • Store the isolated cells in a high-potassium solution at 4°C for use within a few hours.[4]

  • Electrophysiological Recording:

    • Transfer myocytes to a recording chamber on an inverted microscope and perfuse with an external solution (e.g., Tyrode's solution).[2]

    • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with an internal solution.[2][11]

    • Establish a gigaohm seal between the micropipette and the cell membrane.[11]

    • Rupture the cell membrane to achieve the whole-cell configuration.[4][11]

    • Apply specific voltage-clamp protocols to elicit the IKs current. This typically involves a long depolarizing pulse followed by a repolarizing step to measure the tail current.[1][7]

  • Drug Application and Data Analysis:

    • Record baseline currents.

    • Perfuse the cell with the external solution containing the desired concentration of this compound. Allow sufficient time for equilibration.[4][7]

    • Record the remaining outward current in the presence of this compound.[4]

    • The this compound-sensitive current, representing the IKs current, is obtained by digitally subtracting the current recorded in the presence of this compound from the baseline current.[4]

    • Generate concentration-response curves by applying increasing concentrations of this compound to calculate the IC50 value using a Hill equation fit.[2]

Visualizations

Signaling_Pathway Mechanism of Action of this compound cluster_membrane Cell Membrane KCNQ1_KCNE1 KCNQ1/KCNE1 Channel (IKs Channel) K_out K+ Efflux (Repolarization) KCNQ1_KCNE1->K_out Inhibits HMR1556 This compound HMR1556->KCNQ1_KCNE1 Blocks APD Action Potential Duration Prolonged K_out->APD Leads to

Caption: Mechanism of action of this compound on the IKs channel.

Experimental_Workflow Workflow for Isolating IKs Current start Start cell_isolation Isolate Cardiac Myocytes start->cell_isolation patch_clamp Establish Whole-Cell Patch-Clamp cell_isolation->patch_clamp baseline_rec Record Baseline Outward Current patch_clamp->baseline_rec apply_hmr Apply this compound baseline_rec->apply_hmr drug_rec Record Current with This compound apply_hmr->drug_rec subtraction Digital Subtraction (Baseline - Drug) drug_rec->subtraction iks_current Isolated IKs Current subtraction->iks_current end End iks_current->end

Caption: Experimental workflow for isolating IKs current using this compound.

References

Technical Support Center: Refining HMR 1556 Protocols for Reproducible Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of HMR 1556, a potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to ensure the reproducibility and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

What is this compound and what is its primary mechanism of action?

This compound is a chromanol derivative that acts as a potent and selective blocker of the IKs potassium channel.[1] This channel, formed by the KCNQ1/KCNE1 protein complex, is crucial for the repolarization phase of the cardiac action potential.[1][2] By inhibiting the outward flow of potassium ions through the IKs channel, this compound prolongs the action potential duration (APD).[1]

What is the solubility and recommended storage for this compound?

This compound is soluble in DMSO up to 100 mM. For storage, it is recommended to store the compound at room temperature.

Is the effect of this compound reversible?

Yes, the blocking action of this compound on IKs channels is both concentration-dependent and reversible.[3] This can be experimentally verified by a washout protocol, where the removal of this compound from the experimental solution leads to the recovery of the IKs current.[3]

Troubleshooting Guide

Issue 1: No observable effect of this compound on action potential duration (APD).

  • Possible Cause: Low baseline IKs activity. In some species or cell types, such as rabbit ventricles, the contribution of IKs to repolarization at baseline can be minimal.[4][5]

  • Troubleshooting Steps:

    • Increase IKs activation: Co-administer a β-adrenergic agonist like isoproterenol to enhance IKs activity. The effect of this compound on APD prolongation is more pronounced under these conditions.[2][4]

    • Pharmacological challenge: Inhibit other repolarizing currents, such as the rapid delayed rectifier potassium current (IKr) with agents like dofetilide or E-4031, to unmask the contribution of IKs and the effect of this compound.[4][5]

    • Verify compound integrity: Ensure that the this compound stock solution has been prepared correctly and has not degraded. Follow the manufacturer's guidelines for storage and handling.[4]

Issue 2: this compound induces arrhythmias or Torsades de Pointes (TdP).

  • Possible Cause: Excessive APD prolongation or increased dispersion of repolarization. While APD prolongation is the intended effect, excessive prolongation can lead to early afterdepolarizations (EADs) and TdP.[4] this compound can also increase the spatial and temporal differences in repolarization across the ventricular wall, a known pro-arrhythmic factor.[4]

  • Troubleshooting Steps:

    • Reduce this compound concentration: Perform a dose-response study to determine the optimal concentration that achieves the desired APD prolongation without inducing arrhythmias.[4]

    • Avoid co-administration with other QT-prolonging drugs: Exercise caution when combining this compound with other compounds known to prolong the QT interval.[4]

    • Monitor beat-to-beat variability: An increase in the beat-to-beat variability of APD can indicate an increased risk of arrhythmias.[4]

Issue 3: Unexpected off-target effects are observed.

  • Possible Cause: Use of high concentrations of this compound. While highly selective for IKs at nanomolar concentrations, this compound can affect other ion channels at micromolar concentrations.[4]

  • Troubleshooting Steps:

    • Perform a concentration-response curve: Determine the IC50 for IKs inhibition in your specific experimental model and use concentrations at or near this value to maximize selectivity.[4]

    • Review literature for species- and tissue-specific IC50 values: The potency of this compound can vary between species and cell types.[4]

    • Use specific blockers for other channels: To isolate the effect of IKs blockade, consider using specific inhibitors for other potentially affected channels.[1]

Quantitative Data

The following tables summarize the inhibitory potency and selectivity of this compound across various experimental systems.

Table 1: Inhibitory Potency (IC50) of this compound on IKs

Species/Cell TypeIC50Reference
Canine Ventricular Myocytes10.5 nM[6]
Guinea Pig Ventricular Myocytes34 nM[7]
Human Atrial Myocytes6.8 nM[8]
Xenopus Oocytes (expressing human minK)120 nM[7]

Table 2: Off-Target Effects of this compound at Higher Concentrations

Ion Channel/CurrentSpecies/Cell TypeIC50 / % InhibitionReference
IKrCanine Ventricular Myocytes12.6 µM[6]
ItoCanine Ventricular Myocytes33.9 µM[6]
ICa,LCanine Ventricular Myocytes27.5 µM[6]
ItoRat Ventricular Myocytes25% inhibition at 10 µM[7]
IsusRat Ventricular Myocytes36% inhibition at 10 µM[7]
L-type Ca2+ channelGuinea Pig Cardiomyocytes31% inhibition at 10 µM[7]

Note: The inward rectifier potassium current (IK1) is generally unaffected by this compound.[4][6]

Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology for IKs Measurement

This protocol is designed to measure the effect of this compound on IKs in isolated ventricular myocytes.[1][3]

  • Cell Isolation:

    • Isolate ventricular myocytes from a suitable animal model (e.g., canine, guinea pig) using enzymatic digestion with collagenase and protease.[1][9]

    • Store the isolated myocytes in a high-potassium solution at 4°C until use.[9]

  • Recording Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.[3]

    • Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.[3]

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration on a single myocyte.

    • To isolate IKs, other currents can be blocked pharmacologically (e.g., nifedipine for ICa,L, E-4031 for IKr).[1]

    • Apply a voltage-clamp protocol. A typical protocol involves holding the membrane potential at -40 mV and applying depolarizing pulses to +50 mV for 2 seconds to activate the IKs current.[1][3]

    • Record the tail current upon repolarization to -40 mV, which is a measure of IKs.[1][3]

    • Record baseline IKs tail currents.

    • Perfuse the cell with the desired concentration of this compound until a steady-state block is achieved.

    • To test for reversibility, initiate a washout by perfusing with the drug-free external solution and monitor the recovery of the IKs tail current.[3]

2. Monophasic Action Potential (MAP) Recording in Langendorff-Perfused Hearts

This protocol assesses the effects of this compound on APD in an isolated, perfused heart model.[10]

  • Heart Preparation:

    • Anesthetize the animal (e.g., rabbit) and rapidly excise the heart.[10]

    • Cannulate the aorta and mount the heart on a Langendorff apparatus.[10]

    • Initiate retrograde perfusion with a warmed (37°C), oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution.[10]

  • Recording Procedure:

    • Place a MAP catheter on the ventricular epicardial surface to record stable MAP signals.

    • Pace the heart at a constant cycle length.

    • Record a stable baseline MAP, measuring the MAP duration at 90% repolarization (MAPD90).

    • Introduce this compound into the perfusate at the desired concentration.

    • Allow for equilibration and record the change in MAPD90.

    • To assess reversibility, switch to a drug-free perfusate and monitor the return of MAPD90 to baseline.[3]

Visualizations

G cluster_cell Cardiac Myocyte KCNQ1_KCNE1 IKs Channel (KCNQ1/KCNE1) K_out K+ Efflux KCNQ1_KCNE1->K_out Allows APD_prolong APD Prolongation KCNQ1_KCNE1->APD_prolong Leads to Repolarization Repolarization K_out->Repolarization Drives APD Action Potential Duration (APD) Repolarization->APD Shortens HMR1556 This compound HMR1556->KCNQ1_KCNE1 Blocks

Caption: Signaling pathway of this compound action on the IKs channel.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Isolate Cardiomyocytes Baseline Record Baseline IKs Current Cell_Isolation->Baseline Stock_Solution Prepare this compound Stock Solution (DMSO) Working_Solution Prepare Working Solution (External Buffer) Stock_Solution->Working_Solution Drug_App Apply this compound Working_Solution->Drug_App Baseline->Drug_App Steady_State Record Steady-State IKs Block Drug_App->Steady_State Washout Washout with Drug-Free Solution Steady_State->Washout Recovery Record IKs Current Recovery Washout->Recovery Measure_Current Measure Current Amplitudes Recovery->Measure_Current Calc_Inhibition Calculate % Inhibition (IC50) Measure_Current->Calc_Inhibition Assess_Reversibility Assess Reversibility Measure_Current->Assess_Reversibility

Caption: Typical experimental workflow for patch-clamp studies.

G cluster_low Nanomolar (nM) Range cluster_high Micromolar (µM) Range HMR_Concentration This compound Concentration IKs_Block Selective IKs Blockade HMR_Concentration->IKs_Block At low conc. Off_Target Potential Off-Target Effects (IKr, ICa,L, Ito) HMR_Concentration->Off_Target At high conc. APD_Prolong APD Prolongation IKs_Block->APD_Prolong Arrhythmia_Risk Increased Risk of Arrhythmias APD_Prolong->Arrhythmia_Risk Excessive Prolongation Off_Target->Arrhythmia_Risk

Caption: Logical relationship of this compound's concentration-dependent effects.

References

Validation & Comparative

A Head-to-Head Comparison of HMR 1556 and Chromanol 293B for Selective IKs Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of the slowly activating delayed rectifier potassium current (IKs) is crucial for studying cardiac repolarization and developing novel antiarrhythmic therapies. Two prominent pharmacological tools used for this purpose are HMR 1556 and chromanol 293B. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

The IKs current, a key contributor to the repolarization of the cardiac action potential, is generated by the KCNQ1/KCNE1 channel complex.[1] Dysregulation of this current is implicated in various cardiac arrhythmias, making its selective blockade a significant area of investigation. While both this compound and chromanol 293B are utilized as IKs inhibitors, they exhibit notable differences in potency and selectivity.

Quantitative Comparison of Inhibitory Potency and Selectivity

Experimental data consistently demonstrates that this compound is a significantly more potent and selective inhibitor of the IKs current compared to chromanol 293B.[2] The half-maximal inhibitory concentration (IC50) for this compound is in the nanomolar range, whereas that of chromanol 293B is in the micromolar range.[3] Furthermore, this compound displays a superior selectivity profile, with less off-target activity on other cardiac ion channels.

Parameter This compound Chromanol 293B References
IKs IC50 (Canine Ventricular Myocytes) 10.5 nM1.8 µM
IKs IC50 (Guinea Pig Ventricular Myocytes) 34 nM~3.0 µM[4][5]
IKs IC50 (Xenopus Oocytes expressing human minK) 120 nM6.89 µM (rat IKs)[4][6]
IKr (hERG) Inhibition IC50 of 12.6 µMSlight, statistically insignificant inhibition at 100 µM
Ito (Transient Outward Current) Inhibition IC50 of 33.9 µMIC50 of 38 µM
L-type Ca2+ Current (ICa,L) Inhibition IC of 27.5 µMNo effect at concentrations up to 30 µM
Inward Rectifier (IK1) Inhibition UnaffectedNo effect at concentrations up to 30 µM

Mechanism of Action

Both this compound and chromanol 293B are chromanol derivatives that act as direct blockers of the IKs channel.[1][3] They exert their inhibitory effect by physically occluding the pore of the KCNQ1/KCNE1 channel complex, thereby preventing the outward flow of potassium ions that is essential for cardiac repolarization.

cluster_membrane Cell Membrane KCNQ1_KCNE1 IKs Channel (KCNQ1/KCNE1) Repolarization Cardiac Repolarization KCNQ1_KCNE1->Repolarization Contributes to K_ion K+ Ions K_ion->KCNQ1_KCNE1 Flows through HMR_1556 This compound Blockade Blockade HMR_1556->Blockade Chromanol_293B Chromanol 293B Chromanol_293B->Blockade Blockade->KCNQ1_KCNE1

IKs Channel Inhibition Pathway

Experimental Protocols

The standard method for evaluating the inhibitory effects of this compound and chromanol 293B on the IKs current is the whole-cell patch-clamp technique performed on isolated cardiomyocytes.

Isolation of Ventricular Myocytes
  • Heart Excision: Anesthetize the animal model (e.g., canine, guinea pig) and rapidly excise the heart, placing it in an ice-cold, oxygenated cardioplegic solution.

  • Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Perfuse retrogradely with a Ca2+-free Tyrode's solution to wash out the blood.

  • Enzymatic Digestion: Switch the perfusion to a solution containing collagenase and protease to digest the extracellular matrix.

  • Cell Dissociation: Mince the ventricular tissue and gently agitate to release individual myocytes.

  • Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to prevent calcium paradox.

  • Cell Storage: Store the isolated myocytes in a high-potassium storage solution at 4°C for use within a few hours.

Whole-Cell Patch-Clamp Recordings
  • Cell Plating: Plate a small volume of the myocyte suspension in a recording chamber mounted on an inverted microscope.

  • Superfusion: Continuously perfuse the chamber with an external solution (e.g., Tyrode's solution) at a physiological temperature (e.g., 37°C). To isolate the IKs current, other ion channels are typically blocked using specific inhibitors (e.g., nifedipine for ICa,L and dofetilide for IKr).

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-4 MΩ and fill them with an internal solution containing a high concentration of potassium.

  • Seal Formation: Approach a myocyte with the micropipette and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to achieve the whole-cell recording configuration, allowing electrical access to the cell's interior.

  • Voltage-Clamp Protocol: Apply a specific voltage-clamp protocol to elicit the IKs current. A typical protocol involves a depolarizing step from a holding potential of -40 mV to a more positive potential (e.g., +30 mV to +60 mV) to activate the channels, followed by a repolarization step (e.g., to -40 mV) to record the characteristic tail current of IKs.

  • Data Acquisition: Record the membrane currents using a patch-clamp amplifier and appropriate data acquisition software.

  • Drug Application: After recording baseline currents, perfuse the chamber with the external solution containing the desired concentration of this compound or chromanol 293B.

  • Data Analysis: Measure the peak tail current amplitude before and after drug application. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.

start Start: Isolated Cardiomyocyte patch_pipette Form Giga-Seal with Patch Pipette start->patch_pipette whole_cell Establish Whole-Cell Configuration patch_pipette->whole_cell voltage_clamp Apply Voltage-Clamp Protocol to Elicit IKs whole_cell->voltage_clamp baseline_recording Record Baseline IKs Current voltage_clamp->baseline_recording drug_application Apply this compound or Chromanol 293B baseline_recording->drug_application post_drug_recording Record IKs Current in Presence of Inhibitor drug_application->post_drug_recording analysis Data Analysis: - Measure Current Inhibition - Determine IC50 post_drug_recording->analysis

IKs Inhibition Measurement Workflow

Conclusion

References

HMR 1556: A Comparative Analysis of its Selectivity for the IKs Potassium Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chromanol derivative HMR 1556 and its selectivity for the slowly activating delayed rectifier potassium current (IKs), mediated by the KCNQ1/KCNE1 channel complex, against other potassium channels. The data presented herein is collated from multiple electrophysiological studies and is intended to serve as a valuable resource for researchers investigating cardiac arrhythmias and developing novel therapeutic agents.

High Selectivity Profile of this compound

This compound has been demonstrated to be a potent and highly selective blocker of the IKs channel.[1][2][3] This selectivity is crucial for its utility as a pharmacological tool to dissect the physiological role of IKs and as a potential antiarrhythmic drug with a specific mechanism of action.[4][5]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a range of cardiac and other potassium channels, highlighting its preferential blockade of IKs.

Ion Channel/CurrentSpecies/Cell TypeIC50 of this compoundReference
IKs Canine Ventricular Myocytes10.5 nM [1][5][6][7]
IKs Guinea Pig Ventricular Myocytes34 nM [2][3][8]
IKs (hminK in Xenopus oocytes) Xenopus oocytes120 nM [8]
IKrCanine Ventricular Myocytes12.6 µM[5][6][7]
ItoCanine Ventricular Myocytes33.9 µM[5][6][7]
ICa,LCanine Ventricular Myocytes27.5 µM[5][6][7]
IK1Canine Ventricular MyocytesNo significant effect[5][6][7]
Kv1.5, Kv1.3, Kir2.1, HCN2-Little to no effect at 10 µM[2][3][8]
I(to), I(Kur), I(K1)Human Atrial MyocytesNo significant effect up to 10 µM[4]

Experimental Methodologies

The selectivity of this compound has been predominantly characterized using the whole-cell patch-clamp technique .[8][9] This electrophysiological method allows for the direct measurement of ion channel currents in isolated cells.

General Protocol for Whole-Cell Patch-Clamp Electrophysiology:
  • Cell Isolation:

    • Ventricular myocytes are enzymatically isolated from the hearts of appropriate animal models (e.g., canine, guinea pig).[1]

    • Alternatively, cell lines (e.g., HEK-293, CHO) or Xenopus oocytes heterologously expressing the specific potassium channel of interest are used.[8][9]

  • Electrode and Solution Preparation:

    • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition.[1]

    • The isolated cell is placed in a bath containing an external solution that resembles the extracellular fluid.[1]

  • Giga-seal Formation and Whole-Cell Configuration:

    • The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).[9]

    • A subsequent brief pulse of suction ruptures the cell membrane under the pipette tip, establishing the whole-cell configuration, which allows for the control of the cell's membrane potential and the recording of the total current flowing through the cell membrane.[9]

  • Current Recording and Drug Application:

    • Specific voltage protocols are applied to the cell to elicit the activity of the target ion channel.[1]

    • To isolate the current of interest (e.g., IKs), other ion channels are often blocked using specific inhibitors.[1]

    • This compound is then applied to the external solution at various concentrations to determine its effect on the channel's current.[9]

  • Data Analysis:

    • The reduction in the current amplitude is measured at each concentration of this compound.

    • A concentration-response curve is generated, and the IC50 value is calculated to quantify the potency of the block.[9]

Visualizing Experimental Workflow and Selectivity

The following diagrams illustrate the typical experimental workflow for assessing ion channel blockers and the established selectivity of this compound.

G cluster_prep Cell Preparation cluster_exp Electrophysiology cluster_analysis Data Analysis cell_isolation Cell Isolation (e.g., Ventricular Myocytes) patching Whole-Cell Patch Clamp cell_isolation->patching solution_prep Solution Preparation (Internal & External) solution_prep->patching voltage_protocol Apply Voltage Protocol patching->voltage_protocol current_recording Record Baseline Current voltage_protocol->current_recording drug_application Apply this compound current_recording->drug_application post_drug_recording Record Current with Drug drug_application->post_drug_recording concentration_response Concentration-Response Curve post_drug_recording->concentration_response ic50 Calculate IC50 concentration_response->ic50 G cluster_high_affinity High Affinity Blockade cluster_low_affinity Low Affinity / No Effect HMR1556 This compound IKs IKs (KCNQ1/KCNE1) HMR1556->IKs Potent Inhibition (nM range) IKr IKr HMR1556->IKr Weak Inhibition (µM range) Ito Ito HMR1556->Ito Weak Inhibition (µM range) ICaL ICa,L HMR1556->ICaL Weak Inhibition (µM range) IK1 IK1 HMR1556->IK1 No Effect Kv1_5 Kv1.5 HMR1556->Kv1_5 No Effect Kv1_3 Kv1.3 HMR1556->Kv1_3 No Effect Kir2_1 Kir2.1 HMR1556->Kir2_1 No Effect

References

A Comparative Guide to HMR 1556 and Other Class III Antiarrhythmic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological properties of HMR 1556, a selective blocker of the slow component of the delayed rectifier potassium current (IKs), with other prominent Class III antiarrhythmic agents: dofetilide, a selective IKr blocker; sotalol, an IKr blocker with beta-adrenergic blocking activity; and amiodarone, a multi-channel blocker. The information is supported by experimental data to facilitate informed decisions in research and drug development.

Mechanism of Action: Targeting Cardiac Repolarization

Class III antiarrhythmic agents exert their primary effect by prolonging the cardiac action potential duration (APD), thereby increasing the effective refractory period of myocardial tissue. This is primarily achieved by blocking potassium channels responsible for the repolarization phase of the action potential. However, the specific channels targeted and the selectivity of these agents differ significantly, leading to distinct electrophysiological profiles and clinical implications.

This compound is a highly potent and selective blocker of the IKs current, which is encoded by the KCNQ1/KCNE1 channel complex. By inhibiting IKs, this compound prolongs the APD, an effect that can be more pronounced under conditions of β-adrenergic stimulation when IKs current is enhanced.

Dofetilide is a potent and highly selective blocker of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. Its primary action is to delay phase 3 repolarization.

Sotalol exhibits both Class II (beta-adrenergic blockade) and Class III (IKr blockade) antiarrhythmic properties. Its non-selective beta-blocking activity is complemented by its ability to prolong the APD through IKr inhibition.

Amiodarone is a complex antiarrhythmic agent with multiple mechanisms of action, including blocking IKr, IKs, inactivated sodium channels, and L-type calcium channels, in addition to non-competitive beta-adrenergic blocking effects.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the inhibitory potency and electrophysiological effects of this compound and other selected Class III antiarrhythmic agents.

Table 1: Comparative Inhibitory Potency (IC50) on Cardiac Ion Channels

CompoundPrimary TargetIKs IC50IKr (hERG) IC50INa IC50ICaL IC50Test System (Primary Target)
This compound IKs 10.5 nM 12.6 µM>10 µM27.5 µMCanine Ventricular Myocytes
34 nM >10 µM>10 µM>10 µMGuinea Pig Ventricular Myocytes
6.8 nM >10 µM--Human Atrial Myocytes
Dofetilide IKr >10 µM7 nM >10 µM>10 µMHEK293 cells expressing hERG
-13 nM --Rabbit Ventricular Myocytes
Sotalol IKr >100 µM52 µM >100 µM>100 µMRabbit Ventricular Myocytes
-343 µM --HEK293 cells expressing hERG
Amiodarone Multi-channel ~10 µM45 nM 178 µM (peak)0.27 µM (Ki)HEK293 cells expressing hERG
9.8 µM --Xenopus Oocytes expressing hERG

Note: IC50 values can vary depending on the experimental conditions, including cell type, temperature, and voltage protocols.

Table 2: Comparative Effects on Action Potential Duration (APD)

CompoundConcentrationSpecies/TissuePacing Cycle Length (ms)APD90 Prolongation (%)Additional Notes
This compound 1 µMGuinea Pig Papillary Muscle1000 (2 Hz)19-27%Effect maintained at fast pacing rates.
1 µMHuman Ventricular Muscle300-5000< 5%Negligible effect on normal APD.
1 µMHuman Ventricular Muscle with Dofetilide + Adrenaline-14.7 ± 3.2%Significant prolongation when repolarization reserve is reduced.
Dofetilide 7.5 nMRabbit Perfused Heart500~20%Exhibits reverse use-dependence.
Sotalol 10 µMHuman Ventricular Trabeculae1000Significant prolongationExhibits reverse use-dependence.
Amiodarone ---Dose-dependent prolongationComplex effects due to multi-channel blockade.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

Objective: To determine the concentration-dependent inhibitory effect of a compound on a specific cardiac ion current.

Methodology:

  • Cell Preparation: Isolated cardiac myocytes (e.g., from canine or guinea pig ventricles) or a stable cell line expressing the target ion channel (e.g., HEK293 cells expressing hERG for IKr) are used.

  • Pipette and Solutions: Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution containing potassium as the primary charge carrier. The external solution is a physiological salt solution (e.g., Tyrode's solution).

  • Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Voltage-Clamp Protocol: The membrane potential is held at a specific level (e.g., -80 mV). A series of voltage steps are applied to elicit the target ion current. The specific voltage protocol depends on the channel being studied (e.g., a depolarizing pulse to activate the channel followed by a repolarizing step to measure the tail current for IKr).

  • Drug Application: The test compound is applied to the external solution at increasing concentrations. The effect on the peak or tail current amplitude is measured at each concentration.

  • Data Analysis: A concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration. The IC50 value is calculated by fitting the data to a Hill equation.

Langendorff-Perfused Heart Model for APD Measurement

Objective: To assess the effect of a compound on the action potential duration in an intact heart preparation.

Methodology:

  • Heart Isolation: An animal (e.g., rabbit or guinea pig) is anesthetized, and the heart is rapidly excised and placed in ice-cold cardioplegic solution.

  • Langendorff Perfusion: The aorta is cannulated and the heart is mounted on a Langendorff apparatus. The heart is retrogradely perfused with a warmed (37°C), oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure or flow. This maintains the viability and contractile function of the isolated heart.

  • Electrophysiological Recordings: A monophasic action potential (MAP) catheter or a microelectrode is placed on the epicardial or endocardial surface of the ventricle to record action potentials. The heart is typically paced at a constant cycle length.

  • Drug Administration: The test compound is infused into the perfusate at various concentrations.

  • Data Acquisition and Analysis: Action potentials are recorded before and after drug administration. The APD at 90% repolarization (APD90) is measured. The percentage change in APD90 from baseline is calculated to determine the effect of the compound. The rate-dependence of the drug's effect can be assessed by pacing the heart at different cycle lengths.

Mandatory Visualization

Signaling_Pathway_Class_III_Antiarrhythmics cluster_IKs IKs Blockade cluster_IKr IKr Blockade cluster_Other Other Targets cluster_Effect Electrophysiological Effect HMR1556 This compound KCNQ1_KCNE1 KCNQ1/KCNE1 Channel (IKs) HMR1556->KCNQ1_KCNE1 Inhibits APD_Prolongation Action Potential Duration Prolongation KCNQ1_KCNE1->APD_Prolongation Dofetilide Dofetilide hERG hERG Channel (IKr) Dofetilide->hERG Inhibits Sotalol_IKr Sotalol Sotalol_IKr->hERG Inhibits Amiodarone_IKr Amiodarone Amiodarone_IKr->hERG Inhibits hERG->APD_Prolongation Sotalol_Beta Sotalol Beta_Receptor β-Adrenergic Receptor Sotalol_Beta->Beta_Receptor Blocks Amiodarone_Multi Amiodarone Amiodarone_Multi->Beta_Receptor Blocks Na_Channel Na+ Channel Amiodarone_Multi->Na_Channel Blocks Ca_Channel Ca2+ Channel Amiodarone_Multi->Ca_Channel Blocks ERP_Increase Effective Refractory Period Increase APD_Prolongation->ERP_Increase

Caption: Signaling pathways of this compound and other Class III antiarrhythmic agents.

Experimental_Workflow_Patch_Clamp start Start cell_prep Cell Preparation (Isolated Myocytes or Transfected Cell Line) start->cell_prep pipette_prep Pipette Fabrication and Filling cell_prep->pipette_prep seal Giga-seal Formation pipette_prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell voltage_clamp Apply Voltage-Clamp Protocol whole_cell->voltage_clamp baseline Record Baseline Current voltage_clamp->baseline drug_app Apply Test Compound (Increasing Concentrations) baseline->drug_app record_effect Record Current at Each Concentration drug_app->record_effect record_effect->drug_app Next Concentration analysis Data Analysis (Concentration-Response Curve, IC50 Calculation) record_effect->analysis end End analysis->end

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Logical_Relationship_APD_Prolongation cluster_agents Class III Agents cluster_mechanism Mechanism cluster_effect Primary Effect cluster_outcome Therapeutic Outcome HMR1556 This compound (IKs Blocker) K_Channel_Block Potassium Channel Blockade HMR1556->K_Channel_Block Dofetilide Dofetilide (IKr Blocker) Dofetilide->K_Channel_Block Sotalol Sotalol (IKr & β-Blocker) Sotalol->K_Channel_Block Amiodarone Amiodarone (Multi-channel Blocker) Amiodarone->K_Channel_Block APD_Prolong Action Potential Duration Prolongation K_Channel_Block->APD_Prolong Antiarrhythmic_Effect Antiarrhythmic Effect APD_Prolong->Antiarrhythmic_Effect

Caption: Logical relationship of Class III antiarrhythmic agent effects.

A Comparative Guide to the Efficacy of HMR 1556 and Alternative IKs Channel Blockers Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy of ion channel blockers across different species is paramount for preclinical assessment and translation to human studies. This guide provides an objective comparison of HMR 1556, a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), with other notable IKs inhibitors. The data presented is supported by experimental findings to aid in the selection of appropriate pharmacological tools for cardiovascular research.

Quantitative Comparison of IKs Channel Blockers

The following table summarizes the inhibitory potency (IC50) of this compound and its alternatives against the IKs current in various species and experimental systems. Lower IC50 values indicate higher potency.

CompoundSpecies/SystemIC50 (nM)Reference(s)
This compound Human (Atrial Myocytes)6.8[1]
Canine (Ventricular Myocytes)10.5[2][3][4]
Guinea Pig (Ventricular Myocytes)34[2][3][5]
Xenopus Oocytes (expressing human KCNQ1/KCNE1)120[5]
Chromanol 293B Guinea Pig (Ventricular Myocytes)1020[6]
Canine (Ventricular Myocytes)1800[7]
Human (CHO cells expressing KCNQ1/KCNE1)1400 (for the more potent (-)-enantiomer)
JNJ-303 Not explicitly stated (likely human channels)64[1][2][3][5]
L-735,821 Rabbit (Ventricular Myocytes)Potent, full block at 100 nM
L-768,673 CanineEffective at low nM range[4]

Signaling Pathway and Mechanism of Action

This compound and the compared alternatives exert their effects by directly blocking the IKs potassium channel. This channel is a crucial component in the repolarization phase of the cardiac action potential. By inhibiting the outward flow of potassium ions, these blockers prolong the action potential duration (APD).

G cluster_membrane Cell Membrane KCNQ1_KCNE1 KCNQ1/KCNE1 Channel (IKs Current) Block Blockade of K+ Efflux KCNQ1_KCNE1->Block Leads to HMR_1556 This compound HMR_1556->KCNQ1_KCNE1 Binds to APD Prolongation of Action Potential Duration Block->APD Repolarization Delayed Ventricular Repolarization APD->Repolarization

Caption: Mechanism of action of this compound on the cardiac myocyte.

Experimental Protocols

The following are synthesized methodologies for key experiments cited in the characterization of IKs blockers.

Isolation of Ventricular Myocytes

This protocol is essential for in vitro electrophysiological studies on individual heart cells.

  • Animal Model: Canine or guinea pig hearts are typically used.[2]

  • Enzymatic Digestion: The heart is excised and mounted on a Langendorff apparatus for retrograde perfusion.[2] It is then perfused with a calcium-free Tyrode's solution, followed by a solution containing collagenase to digest the extracellular matrix.[2]

  • Cell Dispersion: The ventricular tissue is minced and gently agitated to release individual myocytes.

  • Storage: The isolated cells are stored in a high-potassium solution at low temperatures (4°C) until use.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This technique allows for the measurement of ion currents across the cell membrane of a single myocyte.

  • Cell Preparation: Isolated myocytes are placed in a recording chamber on an inverted microscope and perfused with an external solution.

  • Pipette and Seal: A glass micropipette with a fine tip (resistance of 2-4 MΩ) is filled with an internal solution and pressed against the cell membrane to form a high-resistance seal.[2]

  • Whole-Cell Configuration: A brief suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.[5]

  • Voltage Clamp: The membrane potential is held at a specific voltage (e.g., -40 mV), and depolarizing pulses are applied to activate the IKs current. The resulting current is recorded and analyzed.

Monophasic Action Potential (MAP) Recording in Langendorff-Perfused Hearts

This ex vivo method assesses the effect of compounds on the overall electrical activity of the heart.

  • Heart Preparation: The heart is mounted on a Langendorff apparatus and perfused with a warmed, oxygenated physiological salt solution.[2]

  • MAP Catheter Placement: A MAP catheter is positioned on the ventricular epicardium to record the local action potential.

  • Pacing: The heart can be paced at various cycle lengths using stimulating electrodes.[2]

  • Drug Administration: The compound of interest (e.g., this compound) is infused into the perfusate at desired concentrations.[2]

  • Data Analysis: The duration of the MAP at 90% repolarization (MAPD90) is measured before and after drug administration to quantify the effect on action potential duration.[2][5]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of an IKs blocker.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Myocyte_Isolation Myocyte Isolation Patch_Clamp Whole-Cell Patch-Clamp Myocyte_Isolation->Patch_Clamp Langendorff_Prep Langendorff Heart Preparation MAP_Recording MAP Recording Langendorff_Prep->MAP_Recording IC50_Determination IC50 Determination Patch_Clamp->IC50_Determination APD_Change APD Change Measurement MAP_Recording->APD_Change

Caption: Experimental workflow for assessing IKs blocker efficacy.

References

Independent Validation of HMR 1556's Effect on QT Interval: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological effects of HMR 1556, a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), with other relevant compounds. The focus is on the independent validation of its effect on the QT interval, a critical parameter in cardiac safety assessment. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.

Executive Summary

This compound is a valuable research tool for investigating the role of the IKs current in cardiac repolarization.[1][2] Preclinical data consistently demonstrate that its effect on the QT interval in isolation is modest. However, when the "repolarization reserve" is compromised, for instance, by the presence of other drugs that prolong repolarization, the effects of this compound become significantly more pronounced, increasing the risk of pro-arrhythmic events such as Torsades de Pointes (TdP).[2] This guide compares the in vitro and in vivo effects of this compound with other IKs and IKr blockers, providing a comprehensive overview for researchers in the field of cardiovascular safety pharmacology.

Data Presentation

Table 1: Comparative Inhibitory Activity (IC50) on Cardiac Ion Channels

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and the comparator compound Chromanol 293B on various cardiac ion channels. The data highlights the high potency and selectivity of this compound for the IKs channel.

CompoundIKsIKrItoICa,LIK1SpeciesReference
This compound 10.5 nM12.6 µM33.9 µM27.5 µMUnaffectedCanine[2]
34 nM>10 µM25% inhibition at 10 µM31% inhibition at 10 µMSlightly blocked at 10 µMGuinea Pig[3]
120 nM>10 µM---Xenopus Oocytes (human minK)[1][3]
Chromanol 293B 1.8 µM>30 µM38 µM>30 µM>30 µMCanine[2][4]
1.02 µMUnaffected24 µMUnaffectedUnaffectedGuinea Pig & Human[5]
Table 2: Comparative Effects on Action Potential Duration (APD) and QT Interval

This table presents a summary of the observed effects of this compound and the IKr blocker dofetilide on action potential duration (APD) and the QT interval in various preclinical models. The data illustrates that this compound alone has a limited effect on these parameters but potentiates the effects of IKr blockade.

CompoundModelConcentrationEffect on APD/MAPD90Effect on QT IntervalKey FindingsReference
This compound Guinea Pig Papillary Muscle1 µM19-27% prolongationNot ReportedFrequency-independent prolongation[1][3]
Langendorff-perfused Guinea Pig Heart0.1 µM3% prolongationNot Reported-[3]
1 µM10% prolongationNot Reported-[3]
Langendorff-perfused Rabbit Heart10-240 nMNo significant prolongationNo significant prolongationThis compound alone did not prolong MAPD90 or QT interval.[6]
This compound + Dofetilide Langendorff-perfused Rabbit Heart100 nM this compound + 7.5 nM DofetilideFurther prolongation of dofetilide-induced increase, especially at longer cycle lengths (17 ± 4 ms at CL 500 )Further prolongation of dofetilide-induced increaseIncreased reverse rate-dependence of dofetilide. Increased incidence of TdP.[6][7]
Dofetilide Langendorff-perfused Rabbit Heart1-100 nMConcentration-dependent prolongation with reverse rate-dependenceConcentration-dependent prolongation-[6]
Human Volunteers0.75 mgNot directly measured16.7 ± 8.7% prolongation at 60 bpm; 7.4 ± 8.2% at 150 bpmReverse rate-dependent QT prolongation.[8]

Experimental Protocols

Whole-Cell Voltage Clamp Technique

The whole-cell voltage clamp technique is employed to measure ionic currents across the membrane of isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Single ventricular myocytes are enzymatically dissociated from the desired animal model (e.g., canine or guinea pig).

  • Pipette Preparation: Borosilicate glass microelectrodes (pipettes) with a resistance of 2-4 MΩ are filled with an internal solution mimicking the intracellular ionic composition.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

  • Membrane Rupture: A brief, strong suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Voltage Control and Current Recording: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit specific ion currents. The resulting currents are recorded using a patch-clamp amplifier.

  • Data Analysis: The recorded currents are analyzed to determine the current-voltage relationship, activation and inactivation kinetics, and the effect of pharmacological agents at various concentrations to calculate parameters like IC50.

Langendorff-Perfused Heart Assay

The Langendorff preparation is an ex vivo technique used to assess the integrated cardiac function, including electrophysiology and contractility, in an isolated heart.

Methodology:

  • Heart Excision: The animal is heparinized and anesthetized. The heart is rapidly excised and immediately placed in ice-cold cardioplegic solution.

  • Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused retrogradely through the aorta with an oxygenated and warmed (37°C) physiological salt solution (e.g., Krebs-Henseleit solution). The perfusion pressure forces the aortic valve to close, directing the perfusate into the coronary arteries.

  • Instrumentation:

    • An ECG is recorded using electrodes placed on the heart surface to measure heart rate, PR interval, QRS duration, and QT interval.

    • A balloon-tipped catheter connected to a pressure transducer can be inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and its derivatives (+/- dP/dt).

    • Monophasic action potentials (MAP) can be recorded from the epicardial or endocardial surface.

  • Stabilization and Drug Perfusion: The heart is allowed to stabilize for a baseline period. The test compound is then added to the perfusate at various concentrations.

  • Data Acquisition and Analysis: Electrophysiological and hemodynamic parameters are continuously recorded and analyzed to determine the effects of the drug on cardiac function.

Mandatory Visualization

Cardiac Action Potential Signaling Pathway

Cardiac_Action_Potential cluster_phases Ventricular Action Potential cluster_currents Governing Ion Currents Phase4 Phase 4 Resting Potential Phase0 Phase 0 Depolarization Phase4->Phase0 Phase1 Phase 1 Early Repolarization Phase0->Phase1 Phase2 Phase 2 Plateau Phase1->Phase2 Phase3 Phase 3 Repolarization Phase2->Phase3 IK1 IK1 (inward) IK1->Phase4 Maintains resting potential INa INa (inward) INa->Phase0 Rapid upstroke Ito Ito (outward) Ito->Phase1 Initial repolarization ICaL ICa,L (inward) ICaL->Phase2 Maintains plateau IKr IKr (outward) IKr->Phase3 Initiates repolarization IKs IKs (outward) Target of this compound IKs->Phase3 Contributes to repolarization

Caption: The cardiac action potential is governed by a sequence of ion currents.

Experimental Workflow for QT Interval Assessment

QT_Assessment_Workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis and Risk Assessment IonChannel Ion Channel Screening (e.g., Patch Clamp) IC50 Determine IC50 on IKs, IKr, etc. IonChannel->IC50 Langendorff Isolated Perfused Heart (Langendorff) IonChannel->Langendorff DataComp Compare Drug Effect to Vehicle and Positive Control IC50->DataComp ECG_MAP Record ECG and MAP Langendorff->ECG_MAP Telemetry Telemetry in Conscious Animals Langendorff->Telemetry APD_QT Measure APD and QT Interval ECG_MAP->APD_QT APD_QT->DataComp ECG_Recording Continuous ECG Recording Telemetry->ECG_Recording QTc QT Interval Analysis (QTc) ECG_Recording->QTc QTc->DataComp Proarrhythmia Assess Pro-arrhythmic Risk DataComp->Proarrhythmia

Caption: A typical workflow for assessing a compound's effect on the QT interval.

References

A Comparative Analysis of HMR 1556 and Dofetilide on Cardiac Repolarization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two key pharmacological agents, HMR 1556 and dofetilide, and their distinct effects on cardiac repolarization. The information presented herein is supported by experimental data to facilitate an objective understanding of their mechanisms of action, electrophysiological consequences, and pro-arrhythmic potential.

Introduction

Cardiac repolarization, a critical phase of the cardiac action potential, is primarily governed by the efflux of potassium ions through various ion channels. Two of the most important currents involved in this process are the rapid component of the delayed rectifier potassium current (IKr) and the slow component (IKs). Dysregulation of these currents can lead to life-threatening arrhythmias. Dofetilide, a potent and selective blocker of the IKr current, and this compound, a highly selective blocker of the IKs current, serve as invaluable tools for dissecting the roles of these currents in both normal and pathological conditions. This guide will delve into a comparative analysis of their effects.

Mechanism of Action

Dofetilide is a class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current, IKr.[1][2][3] This blockade prolongs the action potential duration (APD) and the effective refractory period of myocardial cells.[2][3] Dofetilide exhibits a high degree of selectivity for IKr, with minimal effects on other cardiac ion channels such as IKs, the inward rectifier potassium current (IK1), sodium channels, or calcium channels.[1][2]

This compound, a chromanol derivative, is a potent and highly selective blocker of the slow component of the delayed rectifier potassium current, IKs.[4][5][6] The IKs current is mediated by the KCNQ1/KCNE1 channel complex and plays a crucial role in the repolarization phase of the cardiac action potential.[4] By inhibiting the outward flow of potassium ions through the IKs channel, this compound prolongs the APD.[4] Its high selectivity makes it a valuable tool for studying the specific contribution of IKs to cardiac electrophysiology.[4][6]

Comparative Electrophysiological Effects

The differential effects of this compound and dofetilide on cardiac repolarization are most evident when examining their impact on the action potential duration (APD) and their rate-dependent effects.

Effects on Action Potential Duration (APD)

Studies on isolated rabbit hearts have shown that dofetilide alone prolongs the monophasic action potential duration at 90% repolarization (MAPD90) in a concentration-dependent manner.[7][8] This effect is characterized by reverse rate-dependence, meaning the prolongation of APD is more pronounced at slower heart rates.[7][8][9]

In contrast, this compound administered alone has been shown to have no significant effect on MAPD90 in isolated rabbit ventricles.[7][8][10] However, in the presence of dofetilide, this compound further prolongs the MAPD90, particularly at longer cycle lengths, thereby increasing the reverse rate-dependence of dofetilide's effect.[7][8] In guinea pig ventricular myocytes, this compound alone has been shown to prolong the APD90.[5]

The following table summarizes the comparative effects of this compound and dofetilide on cardiac ion channels and action potential duration.

ParameterThis compoundDofetilide
Primary Target IKs (slowly activating delayed rectifier K+ current)IKr (rapidly activating delayed rectifier K+ current)
Selectivity Highly selective for IKs over IKr, IK1, Ito, and ICa,L[6][11]Highly selective for IKr[1][2]
IC50 for IKs 10.5 nM (canine ventricular myocytes)[6][11], 34 nM (guinea pig ventricular myocytes)[5][11], 6.8 nM (human atrial myocytes)[12], 120 nM (Xenopus oocytes expressing minK)[5]No significant block at therapeutic concentrations[1]
IC50 for IKr 12.6 µM (canine ventricular myocytes)[6]Potent blockade at nanomolar concentrations
Effect on APD (alone) No significant prolongation in rabbit ventricles[7][8][10]. Prolongs APD90 in guinea pig papillary muscle[5].Prolongs APD in a concentration and reverse rate-dependent manner[7][8][13]
Effect on APD (in combination) In the presence of dofetilide, further prolongs APD, especially at slow rates[7][8]In combination with this compound, leads to additive APD prolongation[7][8]
Pro-arrhythmic Potential Alone, low pro-arrhythmic risk. In combination with IKr blockers, can increase the incidence of Torsades de Pointes (TdP)[10][14]Risk of Torsades de Pointes (TdP), particularly at high doses and slow heart rates[3][9][15]
Pro-arrhythmic Potential

Dofetilide, like other class III antiarrhythmic drugs that prolong the QT interval, carries a risk of inducing Torsades de Pointes (TdP), a polymorphic ventricular tachycardia.[3][9][15] This risk is heightened at slower heart rates (reverse use-dependence) and in the presence of other factors that prolong the QT interval.[9]

This compound, when administered alone, does not typically induce TdP.[10] However, when combined with an IKr blocker like dofetilide, this compound can significantly increase the incidence of TdP.[10][14] This suggests that while IKs block alone may not be pro-arrhythmic, it can exacerbate the pro-arrhythmic potential of IKr blockade by reducing the repolarization reserve.[10]

Experimental Protocols

The following methodologies are commonly employed to assess the effects of this compound and dofetilide on cardiac repolarization.

Langendorff-Perfused Heart Model

This ex vivo model allows for the study of drug effects on the entire heart while controlling for systemic influences.

  • Animal Model: New Zealand White rabbits are commonly used.

  • Perfusion: Hearts are retrogradely perfused via the aorta with a Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature (e.g., 37°C).

  • Electrophysiological Recordings: Monophasic action potentials (MAPs) are recorded from the epicardial surface of the left or right ventricle using a MAP catheter. The MAPD90, representing the duration of the action potential at 90% repolarization, is a key parameter measured. The ventricular effective refractory period (VERP) is also determined.

  • Pacing: The heart is typically paced at various cycle lengths (e.g., 200-500 ms) to assess the rate-dependence of drug effects.[7][8]

  • Drug Administration: this compound and dofetilide are infused into the perfusion solution at various concentrations to determine their individual and combined effects.[7][8]

Patch-Clamp Electrophysiology in Isolated Myocytes

This technique allows for the direct measurement of ionic currents through specific channels in single cardiac cells.

  • Cell Isolation: Ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, canine, or human).[5][12]

  • Recording Configuration: The whole-cell patch-clamp technique is used to record ionic currents.

  • Voltage Protocols: Specific voltage-clamp protocols are applied to isolate and measure IKs and IKr. For example, to measure IKs, cells are often held at a depolarized potential for a prolonged period to inactivate other currents, and the tail current upon repolarization is measured.[4]

  • Pharmacological Isolation: To further isolate the current of interest, other ion channels can be blocked pharmacologically. For instance, an IKr blocker like E-4031 can be used when studying IKs, and a calcium channel blocker like nifedipine can be used to block L-type calcium currents.[4]

  • Concentration-Response Curves: The effects of different concentrations of this compound and dofetilide on the respective currents are measured to determine their IC50 values.[5][6][12]

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental process and the molecular mechanisms of these drugs, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_ex_vivo Ex Vivo (Langendorff) cluster_in_vitro In Vitro (Patch Clamp) cluster_drug_application Drug Application cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Rabbit, Guinea Pig) Heart_Isolation Heart Isolation Animal_Model->Heart_Isolation Cell_Isolation Myocyte Isolation Heart_Isolation->Cell_Isolation Langendorff Langendorff Perfusion Heart_Isolation->Langendorff Patch_Clamp Whole-Cell Patch Clamp Cell_Isolation->Patch_Clamp MAP_Recording MAP Recording (APD90, VERP) Langendorff->MAP_Recording Data_Analysis Concentration-Response Rate-Dependence Pro-arrhythmia Assessment MAP_Recording->Data_Analysis Current_Measurement Current Measurement (IKs, IKr) Patch_Clamp->Current_Measurement Current_Measurement->Data_Analysis HMR_1556 This compound HMR_1556->Langendorff Infusion HMR_1556->Patch_Clamp Perfusion Dofetilide Dofetilide Dofetilide->Langendorff Infusion Dofetilide->Patch_Clamp Perfusion

Caption: Experimental workflow for assessing cardiac repolarization effects.

Signaling_Pathways cluster_membrane Cardiomyocyte Membrane IKs_Channel IKs Channel (KCNQ1/KCNE1) IKs_Current IKs Current (K+ Efflux) IKs_Channel->IKs_Current IKr_Channel IKr Channel (hERG) IKr_Current IKr Current (K+ Efflux) IKr_Channel->IKr_Current HMR_1556 This compound HMR_1556->IKs_Channel Block Dofetilide Dofetilide Dofetilide->IKr_Channel Block Repolarization Phase 3 Repolarization IKs_Current->Repolarization IKr_Current->Repolarization APD_Prolongation Action Potential Duration Prolongation Repolarization->APD_Prolongation Inhibition of currents leads to

Caption: Mechanism of action on cardiac ion channels.

Conclusion

This compound and dofetilide are indispensable pharmacological tools for investigating the intricate mechanisms of cardiac repolarization. Dofetilide's selective IKr blockade leads to a pronounced, reverse rate-dependent prolongation of the action potential duration, a property that is both therapeutically beneficial for certain arrhythmias and a source of pro-arrhythmic risk. Conversely, this compound's highly selective blockade of IKs offers a more nuanced effect, with its impact on APD being more apparent in the context of reduced repolarization reserve, such as in the presence of an IKr blocker. The combined use of these agents has been instrumental in elucidating the synergistic roles of IKs and IKr in maintaining cardiac electrical stability and has highlighted the importance of assessing multi-channel effects in drug safety evaluation. This comparative analysis provides a foundational understanding for researchers and drug development professionals working to unravel the complexities of cardiac electrophysiology and develop safer and more effective antiarrhythmic therapies.

References

Unveiling the Pro-arrhythmic Potential of HMR 1556: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

HMR 1556, a selective blocker of the slow component of the delayed rectifier potassium current (IKs), has been a valuable pharmacological tool for dissecting the complexities of cardiac repolarization. While initially investigated for its potential as an antiarrhythmic agent, subsequent research has highlighted a more nuanced pro-arrhythmic profile, particularly when the heart's "repolarization reserve" is compromised. This guide provides a comparative analysis of the pro-arrhythmic potential of this compound in specific preclinical models, offering a comprehensive overview of its effects, both alone and in combination with other agents that modulate cardiac ion channels. The data presented herein is crucial for researchers investigating cardiac electrophysiology and for drug development professionals assessing the pro-arrhythmic risk of new chemical entities.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the electrophysiological effects of this compound in isolated rabbit heart models. These models are frequently used to assess pro-arrhythmic risk due to their sensitivity to drug-induced Torsades de Pointes (TdP).

Table 1: Electrophysiological Effects of this compound and Comparators Alone in Isolated Rabbit Hearts

CompoundConcentrationChange in Monophasic Action Potential Duration at 90% Repolarization (MAPD90)Incidence of Torsades de Pointes (TdP)Citation
This compound100 nMNo significant effect0%[1]
Veratridine125 nMSignificant prolongation0%[1]
Dofetilide7.5 nMSignificant prolongation0%[1]

Table 2: Pro-arrhythmic Effects of this compound in Combination with Other Agents in Isolated Rabbit Hearts

Drug CombinationChange in MAPD90Number of TdP Episodes (per heart)Beat-to-Beat Variability of MAPD90 (ms)Citation
Veratridine (125 nM) + Dofetilide (7.5 nM)Additive prolongation4 ± 60.3 ± 0.3[1]
Veratridine (125 nM) + Dofetilide (7.5 nM) + this compound (100 nM)No further significant prolongation22 ± 183.3 ± 3.6[1]
Veratridine (125 nM) + Dofetilide (10 nM)Further significant prolongation5 ± 51.0 ± 0.8[1]

Table 3: Effect of this compound on Ventricular Fibrillation Threshold in an In Vivo Rabbit Model

TreatmentDefibrillation Threshold (DFT)Citation
Control558 ± 46 V[2]
This compound (1 mg/kg + 1 mg/kg/hr i.v.)417 ± 31 V[2]

Experimental Protocols

A detailed understanding of the methodologies employed is critical for the interpretation of the presented data. The following sections outline the key experimental protocols used in the cited studies.

Langendorff-Perfused Isolated Rabbit Heart Model

This ex vivo model allows for the study of cardiac electrophysiology in the absence of systemic neural and hormonal influences.[3][4]

Protocol:

  • Animal Preparation: New Zealand White rabbits are anesthetized.

  • Heart Isolation: The heart is rapidly excised and the aorta is cannulated.

  • Retrograde Perfusion: The heart is mounted on a Langendorff apparatus and perfused retrogradely via the aorta with Krebs-Henseleit solution, oxygenated with 95% O₂ and 5% CO₂ and maintained at 37°C.

  • Electrophysiological Recordings: A monophasic action potential (MAP) catheter is placed on the epicardial surface of the left ventricle to record MAPD.

  • Pacing: The heart is paced at a constant cycle length (e.g., 500 ms).

  • Drug Administration: After a stabilization period, baseline measurements are recorded. This compound, dofetilide, veratridine, or their combinations are then perfused through the heart at the specified concentrations.

  • Data Analysis: Changes in MAPD90, incidence of early afterdepolarizations (EADs), TdP, and beat-to-beat variability of MAPD90 are measured and analyzed.

In Vivo Rabbit Model for Defibrillation Threshold Measurement

This model is used to assess the effects of a drug on the electrical energy required to terminate ventricular fibrillation.[2]

Protocol:

  • Animal Preparation: Rabbits are anesthetized and instrumented for electrocardiogram (ECG) and blood pressure monitoring.

  • Electrode Placement: Pacing and defibrillation electrodes are placed in the heart.

  • Induction of Ventricular Fibrillation: Ventricular fibrillation (VF) is induced by rapid ventricular pacing.

  • Defibrillation Threshold (DFT) Measurement: A series of escalating energy shocks are delivered to determine the minimum energy required to terminate VF.

  • Drug Administration: this compound is administered intravenously.

  • Post-Drug DFT Measurement: DFT is reassessed after drug administration to determine the drug's effect.

Mechanistic Insights and Signaling Pathways

The pro-arrhythmic potential of this compound is not a result of its direct action but rather its ability to unmask and potentiate the effects of other arrhythmogenic triggers. This is primarily due to the role of IKs as a "repolarization reserve."

Under normal physiological conditions, the rapid component of the delayed rectifier potassium current (IKr) is the primary driver of ventricular repolarization. IKs plays a more subtle role. However, when IKr is inhibited (e.g., by drugs like dofetilide) or when the action potential is prolonged by other means, the heart becomes more reliant on IKs to ensure timely repolarization.

Blockade of IKs by this compound in this compromised state can lead to an increase in the spatial and temporal dispersion of repolarization across the ventricular myocardium. This heterogeneity creates a substrate for re-entrant arrhythmias, such as TdP. Furthermore, the increased beat-to-beat variability in action potential duration observed with combined IKr and IKs block is a key indicator of cardiac electrical instability and a strong predictor of pro-arrhythmic events.[1]

pro_arrhythmic_mechanism cluster_normal Normal Repolarization cluster_compromised Compromised Repolarization Reserve IKr_normal IKr (hERG) Repol_normal Stable Ventricular Repolarization IKr_normal->Repol_normal Primary Driver IKs_normal IKs (KCNQ1/KCNE1) IKs_normal->Repol_normal Repolarization Reserve IKr_block IKr Block (e.g., Dofetilide) Dispersion Increased Dispersion of Repolarization IKr_block->Dispersion Variability Increased Beat-to-Beat Variability of APD IKr_block->Variability IKs_block IKs Block (this compound) IKs_block->Dispersion IKs_block->Variability TdP Torsades de Pointes (Pro-arrhythmia) Dispersion->TdP Variability->TdP Dofetilide Dofetilide Dofetilide->IKr_block Inhibits HMR1556 This compound HMR1556->IKs_block Inhibits

Pro-arrhythmic mechanism of this compound with IKr block.

Experimental Workflow for Pro-arrhythmia Assessment

The following diagram illustrates a typical experimental workflow for assessing the pro-arrhythmic potential of a test compound like this compound in an ex vivo heart model.

experimental_workflow start Start prep Isolated Heart Preparation (Langendorff Perfusion) start->prep stabilize Stabilization Period prep->stabilize baseline Baseline Electrophysiological Recordings (MAP, ECG) stabilize->baseline drug_admin Test Compound Administration (e.g., this compound alone or in combination) baseline->drug_admin post_drug_rec Post-Drug Electrophysiological Recordings drug_admin->post_drug_rec data_analysis Data Analysis: - Change in APD - Incidence of EADs/TdP - Beat-to-Beat Variability post_drug_rec->data_analysis risk_assessment Pro-arrhythmic Risk Assessment data_analysis->risk_assessment end End risk_assessment->end

Workflow for ex vivo pro-arrhythmia assessment.

References

A Preclinical Comparative Guide to IKs Inhibitors: HMR 1556 Versus Novel Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the well-characterized IKs inhibitor, HMR 1556, with novel inhibitors based on preclinical experimental data. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to aid in the evaluation and selection of appropriate research tools.

The slow delayed rectifier potassium current (IKs), mediated by the KCNQ1/KCNE1 channel complex, plays a critical role in the repolarization of the cardiac action potential. Its inhibition is a key mechanism for certain antiarrhythmic drugs. This compound is a potent and selective blocker of this current, making it a valuable pharmacological tool.[1] This guide compares the preclinical profile of this compound with other notable IKs inhibitors: Chromanol 293B, JNJ303, and JNJ282.

Quantitative Comparison of IKs Inhibitors

The following table summarizes the inhibitory potency (IC50) of this compound and novel IKs inhibitors on the IKs current and other major cardiac ion channels, providing a clear overview of their potency and selectivity.

CompoundIKs IC50IKr IC50Ito IC50ICa,L IC50INa IC50Species/System
This compound 10.5 nM12.6 µM33.9 µM27.5 µMNot ReportedCanine Ventricular Myocytes
34 nM>10 µM25% inhibition at 10 µM31% inhibition at 10 µMNot ReportedGuinea Pig Ventricular Myocytes
Chromanol 293B 1.8 µM>30 µM38 µM>30 µMNot ReportedCanine Ventricular Myocytes
1.02 µM>50 µM24 µM>50 µM>50 µMGuinea Pig & Human Ventricular Myocytes
JNJ303 64 nM12.6 µM11.1 µM>10 µM3.3 µMNot Reported
JNJ282 1.14 nMNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Signaling Pathway of IKs Inhibition

The primary mechanism of action for these inhibitors is the direct blockade of the KCNQ1/KCNE1 channel complex, which constitutes the IKs channel. This inhibition prevents the efflux of potassium ions during the repolarization phase of the cardiac action potential, leading to its prolongation.

IKs_Inhibition_Pathway cluster_membrane Cell Membrane KCNQ1_KCNE1 KCNQ1/KCNE1 (IKs Channel) K_efflux K+ Efflux (Repolarization) KCNQ1_KCNE1->K_efflux Allows HMR1556 This compound Blockade Channel Blockade HMR1556->Blockade Novel_Inhibitors Novel IKs Inhibitors (Chromanol 293B, JNJ303, etc.) Novel_Inhibitors->Blockade Blockade->KCNQ1_KCNE1 AP_Prolongation Action Potential Prolongation K_efflux->AP_Prolongation Contributes to

Mechanism of IKs channel inhibition.

Experimental Protocols

The characterization of these IKs inhibitors relies on well-established preclinical electrophysiological techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for measuring ion channel currents in isolated cardiac myocytes to determine the potency and selectivity of channel blockers.

Objective: To measure IKs and other cardiac ion currents in the presence of various concentrations of the test compound to determine its IC50 value.

Methodology:

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from a suitable animal model (e.g., canine or guinea pig). The heart is retrogradely perfused with a solution containing collagenase to digest the extracellular matrix, followed by mechanical dissociation.

  • Electrophysiological Recording:

    • Isolated myocytes are placed in a recording chamber on an inverted microscope and superfused with an external physiological salt solution.

    • A glass micropipette with a tip resistance of 2-5 MΩ, filled with an internal solution containing a high potassium concentration, is brought into contact with the cell membrane to form a high-resistance seal (>1 GΩ).

    • The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Voltage-Clamp Protocol:

    • The membrane potential is held at a specific level (e.g., -50 mV).

    • Depolarizing voltage steps (e.g., to +60 mV for 4 seconds) are applied to activate the delayed rectifier currents.

    • The tail current upon repolarization is measured to specifically assess the IKs component.

  • Drug Application: The test compound (e.g., this compound) is dissolved in a solvent like DMSO and then diluted to the desired concentrations in the external solution. The final DMSO concentration is typically kept below 0.1% to avoid non-specific effects.

  • Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration to calculate the IC50 value. To assess selectivity, other ion currents (IKr, Ito, ICa,L) are isolated using specific voltage protocols and pharmacological blockers, and the IC50 of the test compound for these currents is determined.

Patch_Clamp_Workflow A Isolate Cardiac Myocytes B Establish Whole-Cell Patch-Clamp A->B C Apply Voltage-Clamp Protocol to Elicit IKs B->C D Record Baseline IKs Current C->D E Apply Test Compound (e.g., this compound) D->E F Record IKs in Presence of Compound E->F G Repeat for Multiple Concentrations F->G H Construct Concentration- Response Curve G->H I Calculate IC50 H->I

Workflow for whole-cell patch-clamp experiments.
Langendorff-Perfused Heart

This ex vivo model allows for the assessment of a compound's effects on the global electrophysiology of the heart, including action potential duration (APD) and the electrocardiogram (ECG).

Objective: To evaluate the effect of IKs inhibitors on cardiac action potential duration and to screen for proarrhythmic potential.

Methodology:

  • Heart Preparation: The heart is excised from a heparinized and anesthetized animal (e.g., rabbit or guinea pig) and immediately placed in ice-cold cardioplegic solution.

  • Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Electrophysiological Measurements:

    • Monophasic action potentials or ECGs are recorded to measure parameters such as APD at 90% repolarization (APD90) and the QT interval.

    • The heart can be paced at different cycle lengths to assess the frequency dependence of the drug's effects.

  • Drug Perfusion: The IKs inhibitor is added to the perfusate at various concentrations, and the resulting changes in electrophysiological parameters are recorded.

Conclusion

This compound demonstrates high potency and selectivity for the IKs channel, with significantly higher IC50 values for other cardiac ion channels. Chromanol 293B, while also selective for IKs, exhibits lower potency compared to this compound.[2] JNJ303 and JNJ282 are highly potent IKs inhibitors, with JNJ282 showing exceptional potency, although comprehensive selectivity data for JNJ282 is less readily available. The choice of inhibitor for preclinical studies will depend on the specific research question, with considerations for potency, selectivity, and the experimental model being used. The detailed protocols provided herein offer a foundation for conducting rigorous preclinical evaluations of these and other novel IKs inhibitors.

References

Replicating Key Findings on HMR 1556's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological effects of HMR 1556, a potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs), with other relevant compounds. The presented data, compiled from peer-reviewed literature, is intended to assist researchers in replicating key findings and designing future experiments.

Mechanism of Action of this compound

This compound is a chromanol derivative that selectively inhibits the IKs potassium channel, which is crucial for the repolarization phase of the cardiac action potential. This channel is a protein complex formed by the alpha subunit KCNQ1 and the beta subunit KCNE1. By blocking the outward potassium current through this channel, this compound prolongs the action potential duration (APD) in cardiac myocytes. This targeted action on IKs makes it a valuable tool for studying cardiac repolarization and a potential candidate for antiarrhythmic therapies.

Comparative Data on IKs Blockers

The following tables summarize the inhibitory potency (IC50) of this compound and its analogs against various cardiac ion currents, providing a clear comparison of their potency and selectivity.

Table 1: Inhibitory Potency (IC50) of IKs Channel Blockers

CompoundIKs (KCNQ1/KCNE1)IKr (hERG)ICa,LItoINa
This compound 10.5 nM (canine ventricular myocytes)[1]12.6 µM[1]27.5 µM[1]33.9 µM[1]>3.3 µM[2][3]
Chromanol 293B 1.8 µM (canine ventricular myocytes)[1]>30 µM>30 µM38 µM-
JNJ-303 64 nM[2][3][4]12.6 µM[2]>10 µM[2]11.1 µM[2]3.3 µM[2]

Table 2: Composition of Standard Tyrode's Solution for Cardiac Myocyte Isolation

ComponentConcentration (in mM)
NaCl135
KCl5.4
MgCl21.0
CaCl21.8
NaH2PO40.33
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH[5][6][7][8]

Table 3: Composition of Intracellular (Pipette) Solution for IKs Recording

ComponentConcentration (in mM)
K-aspartate120
KCl20
MgCl21.0
EGTA10
HEPES10
Mg-ATP5
Li-GTP0.1
pH adjusted to 7.2 with KOH

Experimental Protocols

Isolation of Canine Ventricular Myocytes

This protocol describes the enzymatic dissociation of single ventricular myocytes from a canine heart.

  • Perfusion: The heart is cannulated via the aorta and retrogradely perfused with a Ca2+-free Tyrode's solution (see Table 2) to wash out the blood.

  • Enzymatic Digestion: The perfusion is then switched to a Tyrode's solution containing collagenase type II and protease type XIV to digest the extracellular matrix.

  • Cell Dissociation: The left ventricle is minced and gently agitated in a high-potassium storage solution to release individual myocytes.

  • Filtration and Storage: The cell suspension is filtered to remove undigested tissue, and the isolated myocytes are stored in the high-potassium solution at 4°C.

Whole-Cell Patch-Clamp Electrophysiology for IKs Measurement

This protocol outlines the steps for recording IKs currents from isolated ventricular myocytes.

  • Cell Plating: A drop of the myocyte suspension is placed in a recording chamber mounted on an inverted microscope.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with the intracellular solution (see Table 3).

  • Gigaohm Seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell recording configuration.

  • Voltage-Clamp Protocol: To record IKs, the membrane potential is held at -80 mV. A depolarizing pulse to +60 mV for 2 seconds is applied to activate the current, followed by a repolarizing step to -40 mV to record the tail current.

  • Data Acquisition: Currents are recorded using a patch-clamp amplifier, filtered at 2 kHz, and digitized at 5 kHz.

  • Drug Application: this compound or other compounds are applied via the extracellular solution to determine their effect on the IKs current.

Visualizations

HMR1556_Mechanism_of_Action cluster_membrane Cell Membrane IKs_Channel IKs Channel (KCNQ1/KCNE1) K_ion_out K+ Efflux IKs_Channel->K_ion_out Inhibits HMR_1556 This compound HMR_1556->IKs_Channel Binds to and blocks Prolonged_APD Prolonged Action Potential Duration HMR_1556->Prolonged_APD Leads to Repolarization Action Potential Repolarization K_ion_out->Repolarization Contributes to K_ion_in K+

Caption: Mechanism of IKs channel blockade by this compound.

IKs_Recording_Workflow Start Start Isolate_Myocytes Isolate Ventricular Myocytes Start->Isolate_Myocytes Prepare_Solutions Prepare Extracellular and Intracellular Solutions Isolate_Myocytes->Prepare_Solutions Establish_Whole_Cell Establish Whole-Cell Patch-Clamp Configuration Prepare_Solutions->Establish_Whole_Cell Record_Baseline Record Baseline IKs Current (Voltage-Clamp Protocol) Establish_Whole_Cell->Record_Baseline Apply_Drug Apply this compound or Alternative Compound Record_Baseline->Apply_Drug Record_Drug_Effect Record IKs Current in the Presence of the Compound Apply_Drug->Record_Drug_Effect Analyze_Data Analyze Data (e.g., % inhibition, IC50) Record_Drug_Effect->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for IKs current recording.

Signaling_Pathway Cardiac_Action_Potential Cardiac Action Potential Phase_3 Phase 3: Repolarization Cardiac_Action_Potential->Phase_3 IKs_Activation IKs Channel Activation Phase_3->IKs_Activation K_Efflux K+ Efflux IKs_Activation->K_Efflux Prolonged_APD Prolonged APD Membrane_Repolarization Membrane Repolarization K_Efflux->Membrane_Repolarization HMR_1556 This compound HMR_1556->IKs_Activation Blocks HMR_1556->Prolonged_APD Leads to

Caption: Signaling pathway of cardiac repolarization and this compound's effect.

References

HMR 1556: A Comparative Analysis of its Electrophysiological Effects on Atrial and Ventricular Myocytes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential actions of the selective IKs blocker, HMR 1556, in key cardiac tissues.

This compound, a potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs), presents a valuable tool for investigating cardiac repolarization and its role in arrhythmias. This guide provides a comparative overview of the electrophysiological effects of this compound on atrial and ventricular myocytes, supported by experimental data and detailed protocols.

Quantitative Comparison of this compound Potency

The inhibitory potency of this compound on the IKs current varies between cardiac cell types and species. The following tables summarize the half-maximal inhibitory concentrations (IC50) or effective concentrations (EC50) reported in the literature.

Table 1: Inhibitory Potency of this compound on IKs Current

Myocyte TypeSpeciesIC50 / EC50 (nM)
AtrialGuinea Pig6.8[1]
VentricularGuinea Pig34[2]
VentricularCanine10.5[3]

Table 2: Effects of this compound on Action Potential Duration (APD) and Effective Refractory Period (ERP)

ParameterMyocyte TypeSpeciesConcentrationEffect
APD90VentricularGuinea Pig1 µM19-27% prolongation[2]
ERPAtrialDog (in vivo)Not specified6 ± 4% increase
ERPVentricularDog (in vivo)Not specified27 ± 6% increase

Differential Effects on Atrial and Ventricular Repolarization

Experimental evidence suggests that this compound exerts a more pronounced effect on ventricular repolarization compared to atrial repolarization. In anesthetized dogs, this compound was shown to increase the ventricular effective refractory period (ERP) more significantly than the atrial ERP. This observation is consistent with the understanding that the IKs current plays a more prominent role in the repolarization of ventricular myocytes, particularly under conditions of beta-adrenergic stimulation.

In guinea pig ventricular myocytes, 1 µM of this compound prolongs the action potential duration at 90% repolarization (APD90) by 19-27%.[2] The effect of this compound on ventricular APD is also influenced by the pacing rate, with a more pronounced prolongation observed at lower frequencies.[2] Furthermore, in the presence of the β-adrenergic agonist isoproterenol, the APD-prolonging effect of this compound in guinea pig ventricular myocytes is significantly enhanced, especially at low pacing rates.[2]

Signaling Pathway and Mechanism of Action

This compound selectively blocks the IKs potassium channel, which is composed of the α-subunit KCNQ1 and the β-subunit KCNE1. This channel is a key contributor to the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting the outward flow of potassium ions through the IKs channel, this compound prolongs the action potential duration.

G cluster_membrane Cardiomyocyte Membrane HMR1556 This compound IKs_channel IKs Channel (KCNQ1/KCNE1) HMR1556->IKs_channel Blocks K_ion K+ IKs_channel->K_ion Outward K+ current Repolarization Repolarization (Phase 3) IKs_channel->Repolarization Contributes to K_ion->Repolarization Drives APD Action Potential Duration (APD) Repolarization->APD Shortens

Caption: Mechanism of action of this compound on cardiac myocyte repolarization.

Experimental Protocols

Isolation of Atrial and Ventricular Myocytes

A common method for isolating both atrial and ventricular myocytes for electrophysiological studies is enzymatic dissociation using a Langendorff perfusion system.

Solutions:

  • Perfusion Buffer (Ca2+-free): Tyrode's solution lacking CaCl2.

  • Enzyme Solution: Perfusion buffer containing collagenase (e.g., Type II, ~1 mg/mL) and protease (e.g., Type XIV, ~0.1 mg/mL).

  • Kraftbrühe (KB) Solution: Used for storage of isolated myocytes.

Procedure:

  • The heart is excised and mounted on a Langendorff apparatus.

  • The coronary arteries are perfused with Ca2+-free buffer for approximately 5 minutes to stop contractions.

  • The heart is then perfused with the enzyme solution until it becomes flaccid.

  • The atria and ventricles are separated and minced in separate dishes containing KB solution.

  • The tissue fragments are gently agitated to release individual myocytes.

  • The cell suspension is filtered to remove undigested tissue.

  • The myocytes are allowed to settle, and the supernatant is removed. The cells are then resuspended in fresh KB solution.

Whole-Cell Patch-Clamp Recording of IKs

The whole-cell patch-clamp technique is used to measure the IKs current in isolated myocytes.

Solutions:

  • External Solution (Tyrode's): Containing (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate IKs, blockers for other currents such as IKr (e.g., E-4031) and ICa,L (e.g., nifedipine) are added.

  • Internal (Pipette) Solution: Containing (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.

Voltage-Clamp Protocol:

  • Myocytes are held at a holding potential of -40 mV.

  • Depolarizing voltage steps (e.g., to +60 mV for 2 seconds) are applied to activate the IKs channels.

  • The membrane is then repolarized to a potential such as -30 mV to record the deactivating tail current, which is characteristic of IKs.

  • The amplitude of the tail current is measured as an indicator of the IKs current magnitude.

G cluster_isolation Myocyte Isolation cluster_electrophysiology Electrophysiology Heart Excised Heart Langendorff Langendorff Perfusion Heart->Langendorff Enzyme Enzymatic Digestion Langendorff->Enzyme Dissociation Mechanical Dissociation Enzyme->Dissociation Isolated_Cells Isolated Atrial & Ventricular Myocytes Dissociation->Isolated_Cells Patch_Clamp Whole-Cell Patch-Clamp Isolated_Cells->Patch_Clamp Voltage_Protocol Voltage-Clamp Protocol Patch_Clamp->Voltage_Protocol Current_Recording IKs Current Recording Voltage_Protocol->Current_Recording Data_Analysis Data Analysis (IC50, APD) Current_Recording->Data_Analysis

Caption: Experimental workflow for comparing this compound effects.

Conclusion

This compound is a highly selective IKs blocker that demonstrates differential effects in atrial and ventricular myocytes. The available data indicates a greater prolongation of the effective refractory period in ventricular tissue, highlighting the significant role of IKs in ventricular repolarization. While this compound is also a potent blocker of atrial IKs, further studies are needed to fully elucidate its dose-dependent effects on atrial action potential duration and to provide a direct comparison with its effects in the ventricle. The provided experimental protocols offer a foundation for conducting such comparative studies, which will be crucial for a comprehensive understanding of the therapeutic potential and proarrhythmic risk of IKs blockade in different regions of the heart.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of HMR 1556

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of research chemicals like HMR 1556 is a critical final step, ensuring the safety of laboratory personnel and the protection of our environment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, aligning with general best practices for hazardous laboratory waste management.

Essential Safety and Logistical Information

Due to its nature as a potent, biologically active, fluorinated organic compound, this compound must be treated as hazardous waste.[1][2] Improper disposal can lead to environmental contamination and potential health risks.[3] The following procedures are based on general guidelines for laboratory chemical waste disposal and should be adapted to comply with the specific regulations of your institution and local authorities.[4][5]

Immediate Safety and Handling for Disposal:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.

  • Ventilation: Conduct all waste handling and consolidation activities in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[6]

  • Avoid Contamination: Prevent this compound from entering sewer systems or waterways.[2]

Step-by-Step Disposal Protocol for this compound

  • Waste Identification and Segregation:

    • Solid Waste: Collect solid this compound, as well as consumables contaminated with it (e.g., weighing papers, gloves, pipette tips), in a designated hazardous waste container.[2]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible hazardous waste container. As this compound is a fluorinated organic compound, it should be segregated into the halogenated organic waste stream.[1][7] Do not mix with non-halogenated solvents.[8]

    • Sharps Waste: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container that is clearly labeled as hazardous waste.

  • Waste Container Selection and Labeling:

    • Container Compatibility: Use containers that are chemically resistant to this compound and its solvents (e.g., DMSO). The original container may be used if it is in good condition.[4]

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all components in the waste, including solvents.[9] The date of waste accumulation should also be noted on the label.[9]

  • Storage of this compound Waste:

    • Satellite Accumulation Area (SAA): Store waste containers in a designated SAA within the laboratory.[4] This area should be under the control of laboratory personnel and away from general laboratory traffic.

    • Secure Storage: Ensure all waste containers are tightly sealed to prevent leaks or spills.[8]

    • Incompatible Waste: Do not store this compound waste with incompatible chemicals. For example, keep it separate from strong oxidizing agents.[4]

  • Arranging for Disposal:

    • Contact Environmental Health and Safety (EHS): When your waste container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers in an SAA), contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[2][4]

    • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, for regulatory compliance.[2]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is important for its handling and for completing waste disposal documentation.

PropertyValueReference(s)
Molecular Weight 411.44 g/mol [10][11]
Molecular Formula C₁₇H₂₄F₃NO₅S[10][11]
Purity ≥98%[10]
Solubility Soluble to 100 mM in DMSO[10]
CAS Number 223749-46-0[10][11]

Experimental Protocols for Handling this compound

The following are summaries of experimental protocols that involve the handling of this compound, providing context for the types of waste that may be generated.

Preparation of Stock Solutions: this compound is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution, which is then further diluted to the desired concentration in an external solution for experiments.[12] This process will generate waste in the form of contaminated pipette tips and vials.

Isolation of Canine Ventricular Myocytes: This protocol involves the use of various solutions, including Tyrode's solution and enzyme solutions, to isolate individual heart cells for electrophysiological studies.[11] Waste generated would include these solutions contaminated with this compound, as well as any unused portions of the this compound solutions.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

HMR1556_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Final Disposal start This compound Used in Experiment solid_waste Solid Waste (Gloves, Pipettes, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions in DMSO, etc.) start->liquid_waste sharps_waste Contaminated Sharps start->sharps_waste solid_container Hazardous Solid Waste Container solid_waste->solid_container liquid_container Hazardous Liquid Waste Container (Halogenated Organics) liquid_waste->liquid_container sharps_container Hazardous Sharps Container sharps_waste->sharps_container saa Store in Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa sharps_container->saa ehs_pickup Arrange Pickup with EHS or Licensed Contractor saa->ehs_pickup documentation Complete Waste Disposal Documentation ehs_pickup->documentation final_disposal Proper Disposal by Licensed Facility documentation->final_disposal

Caption: A flowchart outlining the proper disposal procedure for this compound waste.

References

Essential Safety and Operational Guide for Handling HMR 1556

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of HMR 1556, a potent and selective IKs channel blocker utilized in cardiovascular research. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.

Chemical and Safety Data Overview

PropertyValue
Chemical Formula C₁₇H₂₄F₃NO₅S[2]
Molecular Weight 411.44 g/mol [2]
CAS Number 223749-46-0[2]
Appearance Solid
Solubility Soluble in DMSO up to 100 mM[2]
Storage Store at room temperature[2]
Personal Protective Equipment (PPE)Specification
Body Protection Standard laboratory coat.[3]
Eye Protection Safety glasses with side shields (minimum); chemical splash goggles for bulk handling or splash risks.[1][4]
Hand Protection Disposable nitrile gloves (double-gloving recommended for extended handling).[1][5]
Footwear Closed-toe shoes.[3]
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a certified respirator if aerosols may be generated or if working in a poorly ventilated space.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in experimental settings.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled.

  • Store the compound at room temperature in a designated, well-ventilated, and dry location, away from incompatible materials.

2. Preparation of Stock Solutions:

  • All weighing and initial dilutions of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.

  • This compound is soluble in DMSO.[2] Prepare stock solutions by dissolving the solid in an appropriate volume of DMSO.

  • Ensure all labware used for handling the compound and its solutions is clean and dedicated for this purpose if possible.

3. Use in Experiments:

  • When handling solutions of this compound, always wear the prescribed PPE.

  • Avoid direct contact with skin and eyes.

  • Minimize the generation of aerosols.

  • Conduct all experimental procedures involving this compound in a well-ventilated area.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused this compound powder and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated gloves) should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused stock solutions and aqueous experimental solutions containing this compound should be collected in a designated, sealed hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

2. Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Store waste containers in a designated satellite accumulation area, ensuring they are sealed and secondary containment is used where appropriate.

3. Final Disposal:

  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow and Safety Checkpoints

The following diagrams illustrate a typical experimental workflow for using this compound and the associated safety checkpoints.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Post-Experiment Phase a Retrieve this compound from storage b Wear Full PPE (Lab Coat, Gloves, Eyewear) a->b c Weigh Solid Compound in Fume Hood b->c d Prepare Stock Solution (e.g., in DMSO) c->d e Dilute Stock to Working Concentration d->e f Introduce this compound to Experimental System e->f g Conduct Experiment f->g h Record Observations g->h i Segregate and Dispose of Contaminated Waste g->i h->i j Clean Work Area i->j k Remove PPE and Wash Hands j->k l Return Stock Solution to Storage j->l

Caption: Experimental Workflow for this compound Handling.

G start Start: Handling this compound ppe_check Is appropriate PPE being worn? start->ppe_check ventilation_check Is work area well-ventilated (or in a fume hood)? ppe_check->ventilation_check Yes stop STOP! Correct deficiency. ppe_check->stop No proceed Proceed with Handling ventilation_check->proceed Yes ventilation_check->stop No stop->ppe_check Rectify and Re-evaluate

Caption: Pre-Operational Safety Check for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HMR 1556
Reactant of Route 2
Reactant of Route 2
HMR 1556

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.